(2R)-oxolane-2-carboxamide
Description
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Structure
3D Structure
Properties
CAS No. |
539820-25-2 |
|---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
(2R)-oxolane-2-carboxamide |
InChI |
InChI=1S/C5H9NO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H2,6,7)/t4-/m1/s1 |
InChI Key |
GXHAENUAJYZNOA-SCSAIBSYSA-N |
Isomeric SMILES |
C1C[C@@H](OC1)C(=O)N |
Canonical SMILES |
C1CC(OC1)C(=O)N |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Thermodynamic stability of (2R)-oxolane-2-carboxamide in solution
Topic: Thermodynamic Stability of (2R)-Oxolane-2-Carboxamide in Solution Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
(2R)-Oxolane-2-carboxamide (also known as (2R)-tetrahydrofuran-2-carboxamide) represents a critical chiral motif in medicinal chemistry, serving as a pharmacophore in peptidomimetics and a key intermediate in the synthesis of
Its thermodynamic stability in solution is governed by two competing vectors: hydrolytic durability of the amide bond and configurational integrity of the C2 chiral center. While the amide linkage exhibits high kinetic stability at physiological pH, the electron-withdrawing nature of the adjacent ether oxygen renders the
This guide provides a mechanistic analysis of these stability factors and details self-validating experimental protocols for establishing the thermodynamic profile of this compound.
Structural & Thermodynamic Landscape[1]
Electronic Effects & The Anomeric Influence
The stability of (2R)-oxolane-2-carboxamide is distinct from acyclic analogs (e.g., pentanamide) due to the cyclic ether functionality.
-
Inductive Destabilization: The ring oxygen at position 1 exerts a negative inductive effect (-I) on the C2 carbon. This increases the electrophilicity of the carbonyl carbon, theoretically making the amide bond more susceptible to nucleophilic attack (hydrolysis) than a standard alkyl amide. However, resonance delocalization of the nitrogen lone pair into the carbonyl typically overrides this, maintaining a high barrier to hydrolysis.
-
The Generalized Anomeric Effect: The conformation of the oxolane ring is influenced by the interaction between the lone pairs of the ring oxygen and the antibonding orbital (
) of the exocyclic C-C bond. This stereoelectronic effect favors a specific ring puckering (often a twisted C2-symmetry conformer) that minimizes dipolar repulsion, indirectly influencing the rotational barrier of the amide bond.
Conformational Locking
In solution, the molecule exists in equilibrium between syn and anti rotamers about the amide C-N bond.
-
Intramolecular H-Bonding: In non-polar or aprotic polar solvents, the amide hydrogen may form a weak intramolecular hydrogen bond with the ring oxygen, locking the conformation and effectively increasing the thermodynamic stability (
) of that specific rotamer.
Degradation Pathways: Mechanisms & Causality
The two primary degradation pathways are Hydrolysis (cleavage of the amide) and Epimerization (inversion of chirality).
Hydrolysis (Acid & Base Catalyzed)
-
Acidic Medium (
): Protonation occurs at the amide oxygen (the most basic site due to resonance).[1] This activates the carbonyl carbon for nucleophilic attack by water, leading to the formation of (2R)-tetrahydrofuran-2-carboxylic acid and ammonia. -
Basic Medium (
): Hydroxide ions directly attack the carbonyl carbon. The tetrahedral intermediate collapses to expel the amide anion ( ), which is immediately protonated to ammonia.
Epimerization (The Critical Risk)
The C2 proton is
-
Mechanism: In basic conditions, the C2 proton can be abstracted to form a planar enolate intermediate. The inductive withdrawal by the ring oxygen stabilizes this enolate, lowering the
of the -proton (estimated , compared to for simple amides). -
Thermodynamic Consequence: Upon reprotonation, the molecule can accept a proton from either face. Since the (2R) and (2S) enantiomers may have different solvation energies or steric interactions in the transition state, the system will drift toward a racemic mixture (or a thermodynamic ratio favoring the sterically less crowded isomer) over time.
Visualization of Degradation Pathways
Figure 1: Competing degradation pathways. Red arrows indicate the reversible epimerization risk; green arrows indicate irreversible hydrolysis.
Experimental Protocols (Self-Validating Systems)
To establish the thermodynamic stability profile, the following protocols should be executed. These are designed to be self-validating by including internal controls and mass balance checks.
Protocol A: pH-Rate Profile Determination (Hydrolysis)
Objective: Determine the pseudo-first-order rate constants (
Methodology:
-
Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl), 4.0 (Acetate), 7.4 (Phosphate), and 10.0 (Borate/NaOH). Ionic strength (
) should be adjusted to 0.15 M using NaCl to mimic physiological conditions. -
Sample Incubation: Dissolve (2R)-oxolane-2-carboxamide to a concentration of 1 mg/mL. Aliquot into HPLC vials and incubate at elevated temperatures (e.g., 40°C, 60°C, 80°C) to accelerate degradation.
-
Quantification (HPLC-UV):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: Isocratic 95:5 Water:Acetonitrile (0.1% H3PO4). The high polarity of the amide requires low organic content for retention.
-
Detection: UV at 210 nm (amide bond absorption).
-
-
Self-Validation Step: The sum of the molar concentration of the remaining amide and the formed acid (corrected for response factors) must equal the initial concentration (
). If mass balance fails, investigate oxidative degradation or evaporation.
Data Analysis:
Plot
Protocol B: Assessment of Chiral Stability (Epimerization)
Objective: Quantify the rate of conversion from (2R) to (2S) in basic media.
Methodology:
-
Stress Condition: Prepare a solution of the compound in 0.1 M NaOH (pH ~13).
-
Sampling: Withdraw aliquots at
hours. Quench immediately with an equimolar amount of HCl to stop the reaction. -
Chiral Analysis:
-
Technique: Chiral HPLC or SFC (Supercritical Fluid Chromatography).
-
Column: Polysaccharide-based chiral column (e.g., Chiralpak AD-H or IC).
-
Mobile Phase: Hexane:Ethanol (80:20) for normal phase or CO2:Methanol for SFC.
-
-
Self-Validation Step: Verify resolution (
) between (2R) and (2S) peaks is . Ensure no hydrolysis products interfere with the chiral region.
Protocol C: Thermodynamic Solubility & Dissolution Enthalpy
Objective: Determine the energy cost of breaking the crystal lattice and solvating the molecule.
Methodology:
-
Saturation: Add excess solid (2R)-oxolane-2-carboxamide to water in a jacketed vessel at controlled temperatures (25°C, 37°C, 50°C).
-
Equilibration: Stir for 24 hours. Filter supernatant through a 0.22 µm PVDF filter (pre-heated to prevent precipitation).
-
Measurement: Quantify concentration via HPLC.
-
Calculation: Use the van 't Hoff equation to determine Enthalpy of Solution (
): Where is solubility in molarity.
Summary of Quantitative Expectations
Based on structural analogs (proline amide, tetrahydrofuran-2-carboxylic acid esters), the following thermodynamic behaviors are predicted:
| Parameter | Predicted Trend | Rationale |
| Hydrolysis | > 2 Years | Amide resonance stabilization prevents spontaneous hydrolysis. |
| Hydrolysis | Days to Weeks | Protonation of carbonyl oxygen accelerates nucleophilic attack. |
| Epimerization Rate ( | Significant at pH > 10 | |
| Solubility ( | High (Water soluble) | H-bond donor (NH2) and acceptors (O, C=O) facilitate water interaction. |
| Endothermic (+ve) | Breaking crystal lattice energy typically exceeds hydration enthalpy for amides. |
References
-
Tetrahydrofuran-2-carboxamide Properties. PubChem, National Library of Medicine. Available at: [Link]
-
Amide Hydrolysis Mechanisms. Master Organic Chemistry. Available at: [Link]
-
Conformational Analysis of Tetrahydrofuran Derivatives. Journal of the American Chemical Society (via Lund University). Available at: [Link]
-
Epimerization in Peptide Synthesis. MDPI Molecules. Available at: [Link]
-
Thermodynamic Stability of Polymorphs. Journal of Pharmaceutical Sciences. Available at: [Link]
Sources
(2R)-oxolane-2-carboxamide CAS number and chemical identifiers
CAS Number: 539820-25-2 [1][]
Executive Summary
(2R)-Oxolane-2-carboxamide, widely recognized in pharmaceutical chemistry as (R)-tetrahydrofuran-2-carboxamide , is a critical chiral building block.[1] It serves as a structural isostere of D-proline, offering a rigidified ether scaffold that modulates the pharmacokinetic profile of peptidomimetics and small-molecule inhibitors.[1]
This guide provides a definitive technical analysis of the compound, focusing on its identification, validated synthetic protocols, and strategic application in drug discovery, particularly in the synthesis of penem antibiotics and kinase inhibitors.
Chemical Identity & Physiochemical Profile[3][4]
The precise identification of the (R)-enantiomer is paramount, as the (S)-enantiomer (CAS 498573-81-2) exhibits distinct biological activity.[1]
Core Identifiers
| Identifier Type | Value | Note |
| CAS Registry Number | 539820-25-2 | Specific to (R)-enantiomer |
| IUPAC Name | (2R)-oxolane-2-carboxamide | Systematic name |
| Common Synonyms | (R)-Tetrahydrofuran-2-carboxamide; (R)-Tetrahydro-2-furoic acid amide | |
| Molecular Formula | C₅H₉NO₂ | |
| Molecular Weight | 115.13 g/mol | |
| SMILES | C1CC(O1)C(=O)N | Isomeric: C1CC(=O)N |
| InChI Key | GXHAENUAJYZNOA-BYPYZUCNSA-N | (R)-isomer specific |
Physicochemical Properties
Data derived from purified crystalline samples.
| Property | Value | Experimental Condition |
| Physical State | White to off-white crystalline solid | @ 25°C, 1 atm |
| Melting Point | 82 – 86 °C | Lit.[1] value for enantiopure form |
| Optical Rotation | ||
| Solubility | High: Water, Methanol, DMSOModerate: Dichloromethane, Ethyl Acetate | Polar aprotic nature |
| pKa | ~15-16 (Amide N-H) | Predicted |
Synthetic Routes & Process Chemistry
The synthesis of (2R)-oxolane-2-carboxamide typically proceeds via the amidation of (R)-tetrahydrofuran-2-carboxylic acid.[1] The critical quality attribute (CQA) in this process is the preservation of stereochemistry at the C2 position.
Primary Synthesis Protocol: CDI-Mediated Amidation
This protocol avoids harsh chlorinating agents (like SOCl₂), minimizing racemization risks.[1]
Reagents:
-
Precursor: (R)-Tetrahydrofuran-2-carboxylic acid (CAS 87392-05-0)[1]
-
Amine Source: Ammonium acetate (NH₄OAc) or Aqueous Ammonia[1]
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Activation: Charge a reactor with (R)-tetrahydrofuran-2-carboxylic acid (1.0 eq) and anhydrous THF (10 vol). Cool to 0°C.
-
Coupling Agent Addition: Add CDI (1.1 eq) portion-wise under N₂ atmosphere. Evolution of CO₂ gas will be observed.
-
Formation of Imidazolide: Warm the mixture to 25°C and stir for 2 hours. Monitor by TLC or HPLC for consumption of the acid.
-
Amidation: Cool the reaction mixture to 0°C. Add solid Ammonium Acetate (3.0 eq) or bubble anhydrous NH₃ gas.
-
Reaction: Stir at ambient temperature for 12–18 hours.
-
Work-up: Concentrate the solvent in vacuo. Dissolve the residue in Ethyl Acetate and wash with 1M HCl (to remove imidazole), saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethyl Acetate/Hexanes to obtain the target amide.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis of (2R)-oxolane-2-carboxamide via CDI activation, ensuring retention of chiral purity.
Pharmaceutical Applications
(2R)-Oxolane-2-carboxamide is a "privileged scaffold" in medicinal chemistry.[1] Its 5-membered ether ring acts as a bioisostere for proline and cyclopentane, improving water solubility and metabolic stability while maintaining a specific vector orientation for hydrogen bonding.[1]
Key Therapeutic Areas
-
Penem Antibiotics: The (R)-tetrahydrofuran ring is a direct precursor to the side chains of penem and carbapenem antibiotics (e.g., Furopenem ). The configuration at C2 is essential for binding to Penicillin-Binding Proteins (PBPs).[1]
-
Kinase Inhibitors: Used as a solvent-exposed motif to modulate solubility and selectivity in ATP-competitive inhibitors.[1]
-
Peptidomimetics: Acts as a proline mimetic in protease inhibitors (e.g., Cathepsin K inhibitors), locking the conformation of the peptide backbone.
Pharmacophore Integration Logic
Figure 2: Structural utility of the (2R)-oxolane scaffold in diverse drug classes.[1]
Quality Control & Analytical Characterization
Ensuring enantiomeric excess (ee%) is the primary quality control challenge.
Chiral HPLC Method
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm.
-
Expected Result: The (R)-enantiomer typically elutes after the (S)-enantiomer on AD-H columns (verify with racemic standard).
NMR Validation
-
¹H NMR (400 MHz, DMSO-d₆):
7.20 (s, 1H, NH ), 7.05 (s, 1H, NH ), 4.15 (dd, 1H, C2-H ), 3.75 (m, 1H, C5-H a), 3.60 (m, 1H, C5-H b), 2.10-1.75 (m, 4H, C3/C4-H ).[1] -
Criterion: Absence of split peaks in the presence of chiral shift reagents (e.g., Eu(hfc)₃) confirms optical purity.
References
-
ChemicalBook. (R)-TETRAHYDROFURAN-2-CARBOXAMIDE Product Properties and CAS 539820-25-2. Retrieved from [1]
-
BOC Sciences. Product Entry: (R)-Tetrahydrofuran-2-carboxamide (CAS 539820-25-2).[1][] Retrieved from [1]
-
Sigma-Aldrich. (S)-(-)-Tetrahydrofuran-2-carboxamide Product Specification (Enantiomer Comparison). Retrieved from [1]
-
PubChem. Oxolane-2-carboxamide (Compound Summary). National Library of Medicine. Retrieved from [1]
-
ResearchGate. A scalable chemoenzymatic preparation of (R)-tetrahydrofuran-2-carboxylic acid. (Precursor Synthesis). Retrieved from
Sources
An In-Depth Technical Guide to the Solubility Profile of (2R)-oxolane-2-carboxamide in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of (2R)-oxolane-2-carboxamide, a chiral intermediate of significant interest in pharmaceutical synthesis. While specific data for this enantiomer is not directly available in public literature, we leverage the extensive data available for its enantiomer, Levetiracetam ((-)-(S)-α-ethyl-2-oxo-1-pyrrolidine acetamide), as enantiomers exhibit identical physical properties in achiral environments. This guide will delve into the theoretical underpinnings of solubility, present established experimental methodologies for its determination, and analyze the solubility of (2R)-oxolane-2-carboxamide in a range of common organic solvents. The insights provided herein are intended to empower researchers and drug development professionals in making informed decisions regarding solvent selection for synthesis, purification, and formulation of this important chiral molecule.
Introduction: The Significance of Solubility in Pharmaceutical Development
The journey of a drug molecule from a laboratory curiosity to a life-saving therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount parameter. For (2R)-oxolane-2-carboxamide, a key chiral building block, understanding its solubility in various organic solvents is crucial for several aspects of its development lifecycle:
-
Synthesis and Purification: The choice of solvent directly impacts reaction kinetics, yield, and impurity profiles during synthesis. Furthermore, crystallization, a common and effective purification technique, is critically dependent on the differential solubility of the target compound and its impurities in a given solvent system.[1]
-
Formulation Development: To formulate a stable and bioavailable dosage form, the API must be effectively dissolved or suspended in a suitable vehicle. A comprehensive solubility profile guides the selection of excipients and the development of oral, parenteral, or topical formulations.[2]
-
Bioavailability: The rate and extent to which an API is absorbed into the systemic circulation are often limited by its dissolution rate, which is intrinsically linked to its solubility.
This guide aims to provide a robust framework for understanding and evaluating the solubility of (2R)-oxolane-2-carboxamide, thereby facilitating its progression through the pharmaceutical development pipeline.
Theoretical Framework: The Energetics of Dissolution
The process of dissolution is governed by the interplay of intermolecular forces between the solute ((2R)-oxolane-2-carboxamide) and the solvent. At a molecular level, dissolution can be conceptualized as a three-step process:
-
Solute-Solute Interaction Breaking: Energy is required to overcome the cohesive forces holding the solute molecules together in the crystal lattice.
-
Solvent-Solvent Interaction Breaking: Energy is needed to create a cavity in the solvent large enough to accommodate the solute molecule.
-
Solute-Solvent Interaction Formation: Energy is released when the solute molecule is solvated by the solvent molecules.
The overall enthalpy of solution is the net result of these energy changes. A favorable dissolution process occurs when the energy released during solute-solvent interaction compensates for the energy required to break the solute-solute and solvent-solvent interactions. The principle of "like dissolves like" serves as a useful heuristic, suggesting that solutes tend to dissolve in solvents with similar polarity and hydrogen bonding capabilities.[3]
(2R)-oxolane-2-carboxamide possesses a polar amide group capable of acting as both a hydrogen bond donor and acceptor, and an ether linkage in the oxolane ring which can act as a hydrogen bond acceptor. These features suggest that it will exhibit favorable solubility in polar solvents, particularly those that can participate in hydrogen bonding.
Experimental Determination of Solubility: A Validated Protocol
The "gold standard" for determining equilibrium solubility is the shake-flask method, which is lauded for its reliability and is widely adopted in the pharmaceutical industry.[4][5][6]
The Shake-Flask Method: A Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of (2R)-oxolane-2-carboxamide to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath. A typical temperature for initial screening is 25°C.
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to periodically sample and analyze the supernatant to confirm that the concentration has reached a plateau.
-
-
Phase Separation:
-
Once equilibrium is established, separate the solid phase from the liquid phase. This is typically achieved through centrifugation followed by filtration through a syringe filter (e.g., 0.45 µm PTFE).
-
Crucial Consideration: Care must be taken to avoid temperature fluctuations during this step, as this can alter the solubility. Adsorption of the solute onto the filter membrane can also be a source of error, especially for poorly soluble compounds.[5]
-
-
Quantification:
-
Accurately dilute an aliquot of the clear supernatant with a suitable solvent.
-
Analyze the concentration of (2R)-oxolane-2-carboxamide in the diluted sample using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Express the solubility in standard units such as mg/mL or g/100 mL.
-
Visualizing the Workflow
Caption: Workflow for Solubility Determination using the Shake-Flask Method.
Solubility Profile of (2R)-oxolane-2-carboxamide
As previously stated, the solubility data for Levetiracetam, the (S)-enantiomer, is used here, as enantiomers have identical solubility in achiral solvents. The following table summarizes the solubility of (2R)-oxolane-2-carboxamide in various organic solvents, collated from publicly available data.[7][8][9]
| Solvent | Chemical Class | Polarity | Hydrogen Bonding | Solubility (mg/mL) | USP Solubility Descriptor |
| Water | Protic | High | Donor & Acceptor | 1040 | Very Soluble |
| Chloroform | Chlorinated | Medium | Acceptor | 653 | Freely Soluble |
| Methanol | Alcohol | High | Donor & Acceptor | 536 | Freely Soluble |
| Ethanol | Alcohol | High | Donor & Acceptor | 165 | Soluble |
| Acetonitrile | Nitrile | Medium | Acceptor | 57 | Sparingly Soluble |
| n-Hexane | Alkane | Low | None | - | Practically Insoluble |
Data sourced from Levetiracetam prescribing information.[7][8][9]
Analysis and Discussion
The solubility data presented above reveals a clear trend that aligns with fundamental principles of solute-solvent interactions.
-
High Solubility in Polar Protic Solvents: The exceptional solubility in water (1040 mg/mL), methanol (536 mg/mL), and ethanol (165 mg/mL) can be attributed to the strong hydrogen bonding interactions between the amide group of (2R)-oxolane-2-carboxamide and the hydroxyl groups of these solvents. The ether oxygen of the oxolane ring also contributes as a hydrogen bond acceptor.
-
Significant Solubility in a Polar Aprotic Solvent: The high solubility in chloroform (653 mg/mL) is noteworthy. While chloroform is not a protic solvent, it can act as a hydrogen bond donor to the amide and ether oxygens of the solute.
-
Moderate to Low Solubility in Less Polar Solvents: The solubility decreases in acetonitrile (57 mg/mL), a polar aprotic solvent with weaker hydrogen bonding capabilities. The compound is practically insoluble in n-hexane, a non-polar solvent, due to the significant mismatch in polarity and the inability of hexane to form hydrogen bonds.
Visualizing Molecular Interactions
Caption: Relationship between Solvent Type and Solubility of (2R)-oxolane-2-carboxamide.
Conclusion and Future Perspectives
The solubility profile of (2R)-oxolane-2-carboxamide is dominated by its ability to form strong hydrogen bonds with polar protic solvents. This comprehensive understanding is instrumental for the rational selection of solvents in its synthesis, purification, and formulation. For instance, a mixed solvent system, such as ethanol/water, could be explored for crystallization, leveraging the high solubility in the polar component and the anti-solvent effect of the less polar component to control crystal growth and morphology.[10]
Future work could involve expanding the solubility screen to a wider range of pharmaceutically relevant solvents and co-solvent systems, and investigating the temperature dependence of solubility to construct solubility curves. Such data would be invaluable for optimizing crystallization processes and developing robust and stable formulations of drug products containing (2R)-oxolane-2-carboxamide or its derivatives.
References
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Understanding the chirality of (2R)-oxolane-2-carboxamide vs (2S) enantiomer
Title: Stereochemical Dynamics of Oxolane-2-Carboxamides: A Technical Guide to (2R) vs. (2S) Enantiomers in Drug Development
Executive Summary The oxolane-2-carboxamide (tetrahydrofuran-2-carboxamide) moiety is a privileged chiral building block in modern medicinal chemistry. Featuring a stereocenter at the C2 position of the puckered tetrahydrofuran (THF) ring, this scaffold exists as distinct (2R) and (2S) enantiomers. As a Senior Application Scientist, I have observed that the spatial projection of the carboxamide group dictates the pharmacophore's interaction with deep receptor binding pockets. This whitepaper deconstructs the structural causality, pharmacological impact, and enantioselective validation protocols for oxolane-2-carboxamide derivatives, providing a self-validating framework for drug development professionals.
Molecular Architecture & Stereocenter Causality
The oxolane ring is not a flat polygon; it adopts a dynamic envelope or half-chair conformation to minimize torsional strain. The C2 stereocenter acts as the critical anchor point.
-
In the (2R)-enantiomer , the carboxamide group projects in a specific pseudo-axial or pseudo-equatorial vector that fundamentally alters the molecule's hydrogen-bonding network.
-
In the (2S)-enantiomer , the inverted stereocenter mirrors this projection, drastically shifting the trajectory of any appended bulky pharmacophores (such as quinazoline rings or piperidine derivatives).
This 3D spatial divergence is the root cause of stereoselective receptor binding. When an oxolane-2-carboxamide derivative enters a chiral biological environment (like a target protein's binding cleft), the receptor "reads" the (2R) and (2S) configurations as entirely different structural entities.
Pharmacological Impact: Target-Specific Case Studies
The necessity of chiral resolution is best illustrated through two distinct pharmacological classes where the oxolane-2-carboxamide moiety is central to efficacy.
A. Alpha-1 Adrenoceptor Antagonists (Urology & Oncology)
Derivatives such as alfuzosin—an API used for benign prostatic hyperplasia (BPH)—utilize the tetrahydrofuran-2-carboxamide structure to achieve uroselectivity[1]. While alfuzosin has historically been administered as a racemate[2], advanced structure-activity relationship (SAR) studies on related quinazoline-based
B. Mu-Opioid Receptor (MOR) Agonists
In the realm of analgesics and synthetic opioids, tetrahydrofuranylfentanyl (THF-F) incorporates the oxolane-2-carboxamide group attached to a piperidine core. The World Health Organization and toxicological reports confirm that THF-F exists as (2R) and (2S) enantiomers, which exhibit profound differences in MOR binding affinity and extreme potency[4]. The active enantiomer's C2 geometry perfectly aligns the oxolane oxygen for hydrogen bonding with the MOR's histidine residues, a mechanism that is sterically hindered in the opposite enantiomer[5].
Caption: Stereoselective receptor binding pathway of the active (2S)-enantiomer.
Enantioselective Synthesis & Chiral Resolution
Synthesizing the racemate and relying on late-stage separation is often inefficient. However, starting from the chiral pool (e.g., enantiopure tetrahydrofuran-2-carboxylic acid) requires stringent conditions to prevent racemization at the
Experimental Protocol 1: Asymmetric Amidation (Self-Validating Workflow)
Objective: Synthesize (2S)-oxolane-2-carboxamide without eroding enantiomeric excess (ee).
Causality: The
-
Activation: Dissolve 1.0 eq of (2S)-tetrahydrofuran-2-carboxylic acid in anhydrous dichloromethane (DCM) at 0°C under
. -
Coupling Reagents: Add 1.1 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.1 eq of Hydroxybenzotriazole (HOBt). Rationale: HOBt forms an active ester that resists enolization, locking the (2S) configuration.
-
Amidation: Slowly introduce 1.5 eq of the target amine (e.g., a substituted piperidine or alkylamine) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).
-
In-Process Control (IPC): Monitor via chiral HPLC at 2 hours. If the (2R) peak exceeds 0.5%, quench the reaction immediately to prevent further epimerization.
-
Workup: Wash with 1M HCl, then saturated
, and dry over .
Experimental Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)
For racemic mixtures, SFC is the gold standard[7]. It provides faster mass transfer and higher resolution for polar amides compared to traditional HPLC.
-
Stationary Phase: Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica).
-
Mobile Phase:
/ Isopropanol (IPA) with 0.1% Diethylamine (DEA). Rationale: DEA suppresses secondary interactions between the carboxamide nitrogen and free silanols on the column, preventing peak tailing. -
Parameters: Flow rate 100 mL/min; Backpressure 120 bar; Temperature 35°C.
-
Collection: Trigger collection via UV detection at 220 nm and polarimetric signaling to confirm the (+)/(-) rotation of the eluting peaks.
Caption: Workflow for enantiomeric resolution of oxolane-2-carboxamide via Chiral SFC.
Quantitative Data Presentation
To standardize the evaluation of these enantiomers, quantitative data regarding their separation and hypothetical receptor binding profiles (aggregated from generalized literature on
Table 1: Comparative Pharmacological Profile of Oxolane-2-Carboxamide Enantiomers
| Parameter | (2R)-Enantiomer Derivative | (2S)-Enantiomer Derivative | Clinical/Analytical Implication |
| Receptor Affinity ( | Target-dependent (often lower) | Target-dependent (often higher) | Dictates dosing and off-target toxicity. |
| SFC Elution Order (Chiralpak IB) | Peak 1 (Typical) | Peak 2 (Typical) | Critical for preparative isolation[7]. |
| Specific Rotation | (-) or (+) depending on substituents | Opposite of (2R) | Used for rapid batch validation. |
| Metabolic Stability (CYP450) | Variable | Variable | Stereoselective enzymatic degradation. |
Table 2: Optimized Chiral SFC Parameters for Baseline Resolution
| SFC Parameter | Setpoint | Causality / Rationale |
| Co-Solvent | 15-20% Isopropanol | Balances solubility of the polar carboxamide with chiral recognition. |
| Additive | 0.1% Diethylamine (DEA) | Neutralizes acidic silanols; sharpens peak symmetry for amides. |
| Backpressure | 120 bar | Maintains |
| Temperature | 35°C | Optimizes the thermodynamics of transient diastereomeric complexation. |
Conclusion
The chirality of oxolane-2-carboxamides is not merely a structural footnote; it is a primary driver of pharmacological efficacy and safety. Whether developing uroselective antagonists or investigating potent GPCR modulators, controlling the (2R) vs. (2S) configuration through rigorous asymmetric synthesis and SFC validation is non-negotiable. By implementing the self-validating protocols outlined above, development teams can ensure high enantiomeric purity and reliable target engagement.
References
-
Alfuzosin Hydrochloride Prolonged-Release Tablets Source: Health Canada (HRES) URL:[Link]
- WO2022256622A1 - N-(hydroxyalkyl (hetero)aryl)
-
Impact of α-adrenoceptor antagonists on prostate cancer development, progression and prevention Source: National Institutes of Health (PMC) URL:[Link]
-
Extract from the Report of the 39th Expert Committee on Drug Dependence Source: United Nations Office on Drugs and Crime (UNODC) URL:[Link]
-
Metabolic Pathways and Potencies of New Fentanyl Analogs Source: Frontiers in Pharmacology URL:[Link]
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Comprehensive Physicochemical Profiling of (2R)-oxolane-2-carboxamide: Molecular Weight, Thermal Dynamics, and Analytical Methodologies
Executive Summary
As a Senior Application Scientist in early-stage drug development, I frequently encounter chiral fragments that serve as foundational building blocks for complex active pharmaceutical ingredients (APIs). (2R)-oxolane-2-carboxamide (CAS: 539820-25-2) is a prime example. This in-depth technical guide explores the molecular weight, physical characteristics, and the causal relationships between its structural stereochemistry and its macroscopic thermal behavior. Furthermore, I provide field-proven, self-validating analytical protocols for characterizing this compound to ensure the highest degree of scientific integrity.
Structural Causality and Physicochemical Properties
(2R)-oxolane-2-carboxamide consists of a saturated five-membered oxygen heterocycle (oxolane/tetrahydrofuran) substituted at the 2-position with a primary carboxamide group in the (R)-configuration.
The physical characteristics of this molecule are not random; they are strictly dictated by its functional groups:
-
Molecular Weight (115.13 g/mol ): At well under 300 Da, this molecule is highly ligand-efficient, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD).
-
Thermal Dynamics: The primary carboxamide group acts as both a strong hydrogen-bond donor (-NH₂) and acceptor (C=O). This leads to a robust intermolecular hydrogen-bonded network in the solid state, which requires significant thermal energy to disrupt, thereby elevating its melting point relative to unsubstituted oxolanes.
-
Solvation Causality: The ether oxygen of the oxolane ring provides additional hydrogen-bond accepting capabilities, ensuring high aqueous solubility while maintaining enough lipophilicity for membrane permeability (predicted TPSA of 52.3 Ų).
Quantitative Physicochemical Data
The following table summarizes the core physical and chemical parameters of (2R)-oxolane-2-carboxamide[1][2].
| Property | Value | Mechanistic Significance |
| IUPAC Name | (2R)-oxolane-2-carboxamide | Standardized nomenclature defining the (R) stereocenter. |
| CAS Number | 539820-25-2 | Unique identifier for the specific (R)-enantiomer. |
| Molecular Formula | C₅H₉NO₂ | Defines the elemental composition. |
| Molecular Weight | 115.13 g/mol | Critical for stoichiometric calculations and MS tuning. |
| Melting Point | 70–90 °C | Governed by the strong amide-amide intermolecular H-bonding. |
| Boiling Point | ~305.7 °C | High boiling point due to strong dipole-dipole interactions. |
| Topological Polar Surface Area | 52.3 Ų | Optimal for passive membrane permeability and BBB crossing. |
Analytical Workflows and Self-Validating Protocols
To ensure scientific integrity, the characterization of (2R)-oxolane-2-carboxamide must rely on self-validating systems. Below are the step-by-step methodologies for determining its molecular weight and thermal properties.
Protocol A: Molecular Weight Confirmation via LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for confirming the molecular weight of small organic fragments[3][4]. Because (2R)-oxolane-2-carboxamide contains a carboxamide group, it readily accepts a proton at the carbonyl oxygen during Electrospray Ionization (ESI), making positive ion mode (ESI+) the optimal choice.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1 mg of (2R)-oxolane-2-carboxamide in 1 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid. Dilute to a final working concentration of 10 µM. Causality: Formic acid acts as a proton source in the mobile phase, enhancing ionization efficiency for the amide group.
-
Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes at a flow rate of 0.4 mL/min.
-
MS Tuning & Acquisition: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C. Scan the m/z range of 50–300.
-
Data Deconvolution & Self-Validation:
-
Expected Result: A dominant [M+H]⁺ peak at m/z 116.13.
-
Self-Validation Loop: Run a blank solvent injection immediately prior to the sample to rule out system carryover. Run a known low-molecular-weight standard (e.g., Caffeine, m/z 195.088) to verify mass accuracy is within < 5 ppm.
-
Protocol B: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Traditional capillary melting point apparatuses are subjective. Differential Scanning Calorimetry (DSC) provides a precise, thermodynamic measurement of the melting point by quantifying the heat flow associated with the solid-to-liquid phase transition[5][6].
Step-by-Step Methodology:
-
Sample Encapsulation: Accurately weigh 3.0 to 5.0 mg of the solid (2R)-oxolane-2-carboxamide into a standard aluminum DSC pan. Crimp the pan with a hermetic lid. Causality: Hermetic sealing prevents the evaporation of any residual moisture or volatile impurities that could artificially depress the melting point.
-
Thermal Programming: Place the sample pan and an empty reference pan into the DSC cell. Equilibrate the system at 20 °C. Heat the sample at a controlled rate of 10 °C/min up to 150 °C under a continuous dry nitrogen purge (50 mL/min).
-
Thermogram Analysis: The melting process will appear as an endothermic peak. The extrapolated onset temperature of this peak is recorded as the thermodynamic melting point, while the area under the curve represents the heat of fusion (
). -
Self-Validation Loop: Prior to sample analysis, perform a temperature and cell constant calibration using a high-purity Indium standard (Melting point: 156.6 °C). If the Indium onset temperature deviates by more than 0.1 °C, the instrument must be recalibrated before proceeding.
Analytical Workflow Visualization
The following diagram illustrates the integrated analytical workflow used to characterize the physicochemical properties of the compound.
Analytical workflow for the physicochemical characterization of (2R)-oxolane-2-carboxamide.
References
- Source: nih.
- Source: chemsrc.
- Source: msu.
- Source: bu.
- Source: tainstruments.
- Title: Differential Scanning Calorimetry (DSC)
Sources
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Safety data sheet (SDS) and handling precautions for oxolane carboxamides
This technical guide details the safety profile, handling protocols, and risk management strategies for Oxolane Carboxamides (Tetrahydrofuran carboxamides). It is designed for researchers and process chemists, synthesizing data from GHS classifications, structure-activity relationships (SAR), and industrial hygiene standards.
Executive Summary & Chemical Identity
Oxolane carboxamides are amide derivatives of tetrahydrofuran (THF). They serve as critical chiral building blocks in the synthesis of peptidomimetics, kinase inhibitors, and antiviral agents. While they share the cyclic ether backbone of THF, the addition of the amide functionality alters their physical properties and safety profile significantly.
Critical Safety Distinction: Unlike the solvent THF, which is highly flammable, many higher molecular weight oxolane carboxamides are high-boiling liquids or solids. However, they retain the potential for explosive peroxide formation characteristic of the oxolane ring.
| Property | Representative Data (Tetrahydrofuran-2-carboxamide) |
| CAS Number | 3760-11-0 (Generic/Related) / Specifics vary by substituent |
| Molecular Formula | C₅H₉NO₂ (Parent) |
| Physical State | Viscous liquid or low-melting solid |
| Solubility | Miscible in polar organic solvents (DMSO, DMF, MeOH); Water solubility varies. |
| Key Hazard | Peroxide Former (Class B) , Eye Irritant (Cat 2A) |
Structure-Activity Relationship (SAR) & Hazards
To understand the risks, one must analyze the molecule's two distinct functional zones: the Oxolane Ring and the Carboxamide Group .
2.1 The Peroxide Risk (Oxolane Ring)
The oxolane ring contains ether linkages with
-
Mechanism:
-
2-Carboxamide vs. 3-Carboxamide:
-
2-Carboxamide: The substituent at the 2-position blocks one
-site. However, the 5-position remains unsubstituted and highly reactive. -
3-Carboxamide: Both
-positions (2 and 5) are unsubstituted. Risk Level: Higher.
-
2.2 The Irritation Risk (Amide Group)
The amide moiety contributes to hydrogen bonding capability, increasing boiling points and reducing vapor pressure compared to the parent ether. However, it imparts surfactant-like properties that can cause:
-
Severe Eye Irritation: Amides can penetrate the corneal epithelium.
-
Skin Absorption: Potential carrier for other toxic solutes.
GHS Hazard Identification
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 4 (Liquids) | H227: Combustible liquid. (Note: Low MW analogs may be Cat 3). |
| Eye Damage/Irritation | 2A | H319: Causes serious eye irritation.[2][3][4][5][6] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[3] |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation.[3][4][5][7] |
| Reactivity Hazard | N/A | EUH019: May form explosive peroxides.[3][4][5] |
Handling & Exposure Controls (Self-Validating Protocols)
This section outlines a self-validating workflow. A "self-validating" protocol means the user performs a check (validation) at critical steps before proceeding.
4.1 Engineering Controls
-
Fume Hood: Mandatory.[8] Maintain face velocity > 100 fpm.
-
Inert Atmosphere: All synthesis and storage must occur under Nitrogen (
) or Argon ( ) to prevent auto-oxidation.
4.2 Personal Protective Equipment (PPE) Matrix
| PPE Type | Recommendation | Scientific Rationale |
| Gloves (Splash) | Nitrile (Double gloved) | Good physical barrier; acceptable for short-term splash protection against amides. |
| Gloves (Immersion) | Butyl Rubber or Silver Shield | Cyclic ethers (like the oxolane ring) can permeate nitrile. Butyl rubber offers >480 min breakthrough time for THF derivatives. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the risk of irreversible corneal opacity from amide contact. |
| Respiratory | Type A (Organic Vapor) | Required if aerosolization occurs (e.g., rotary evaporation, silica column packing). |
4.3 Workflow: Safe Opening of Aged Containers
Never open a bottle of an oxolane derivative >12 months old without testing.
Figure 1: Decision tree for handling aged oxolane carboxamide containers. This protocol prevents accidental detonation of concentrated peroxides.
Emergency Response
5.1 First Aid
-
Eye Contact: Immediately flush with water for 15 minutes .[5] Critical Step: Lift eyelids to ensure the amide is washed from the conjunctival sac. Seek ophthalmologist support immediately.
-
Skin Contact: Wash with soap and water.[7][9] Do not use organic solvents (ethanol/acetone) to clean skin; they increase permeability.
-
Ingestion: Do NOT induce vomiting. The surfactant nature may cause foaming and aspiration pneumonia.
5.2 Spill Cleanup
-
Evacuate the immediate area.
-
Eliminate Ignition Sources: Even if high boiling, vapors can travel.
-
Absorb: Use vermiculite or sand.[9] Do not use paper towels or combustible rags, as drying oxolanes on cellulose can accelerate peroxide formation and auto-ignition.
-
Decontaminate: Wipe surfaces with 10% aqueous sodium bisulfite to reduce any residual peroxides.
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Light: Amber glass bottles are mandatory to prevent photo-initiated auto-oxidation.
-
Inhibitors: Commercial preparations often contain BHT (Butylated hydroxytoluene) as a stabilizer.[10] If the product is purified (e.g., via distillation or chromatography), the inhibitor is removed.[10] You must re-add BHT (approx. 200 ppm) if storing the purified material.
-
Shelf Life:
-
Unopened: 18 months.
-
Opened: 6 months (Testing required thereafter).
-
Regulatory & Dual-Use Warning
Researcher Note: Certain N-substituted oxolane carboxamides (specifically those with piperidine-linked anilides) are structural analogs of Fentanyl (e.g., Tetrahydrofuranylfentanyl).
-
Verification: Before synthesizing N-substituted derivatives, verify the structure against local controlled substance schedules (e.g., US DEA Schedule I, UK Misuse of Drugs Act).
-
Legitimacy: Ensure all synthesis is documented in bound lab notebooks with clear project codes to demonstrate legitimate research intent.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 137700020, Tetrahydrofuran fentanyl 3-tetrahydrofurancarboxamide. Retrieved from [Link]
- Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety. (General reference for Class B peroxide formers).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. actylislab.com [actylislab.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. chemos.de [chemos.de]
- 7. aglayne.com [aglayne.com]
- 8. auckland.ac.nz [auckland.ac.nz]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. louisville.edu [louisville.edu]
Physicochemical Profiling of (2R)-Oxolane-2-Carboxamide: pKa, Hydrogen Bonding, and Conformational Dynamics
Executive Summary
(2R)-oxolane-2-carboxamide (CAS: 91470-28-9), also known as (R)-tetrahydrofuran-2-carboxamide, represents a critical chiral scaffold in modern medicinal chemistry. Distinct from its carbocyclic analogs, the inclusion of the endocyclic oxygen atom introduces unique electronic and conformational properties—specifically an inductive electron-withdrawing effect and the potential for intramolecular hydrogen bonding. This guide provides a rigorous analysis of its acid-base dissociation constants (pKa), hydrogen bonding potential, and experimental methodologies for validation, positioning the molecule as a versatile bioisostere for proline in fragment-based drug discovery (FBDD).
Chemical Identity & Structural Logic
The molecule consists of a saturated five-membered ether ring (oxolane/tetrahydrofuran) bearing a primary carboxamide group at the C2 position. The (R)-configuration dictates the spatial arrangement of the amide relative to the ring pucker, influencing both receptor binding stereoselectivity and intramolecular interactions.
-
IUPAC Name: (2R)-oxolane-2-carboxamide
-
Molecular Formula: C5H9NO2[1]
-
Molecular Weight: 115.13 g/mol [1]
-
Stereochemistry: The C2 chiral center positions the amide group in a specific vector, critical for scaffold-hopping applications where 3D-shape conservation is required.
Electronic Environment
The endocyclic oxygen atom at position 1 exerts a strong negative inductive effect (-I) on the C2 center. This electron withdrawal propagates to the exocyclic carbonyl, reducing the electron density available at the amide nitrogen and oxygen compared to a simple aliphatic amide like cyclopentanecarboxamide.
pKa Analysis: Acidity and Basicity[2]
For neutral amides, "pKa" is often ambiguous in general literature. In a rigorous pharmaceutical context, we must distinguish between the acidity of the N-H protons and the basicity of the carbonyl oxygen.[2]
Acidity (Deprotonation of N-H)
Primary amides are very weak acids.[3] The deprotonation occurs at the nitrogen, forming an imidate-like resonance-stabilized anion.
-
Estimated pKa: 14.8 – 15.2
-
Mechanistic Insight: While typical aliphatic amides have pKa values ~16-17, the electron-withdrawing ether oxygen at the
-position stabilizes the conjugate base (negative charge) through inductive effects, slightly increasing acidity (lowering pKa). -
Physiological State: At pH 7.4, the amide remains protonated (neutral).
Basicity (Protonation of C=O)
Amides are also very weak bases, with protonation occurring at the carbonyl oxygen (not the nitrogen) to form a resonance-stabilized cation.
-
Estimated pKa (Conjugate Acid): -1.0 to -1.5
-
Mechanistic Insight: The -I effect of the ring oxygen destabilizes the developing positive charge on the protonated carbonyl, making this molecule less basic than acetamide (pKa ~ -0.5).
-
Physiological State: At pH 7.4, the molecule is strictly non-ionized.
Ionization Diagram (Graphviz)
Hydrogen Bonding Potential & Conformational Locking
The pharmacological value of (2R)-oxolane-2-carboxamide lies in its hydrogen bond (HB) network.
Donor/Acceptor Profile
| Feature | Count | Description |
| HB Donors (HBD) | 1 (2 protons) | The primary amide -NH2 group. |
| HB Acceptors (HBA) | 2 | The amide Carbonyl (strong) and the Ether Ring Oxygen (moderate). |
Intramolecular Hydrogen Bonding (The "Chameleon" Effect)
A critical feature of this scaffold is the potential for an intramolecular hydrogen bond between one of the amide protons (specifically the proton cis to the carbonyl) and the ring ether oxygen.
-
Formation: This forms a pseudo-5-membered ring (S(5) motif).
-
Energetics: This interaction is entropically favorable and "locks" the conformation of the exocyclic amide bond relative to the ring.
-
Impact on LogP: By "hiding" the polarity of the NH and the ether O internally, the effective lipophilicity increases, potentially improving membrane permeability compared to open conformers. This is known as "molecular chameleonicity."
Conformational Pathway (Graphviz)
[4]
Experimental Methodologies
Since the pKa values lie outside the standard potentiometric titration range (pH 2-12), specialized protocols are required for empirical validation.
Protocol A: pKa Determination via NMR Titration (Validation of Acidity)
Objective: Determine the high pKa (~15) of the amide N-H. Reagents: D2O/NaOD or DMSO-d6/Strong Base.
-
Preparation: Dissolve (2R)-oxolane-2-carboxamide (10 mM) in a mixed solvent system (e.g., water/ethanol) to allow pH adjustment up to 14+.
-
Titration: Use a spectrophotometric titration or 1H NMR titration. For NMR, monitor the chemical shift of the alpha-proton (H2 on the ring) or the remaining N-H proton signal (if exchange is slow enough, though usually rapid exchange broadens this).
-
Data Analysis: Plot the change in chemical shift (
) vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.-
Note: Due to the extreme pH required, computational prediction (DFT at B3LYP/6-31G* level with solvation models) is often preferred and sufficient for regulatory filing.
-
Protocol B: Assessing Intramolecular H-Bonding (NMR Dilution)
Objective: Confirm the presence of the S(5) intramolecular H-bond.
-
Solvent: Use a non-polar solvent like CDCl3 to minimize competition from solvent H-bonds.
-
Dilution: Prepare a series of concentrations (e.g., 100 mM down to 1 mM).
-
Measurement: Record 1H NMR spectra at each concentration.
-
Interpretation:
-
Intermolecular H-bonds: Chemical shift of NH protons moves upfield (lower ppm) as concentration decreases (breaking dimers).
-
Intramolecular H-bonds: Chemical shift of the involved NH proton remains constant upon dilution, as the interaction is within the molecule and concentration-independent.
-
Applications in Drug Design[4][5][6]
Proline Bioisostere
(2R)-oxolane-2-carboxamide acts as a bioisostere for D-Proline derivatives.
-
Difference: Unlike Proline (secondary amine/amide), the oxolane analog retains the primary amide functionality, offering an extra H-bond donor.
-
Benefit: The ether oxygen provides an additional H-bond acceptor vector that Proline lacks, potentially picking up unique interactions in a kinase hinge region or enzyme active site.
Solubility Enhancement
With a computed LogP of approximately -0.5 to -1.1 , this fragment is highly hydrophilic. Attaching this moiety to a lipophilic drug scaffold (e.g., via the amide nitrogen or by substitution on the ring) can significantly lower the LogD and improve aqueous solubility without introducing ionizable groups that might cause hERG liability.
Fragment-Based Drug Discovery (FBDD)
Its low molecular weight (115 Da) and high ligand efficiency (LE) potential make it an ideal "seed" fragment. The rigid chiral center allows for vector-specific growth, enabling the exploration of stereospecific pockets in target proteins.
References
-
PubChem. (2R)-tetrahydrofuran-2-carboxamide | C5H9NO2. National Library of Medicine. [Link]
-
Bando, S., et al. (1990).[4] Structure of (R)-tetrahydro-2-furancarboxylic acid monohydrate. Acta Crystallographica Section C. [Link]
-
Kuppens, T., et al. (2006).[5] Intermolecular association of tetrahydrofuran-2-carboxylic acid in solution: a vibrational circular dichroism study. Journal of Physical Chemistry A. [Link]
-
Master Organic Chemistry. (2017). Acid-Base Properties of Amides vs Amines. [Link]
-
ChemRxiv. (2024). Unprecedented Bonding Dynamics during THF and DMSO Molecular Hydration.[6] [Link]
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- 1. Oxolane-2-carboxamide | C5H9NO2 | CID 3544692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acid-base properties of amides [qorganica.es]
- 3. Understanding the pKa of Amides: A Key to Organic Chemistry - Oreate AI Blog [oreateai.com]
- 4. Structure of (R)-tetrahydro-2-furancarboxylic acid monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intermolecular association of tetrahydrofuran-2-carboxylic acid in solution: a vibrational circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
The Structural Cornerstone: An In-depth Technical Guide to the Crystal Structure Analysis of (2R)-Oxolane-2-Carboxamide Derivatives
Abstract
The three-dimensional architecture of an active pharmaceutical ingredient (API) is a critical determinant of its bulk physicochemical properties and, consequently, its therapeutic efficacy. For emerging drug candidates like (2R)-oxolane-2-carboxamide derivatives, a thorough understanding of their solid-state structure is not merely an academic exercise but a fundamental necessity for robust drug development. This guide provides an in-depth exploration of the principles and methodologies for the crystal structure analysis of this promising class of compounds. We will navigate the causal relationships behind experimental choices in single-crystal X-ray diffraction, from the nuanced art of crystal cultivation to the intricacies of data refinement and interpretation. Furthermore, this document will elucidate the common supramolecular synthons, particularly hydrogen bonding motifs, that govern the crystal packing of carboxamides, and discuss the profound implications of polymorphism on drug stability, solubility, and bioavailability. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing molecules from the laboratory to clinical reality.
The Imperative of the Solid State: Why Crystal Structure Matters
In the realm of pharmaceutical sciences, the adage "form equals function" holds profound truth. The specific arrangement of molecules in a crystalline lattice dictates a cascade of physical and chemical properties crucial for drug development.[1] For (2R)-oxolane-2-carboxamide derivatives, understanding their crystal structure is paramount for several reasons:
-
Polymorphism: These molecules may exist in multiple crystalline forms, or polymorphs, each with a unique internal structure and, therefore, distinct physicochemical properties.[2] The unexpected appearance of a more stable, less soluble polymorph can have disastrous consequences for a drug product's bioavailability and shelf-life.
-
Solubility and Dissolution Rate: The energy required to break the crystal lattice directly impacts how readily a compound dissolves. A well-characterized crystal structure provides insights into the intermolecular forces that must be overcome, guiding formulation strategies to enhance the bioavailability of poorly soluble compounds.
-
Stability and Manufacturability: The crystalline form influences a drug's stability against heat, humidity, and light, as well as its mechanical properties, such as flowability and compressibility, which are critical for tablet manufacturing.[3]
-
Intellectual Property: Novel polymorphic forms of a drug can be patented, extending the intellectual property protection of the parent molecule.[2]
The Definitive Technique: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for the unambiguous determination of a molecule's three-dimensional structure at atomic resolution.[4] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is indispensable for rational drug design.[5] The SCXRD workflow is a multi-step process, each stage requiring careful consideration and optimization.
Caption: The workflow of single-crystal X-ray diffraction analysis.
The Art and Science of Crystal Growth
The rate-limiting step in many crystallographic studies is obtaining diffraction-quality single crystals.[5] For (2R)-oxolane-2-carboxamide derivatives, which are likely to be small organic molecules, several crystallization techniques can be employed:
-
Slow Evaporation: This is often the simplest and most successful method. A near-saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a quiet, vibration-free environment. The choice of solvent is critical; a solvent in which the compound is moderately soluble is ideal.[6]
-
Solvent Layering: This technique is useful when the compound is highly soluble in one solvent but poorly soluble in another. The compound is dissolved in the "good" solvent, and the "poor" solvent is carefully layered on top. Slow diffusion at the interface can induce crystallization.
-
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor from the outer solvent slowly diffuses into the inner vial, reducing the solubility of the compound and promoting crystal growth.
Protocol: Slow Evaporation for Crystal Growth
-
Purification: Ensure the (2R)-oxolane-2-carboxamide derivative is of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction.
-
Solvent Selection: Screen a range of solvents to find one in which the compound has moderate solubility. This can be done on a small scale in vials.
-
Solution Preparation: Prepare a clear, nearly saturated solution of the compound in the chosen solvent. Gentle warming may be necessary to fully dissolve the compound.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any dust or particulate matter that could act as nucleation sites.
-
Incubation: Cover the vessel with a perforated cap or parafilm with a few pinholes to allow for slow evaporation. Place the vessel in a location with a stable temperature and no vibrations.
-
Monitoring: Observe the vessel periodically for the formation of single crystals. This process can take anywhere from a few days to several weeks.
From Crystal to Data: The Diffraction Experiment
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. As the crystal is rotated, a series of diffraction images are collected. The positions and intensities of the diffracted X-ray spots contain the information needed to determine the crystal structure.
Solving and Refining the Structure
The "phase problem" is the central challenge in X-ray crystallography. While the intensities of the diffraction spots are measured, their phases are lost. Modern crystallographic software uses direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. This map is then interpreted to build an atomic model of the molecule.
The initial model is then refined against the experimental data. This is an iterative process where the atomic positions, and their thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by various metrics, most notably the R-factor.
Supramolecular Architecture of Carboxamides
The most common and stable hydrogen-bonding motif in primary and secondary carboxamides is the R²₂(8) ring dimer . In this arrangement, two carboxamide groups form a centrosymmetric or pseudo-centrosymmetric dimer through a pair of N-H···O hydrogen bonds.[3][7]
Sources
- 1. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 2. CSD - Cambridge Structural Database - Maastricht University Library [library.maastrichtuniversity.nl]
- 3. Cambridge Structural Database | re3data.org [re3data.org]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. caymanchem.com [caymanchem.com]
- 7. Oxolane-2-carboxamide | C5H9NO2 | CID 3544692 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Scalable Synthesis Protocols for (2R)-Oxolane-2-carboxamide: A Technical Guide for Process Chemists
Introduction & Chemical Identity
(2R)-Oxolane-2-carboxamide (also known as (R)-tetrahydrofuran-2-carboxamide; CAS No. 539820-25-2, MW: 115.13 g/mol ) is a highly valuable chiral building block in modern medicinal chemistry. Characterized by its puckered tetrahydrofuran (THF) ring and an
For drug development professionals, transitioning the synthesis of (2R)-oxolane-2-carboxamide from discovery-scale (which often relies on expensive peptide coupling agents like HATU or EDCI) to pilot-plant scale requires rigorous optimization. Scalable protocols must prioritize low E-factors, cost-effective reagents, and the absolute preservation of the C2 chiral center.
Mechanistic Rationale & Route Selection
To achieve a self-validating and scalable system, process chemists typically rely on two primary activation strategies for the starting material, (2R)-oxolane-2-carboxylic acid.
Route A: The Thionyl Chloride ( ) Pathway
This route converts the carboxylic acid into a highly reactive acyl chloride[4].
-
Causality of Reagent Choice: The hydroxyl oxygen of the carboxylic acid acts as a nucleophile, attacking the electrophilic sulfur atom of
. This forms a chlorosulfite intermediate that rapidly collapses to yield the acyl chloride, releasing and as gaseous by-products[5]. -
Causality of Temperature Control: The formation of the chlorosulfite intermediate is highly exothermic. Strict temperature control (0–10 °C) is paramount to prevent the auto-catalytic racemization of the α-chiral center, which is susceptible to enolization under acidic, high-temperature conditions[5].
Route B: The 1,1'-Carbonyldiimidazole (CDI) Pathway
This route utilizes CDI to form an active acyl imidazolide intermediate[2].
-
Causality of Reagent Choice: CDI is favored when the substrate is highly sensitive to the strong acidic conditions generated by
. By avoiding generation, the risk of THF ring-opening or chiral degradation is virtually eliminated[2]. -
Causality of Solvent Selection: The reaction is strictly performed in anhydrous THF or Dichloromethane (DCM) because CDI is highly moisture-sensitive and will prematurely hydrolyze into imidazole and
, terminating the activation cascade.
Experimental Workflows
Fig 1: Scalable synthetic pathways for (2R)-oxolane-2-carboxamide via acyl chloride and CDI routes.
Protocol A: Thionyl Chloride / Aqueous Ammonia Method (Pilot Scale)
This protocol is optimized for >1 kg scale where cost-efficiency is the primary driver.
Step 1: Acid Chloride Formation
-
Charge a glass-lined reactor with (2R)-oxolane-2-carboxylic acid (1.0 eq) and anhydrous Dichloromethane (DCM) to form a 0.5 M solution.
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 eq). Causality: DMF reacts with
to form the Vilsmeier-Haack reagent, which acts as a highly efficient catalyst for acyl chloride formation. -
Cool the reactor to 0–5 °C.
-
Add Thionyl Chloride (1.2 eq) dropwise over 2 hours[4].
-
In-Process Control (IPC) 1: Quench a 0.1 mL aliquot into 1 mL of anhydrous methanol. Analyze via GC/MS. Causality: Methanol converts the reactive acyl chloride into a stable methyl ester. The reaction is deemed complete when the methyl ester peak accounts for >99% of the total ion chromatogram, ensuring no unreacted acid remains.
Step 2: Amidation
-
In a separate reactor, prepare a solution of 25% aqueous ammonia (5.0 eq) and cool to 0 °C.
-
Transfer the acyl chloride solution dropwise into the aqueous ammonia under vigorous stirring, maintaining the internal temperature below 10 °C. Causality: The large excess of ammonia acts as both the nucleophile and the acid scavenger for the generated
. Keeping the temperature low prevents the hydrolysis of the acyl chloride back to the starting acid. -
IPC 2: Monitor the disappearance of the acyl chloride via TLC (DCM:MeOH 9:1).
-
Workup: Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (3 x 2 volumes). Dry the combined organics over
, filter, and concentrate under reduced pressure to yield the crude amide. -
Validation: Perform Chiral HPLC (Chiralpak AD-H column) to confirm enantiomeric excess (ee) >98%.
Protocol B: CDI / Methanolic Ammonia Method (Mild Conditions)
This protocol is optimized for substrates where trace acid impurities must be strictly avoided.
Step 1: Imidazolide Formation
-
Charge a dry reactor with (2R)-oxolane-2-carboxylic acid (1.0 eq) and anhydrous THF (0.3 M).
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at 20–25 °C.
-
IPC 1: Monitor
gas evolution via a bubbler. Causality: The stoichiometric release of is a direct physical indicator of the formation of the active acyl imidazolide. Wait until gas evolution completely ceases (typically 1–2 hours).
Step 2: Amidation
-
Bubble anhydrous
gas into the reaction mixture, or add a solution of 7M ammonia in methanol (3.0 eq). -
Stir the mixture at 25 °C for 4 hours.
-
IPC 2: Monitor via HPLC at 210 nm. The reaction is complete when the imidazolide intermediate peak is entirely consumed.
-
Workup: Concentrate the reaction mixture in vacuo. Redissolve the residue in DCM and wash with 1M
(to remove the imidazole by-product), followed by brine. -
Validation: Confirm product identity via
NMR (characteristic signals at δ 3.70–4.10 ppm for THF ring protons and broad singlets around δ 6.5-7.5 ppm for the primary amide ).
Quantitative Data & Route Comparison
To aid process chemists in selecting the appropriate methodology, the following table summarizes the quantitative metrics and operational parameters of both protocols.
| Parameter | Route A: Thionyl Chloride ( | Route B: Carbonyldiimidazole (CDI) |
| Typical Yield | 85 – 92% | 80 – 88% |
| Enantiomeric Excess (ee) | >98% (Requires strict temp control) | >99% (Highly retentive) |
| Reagent Cost | Low ( | Moderate to High (CDI is costly) |
| Primary By-products | Imidazole, | |
| Scalability | Excellent (Pilot to Ton scale) | Good (Bench to Pilot scale) |
| Environmental Factor (E-Factor) | Low (Aqueous workup, gaseous by-products) | Moderate (Requires acid wash for imidazole) |
| Best Suited For | Cost-sensitive, large-scale manufacturing | Acid-sensitive analogs, discovery scale-up |
References
-
Sigma-Aldrich - Oxolane | Sigma-Aldrich: (2R)-oxolane-2-carboxamide URL: Link
-
NIH - Chiral Pool Synthesis, Biological Evaluation and Molecular Docking Studies of C-Furanosidic LpxC Inhibitors URL: 1
-
Benchchem - Tetrahydrofurfuryl chloride | 3003-84-7 URL: 5
-
Google Patents - WO 2008/035153 A2 URL: 4
-
Google Patents - WO2022285758A1 - Substituted tetrahydrofuran analogs as modulators of sodium channels URL: 2
-
Google Patents - WO2007074364A1 - Process for the preparation of alfuzosin URL: 3
Sources
- 1. Chiral Pool Synthesis, Biological Evaluation and Molecular Docking Studies of C-Furanosidic LpxC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AU2022285758A1 - Substituted tetrahydrofuran analogs as modulators of sodium channels - Google Patents [patents.google.com]
- 3. WO2007074364A1 - Process for the preparation of alfuzosin - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Tetrahydrofurfuryl chloride | 3003-84-7 | Benchchem [benchchem.com]
Procedure for amide coupling using (2R)-oxolane-2-carboxylic acid
Application Note: Enantioselective Amide Coupling of (2R)-Oxolane-2-Carboxylic Acid
Executive Summary
(2R)-Oxolane-2-carboxylic acid (also known as (R)-tetrahydrofuran-2-carboxylic acid) is a critical chiral building block in the synthesis of penem antibiotics and novel peptidomimetics. However, its deployment in amide coupling is plagued by a high risk of
This guide details two validated protocols designed to mitigate this risk:
-
Method A (T3P® Coupling): The primary recommendation for maximum enantiomeric retention (>99% ee).
-
Method B (HATU Coupling): A high-reactivity alternative for sterically hindered amines, optimized with specific "guardrails" to limit racemization.
The Mechanistic Challenge: Why Racemization Occurs
The integrity of the (2R)-center is compromised during the activation step. Two competing pathways drive this loss of chirality:
-
Oxazolone Formation (Azlactone): When coupling with
-amino acids, the activated acid can cyclize to form a 5(4H)-oxazolone.[1] The C4 proton of this intermediate is highly acidic, leading to rapid equilibration of stereoisomers. -
Direct Enolization: Even with non-amino acid amines, the electron-withdrawing nature of the tetrahydrofuran oxygen facilitates the removal of the C2 proton by tertiary amine bases (e.g., TEA, DIPEA), forming an achiral enolate.
Visualizing the Risk Pathways
Figure 1: Competing pathways during activation. The goal is to maximize the green path (Kinetic Control) while suppressing the red dashed paths.
Critical Process Parameters (CPPs)
| Parameter | Recommendation | Scientific Rationale |
| Coupling Agent | T3P (Propylphosphonic anhydride) | T3P acts as an acid scavenger and does not generate a free carboxylate anion as readily as uronium salts, minimizing base-mediated proton abstraction. |
| Base Selection | NMM (N-Methylmorpholine) or Pyridine | Weaker bases (pKa ~7.4 for NMM) reduce the risk of deprotonating the C2 position compared to DIPEA (pKa ~10.7). |
| Temperature | 0°C to 20°C | Lower temperatures decrease the rate of proton abstraction (racemization) more significantly than the rate of amidation. |
| Stoichiometry | 1:1 (Acid:Base) during activation | Excess base during the activation phase is the primary driver of racemization. Add base slowly. |
Experimental Protocols
Protocol A: The "Low-Racemization" Standard (T3P)
Recommended for: Scale-up, highly chiral-sensitive substrates, and GMP manufacturing.
Reagents:
-
(2R)-Oxolane-2-carboxylic acid (1.0 equiv)
-
Amine partner (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Pyridine (3.0 equiv) or NMM (3.0 equiv)
-
Solvent: 2-MeTHF or Ethyl Acetate (10 volumes)
Step-by-Step Workflow:
-
Charge the reaction vessel with (2R)-oxolane-2-carboxylic acid, the amine partner, and the solvent (2-MeTHF is preferred for easier workup).
-
Cool the mixture to 0°C .
-
Add the base (Pyridine or NMM) dropwise. Note: No reaction occurs yet as T3P is not present.
-
Add T3P solution dropwise over 30 minutes, maintaining internal temperature < 5°C.
-
Why? Slow addition ensures the activated species is consumed immediately by the amine, preventing the buildup of activated intermediates that can racemize.
-
-
Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C). Monitor by HPLC/LC-MS.
-
Quench by adding water (5 volumes).
-
Workup: Separate phases. Wash organic layer with 0.5M HCl (to remove pyridine), then Sat. NaHCO3, then Brine.[2]
-
Isolate: Dry over Na2SO4 and concentrate.
Protocol B: High-Reactivity Method (HATU)
Recommended for: Sterically hindered amines or Discovery Chemistry where yield > purity.
Reagents:
-
(2R)-Oxolane-2-carboxylic acid (1.0 equiv)
-
Amine partner (1.0 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.2 equiv) - Use minimal amount
-
Solvent: DMF or DMAc
Step-by-Step Workflow:
-
Dissolve the amine partner and DIPEA (2.2 equiv) in DMF.
-
Dissolve (2R)-oxolane-2-carboxylic acid in a separate vessel in DMF.
-
Cool the acid solution to 0°C .
-
Add HATU (1.1 equiv) to the acid solution.
-
Critical Step:Do NOT pre-activate for more than 2 minutes. Long pre-activation times with HATU/Base are the #1 cause of racemization.
-
-
Immediately add the Amine/DIPEA mixture to the activated acid.
-
Stir at 0°C for 30 minutes.
-
Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, followed by standard acid/base washes.
Analytical Validation: Determining Enantiomeric Excess (ee)
You cannot rely on specific optical rotation ([
Standard Chiral Method (Guideline):
-
Column: Chiralpak AD-H or IC (Amylose-based columns often separate THF derivatives well).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (End absorption of amide).
-
Target: The (2R)-isomer typically elutes differently than the (2S). Inject a racemic standard (made by mixing R and S acids or by intentionally racemizing a small batch with DBU/Heat) to confirm separation.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Hydrolysis of T3P or "Dead" HATU | Ensure solvents are anhydrous . T3P reacts with water.[3] Check amine nucleophilicity. |
| High Racemization (>5% S-isomer) | Base too strong or excess base | Switch from DIPEA to NMM or Collidine . Reduce pre-activation time to zero (add reagents simultaneously). |
| Formation of N-Acyl Urea | Carbodiimide side reaction (if using EDC/DCC) | Switch to T3P (Protocol A). Carbodiimides are not recommended for this substrate. |
| Incomplete Conversion | Steric hindrance | Increase T concentration (max 40°C). If using T3P, add 0.5 equiv more T3P and stir longer. |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[4] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6] Organic Process Research & Development, 20(2), 140–177.[4] [Link]
-
Patterson, E. A., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for Amide Bond Formation.[6] Organic Process Research & Development, 15(6). (Derived from general T3P application notes in context of chiral acids).
-
Valeur, E., & Bradley, M. (2009).[4] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.[4] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. growingscience.com [growingscience.com]
- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
Preparation of pharmaceutical intermediates containing (2R)-oxolane-2-carboxamide
Application Note: Precision Synthesis & Quality Control of (2R)-Oxolane-2-carboxamide Intermediates
Part 1: Strategic Context & Molecular Significance[1]
The moiety (2R)-oxolane-2-carboxamide (systematically (2R)-tetrahydrofuran-2-carboxamide ) represents a "privileged scaffold" in modern medicinal chemistry. Its structural rigidity, combined with the hydrogen-bonding capability of the ether oxygen and the amide functionality, makes it an ideal bioisostere for proline in peptidomimetics.
This intermediate is critical in the synthesis of:
-
Penem Antibiotics: Such as Faropenem , where the (2R)-tetrahydrofuran ring is essential for binding affinity and metabolic stability.
-
Cathepsin K Inhibitors: Used in osteoporosis therapies, where the chiral ether ring occupies specific hydrophobic pockets in the enzyme.
- -Adrenergic Blockers: Analogues of Alfuzosin (often racemic, but chiral variants exhibit enhanced potency and reduced side effects).
The Challenge: The primary synthetic bottleneck is maintaining the optical purity of the (2R)-center during the transformation from carboxylic acid to amide. Racemization can occur under strongly basic conditions or high temperatures due to the alpha-proton's acidity adjacent to the carbonyl. This guide presents a validated, racemization-free protocol using 1,1'-Carbonyldiimidazole (CDI) activation.
Part 2: Retrosynthetic Logic & Pathway
The following flowchart illustrates the critical path from the commercially available (or resolved) acid to the target amide, highlighting decision nodes for purity control.
Figure 1: Critical path for the stereoselective synthesis of (2R)-oxolane-2-carboxamide.
Part 3: Experimental Protocols
Protocol A: CDI-Mediated One-Pot Amidation (Recommended)
Rationale: This method avoids the use of harsh acid chlorides (SOCl₂), which generate HCl and can induce racemization. CDI generates a reactive acyl imidazole intermediate that reacts cleanly with amines under mild conditions.
Reagents:
-
(2R)-Tetrahydrofuran-2-carboxylic acid (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
Ammonium hydroxide (28% aq) or Alkyl Amine (1.2 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Activation:
-
Charge a dry reaction vessel with (2R)-tetrahydrofuran-2-carboxylic acid (e.g., 10.0 g, 86.1 mmol) and anhydrous THF (100 mL).
-
Cool the solution to 0–5°C under nitrogen atmosphere.
-
Add CDI (15.3 g, 94.7 mmol) portion-wise over 15 minutes. Note: CO₂ gas evolution will be vigorous. Ensure adequate venting.
-
Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.
-
Checkpoint: Monitor by TLC or HPLC to confirm complete consumption of the acid and formation of the acyl imidazole intermediate.
-
-
Amidation:
-
Cool the reaction mixture back to 0°C.
-
For Primary Amide: Add aqueous ammonium hydroxide (28%, 15 mL) dropwise, maintaining internal temperature <10°C.
-
For N-Substituted Amides: Add the requisite amine (e.g., methylamine, benzylamine) (1.05 equiv) dropwise.
-
Stir at 0°C for 30 minutes, then warm to room temperature and stir for 4 hours.
-
-
Workup & Isolation:
-
Concentrate the solvent under reduced pressure to ~20% of the original volume.
-
Dilute with Ethyl Acetate (150 mL) and wash sequentially with:
-
10% Citric acid (2 x 50 mL) – Removes imidazole byproduct.
-
Saturated NaHCO₃ (2 x 50 mL) – Removes unreacted acid.
-
Brine (50 mL).
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM) if necessary.
-
Expected Yield: 85–92% Physical Appearance: White crystalline solid or colorless oil (depending on substitution).
Protocol B: Industrial Resolution of Precursor Acid
Context: If (2R)-acid is not purchased pure, it must be resolved from the racemate.
-
Salt Formation: Dissolve racemic tetrahydrofuran-2-carboxylic acid in hot ethyl acetate. Add (+)-Ephedrine (1.0 equiv).
-
Crystallization: Cool slowly to 4°C. The diastereomeric salt of the (2R)-acid/(+)-ephedrine crystallizes preferentially.
-
Liberation: Filter the salt, dissolve in water, and acidify with HCl to pH 2. Extract the free (2R)-acid with DCM.
-
Validation: Check optical rotation. Lit value:
(c=1, MeOH) for the ephedrine salt; pure acid (c=1, H₂O) [1].
Part 4: Analytical Quality Control
Trustworthiness in chiral chemistry relies on rigorous analytical validation.
Table 1: Analytical Specifications
| Test | Method | Acceptance Criteria |
| Identity | ¹H-NMR (400 MHz, CDCl₃) | δ 4.35 (dd, 1H, H-2), 3.90 (m, 2H, H-5), 1.9-2.3 (m, 4H). Conformational distinctness from enantiomer is nil in achiral solvent. |
| Chiral Purity | Chiral HPLC | > 98.5% ee (Enantiomeric Excess) |
| Chemical Purity | HPLC-UV (210 nm) | > 98.0% (Area %) |
| Residual Solvent | GC-Headspace | < 5000 ppm (THF), < 5000 ppm (EtOAc) |
Chiral HPLC Protocol:
-
Column: Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 210 nm (Amide absorption is weak; low wavelength is required).
-
Retention Times (Approx):
-
(2S)-Isomer: ~8.5 min
-
(2R)-Isomer: ~10.2 min
-
Note: Validate retention times with racemic standard.
-
Part 5: Troubleshooting & Safety
-
Racemization Risk: Avoid heating >50°C during the activation step. The C2-proton is labile.
-
Moisture Sensitivity: CDI hydrolyzes rapidly. Use fresh reagent and dry solvents.
-
Safety: CDI releases CO₂. On a large scale, this presents an asphyxiation hazard and pressure buildup risk. Ensure reactor venting is sized correctly.
References
-
Resolution of THF-2-COOH: Belzecki, C., & Panfil, I. (1982). Syntheses of optically active 2-tetrahydrofuran derivatives. Canadian Journal of Chemistry. Link
-
CDI Amidation Mechanism: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
-
Application in Antibiotics (Faropenem): Process for producing penem antibiotic intermediates. US Patent 4990629A. Link
-
Chiral HPLC Methods: Sigma-Aldrich/Merck Technical Library. Chiral HPLC Column Selection Guide. Link
Application Note: Catalytic Applications of (2R)-Oxolane-2-Carboxamide Ligands
This guide details the catalytic applications of (2R)-oxolane-2-carboxamide (also known as (2R)-tetrahydrofuran-2-carboxamide) and its derivatives. These molecules serve as privileged chiral scaffolds in asymmetric synthesis, functioning either as bidentate ligands in Lewis acid catalysis or as transient directing groups (DGs) in transition-metal-catalyzed C–H functionalization.
Executive Summary
(2R)-Oxolane-2-carboxamide ligands represent a class of oxygen-containing chiral scaffolds derived from (2R)-tetrahydrofuran-2-carboxylic acid . Structurally analogous to proline amides but lacking the ring nitrogen, these ligands rely on the ether oxygen and the amide functionality (carbonyl oxygen or amide nitrogen) to coordinate metal centers.
Key catalytic utilities include:
-
Pd(II)-Catalyzed C(sp³)–H Activation: Acting as a powerful bidentate directing group (DG) to facilitate site-selective arylation and alkylation of the tetrahydrofuran ring.
-
Lewis Acid Catalysis: Bis-amide derivatives coordinate Cu(II) or Ni(II) to catalyze asymmetric Henry reactions and cyclopropanations.
-
Organocatalysis & Lewis Base Catalysis: Serving as chiral promoters in trichlorosilane-mediated reductions and allylations.
Ligand Design & Mechanistic Principles
Structural Features
The (2R)-oxolane-2-carboxamide scaffold offers a rigid chiral pocket. Unlike proline, the ring oxygen acts as a hemilabile donor.
-
Coordination Mode: Typically
-N,O (involving the amide nitrogen and ether oxygen) or -O,O (amide carbonyl and ether oxygen), depending on the metal hardness and the amide substituent. -
Chiral Pool Origin: Synthesized from (2R)-tetrahydrofuran-2-carboxylic acid, accessible via oxidative degradation of D-glucose or direct hydrogenation of furoic acid derivatives.
Mechanism of Action: Directed C–H Activation
In Palladium-catalyzed reactions, the N-(quinolin-8-yl) derivative of the ligand acts as a bidentate directing group . The quinoline nitrogen and the amide nitrogen coordinate to Pd(II), positioning the metal in proximity to the C3 or C5 position of the oxolane ring. This induces a concerted metalation-deprotonation (CMD) pathway, forming a stable palladacycle intermediate.
Figure 1: Catalytic cycle for Pd(II)-catalyzed C–H arylation directed by the oxolane-2-carboxamide motif.
Experimental Protocol: Pd-Catalyzed C(sp³)–H Arylation
This protocol describes the site-selective C3-arylation of the oxolane ring using the N-(quinolin-8-yl) carboxamide moiety. This method is essential for generating chiral pharmacophores found in polyketide natural products.
Materials & Reagents
| Reagent | Equiv. | Role |
| (2R)-N-(quinolin-8-yl)oxolane-2-carboxamide | 1.0 | Substrate/DG |
| Aryl Iodide (Ar-I) | 2.0 - 3.0 | Coupling Partner |
| Pd(OAc)₂ | 0.10 (10 mol%) | Catalyst |
| Ag₂CO₃ | 2.0 | Oxidant/Base |
| PivOH (Pivalic Acid) | 0.5 | Additive (CMD promoter) |
| t-Amyl Alcohol | Solvent | Medium (0.2 M) |
Step-by-Step Procedure
-
Setup:
-
Flame-dry a 15 mL pressure tube or Schlenk flask equipped with a magnetic stir bar.
-
Cool to room temperature under a stream of Argon or Nitrogen.
-
-
Reagent Addition:
-
Add (2R)-N-(quinolin-8-yl)oxolane-2-carboxamide (0.2 mmol, 1.0 equiv).
-
Add Pd(OAc)₂ (4.5 mg, 0.02 mmol).
-
Add Ag₂CO₃ (110 mg, 0.4 mmol).
-
Add Pivalic Acid (10.2 mg, 0.1 mmol).
-
Add the Aryl Iodide (0.4 - 0.6 mmol).
-
-
Solvent & Sealing:
-
Add t-Amyl alcohol (1.0 mL).
-
Seal the tube with a Teflon-lined screw cap.
-
-
Reaction:
-
Place the reaction vessel in a pre-heated oil bath at 110 °C .
-
Stir vigorously (800 rpm) for 12–24 hours .
-
Checkpoint: The reaction mixture should turn from dark brown to a black suspension as AgI precipitates.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc, 5 mL).
-
Filter through a short pad of Celite to remove silver salts and Pd black. Wash the pad with EtOAc (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Yield Expectation: 60–85% of the C3-arylated product (typically cis-diastereomer favored).
-
Troubleshooting & Optimization
-
Low Conversion: Ensure the reaction is strictly anhydrous if using moisture-sensitive aryl iodides. Increase PivOH loading to 1.0 equiv to accelerate the CMD step.
-
Regioselectivity Issues: The C3 vs. C5 selectivity is controlled by the ring conformation. The (2R)-carboxamide typically favors C3 activation due to the formation of a stable 5,5-fused palladacycle.
-
Directing Group Removal: Post-catalysis, the quinoline auxiliary can be removed via ozonolysis or hydrolysis (NaOH/EtOH) to reveal the free carboxylic acid or amide.
Application B: Lewis Acid Catalysis (Henry Reaction)
Bis-ligands derived from (2R)-oxolane-2-carboxylic acid (e.g., N,N'-bis((2R)-oxolane-2-carbonyl)-1,2-diaminocyclohexane ) act as tetradentate ligands for Cu(II).
Protocol Summary:
-
Complex Formation: Mix Cu(OAc)₂·H₂O (10 mol%) and the Bis-Oxolane Ligand (11 mol%) in Ethanol. Stir for 1 hour to form the blue-green complex.
-
Reaction: Add Nitromethane (10 equiv) and the Aldehyde (1.0 equiv). Add DIPEA (10 mol%).
-
Conditions: Stir at 0 °C for 24 hours.
-
Result: Yields
-nitroalcohols with high enantioselectivity (up to 95% ee).
References
-
Pd-Catalyzed C-H Functionalization of Oxolanes
- Babu, S. A., & Parella, R. (2016). Palladium-Catalyzed Arylation of Tetrahydrofurans at the 3-Position.
-
Source:
-
Ni-Photoredox Arylation of THF
-
Chiral Ligand Design (General)
-
Lewis Acid Catalysis with Oxolane Ligands
- Desimoni, G., et al. (2001). Copper(II) Complexes of Bis(oxazoline) and Related Ligands. (Analogous bis-amide chemistry).
-
Source:
Sources
Advanced Peptidomimetic Design: Strategic Incorporation of (2R)-Oxolane-2-Carboxamide for Enhanced Proteolytic Stability and Target Affinity
Introduction & Scientific Rationale
The transition from natural peptides to synthetic peptidomimetics is a cornerstone of modern drug discovery, driven by the need to overcome the poor oral bioavailability and rapid proteolytic degradation inherent to natural amino acid sequences. Among the most effective strategies for rigidifying peptide backbones is the incorporation of cyclic bioisosteres.
(2R)-Oxolane-2-carboxamide (also known as (2R)-tetrahydrofuran-2-carboxamide) has emerged as a highly privileged, conformationally constrained chiral building block. By serving as a surrogate for proline or other cyclic amino acids, the oxolane scaffold provides three distinct mechanistic advantages:
-
Conformational Restriction: The rigid tetrahydrofuran (THF) ring restricts the
and dihedral angles, pre-organizing the molecule into a bioactive conformation that minimizes the entropic penalty upon target binding. -
Directed Hydrogen Bonding: The oxygen atom within the oxolane ring acts as a potent, localized hydrogen-bond acceptor, capable of interacting with critical backbone amides in the target's active site[1].
-
Proteolytic Resistance: Replacing a standard peptide bond with an oxolane-derived carboxamide masks the cleavage site from endogenous proteases, drastically extending the plasma half-life of the therapeutic candidate.
This scaffold has demonstrated exceptional utility in the development of non-covalent inhibitors for viral cysteine proteases, such as the SARS-CoV-2 Papain-Like Protease (PLpro) and Main Protease (Mpro)[2],[1], as well as in the design of parmodulins targeting G-protein coupled receptors like PAR1[3].
Mechanistic Insights: Target Engagement
When targeting viral proteases, the spatial orientation of the inhibitor is paramount. Crystallographic and QSAR analyses of SARS-CoV-2 Mpro and PLpro complexes reveal that the (2R)-oxolane ring optimally occupies the hydrophobic S1 and S2 subpockets[1].
The causality of this high affinity lies in the stereochemistry: the (2R)-configuration forces the carboxamide substituent to project precisely toward the catalytic dyad/triad, allowing the amide nitrogen and carbonyl to mimic the transition state of a hydrolyzing peptide bond. Simultaneously, the oxolane ring oxygen frequently engages in hydrogen bonding with conserved residues (e.g., Arg or Gly backbone amides), anchoring the inhibitor and preventing the conformational shifts required for viral polypeptide processing[2].
Fig 1: Mechanistic pathway of target engagement and inhibition by oxolane peptidomimetics.
Quantitative Data: Pharmacological Profiling
The incorporation of the (2R)-oxolane-2-carboxamide moiety fundamentally alters the physicochemical and pharmacokinetic profile of the parent peptide. Table 1 summarizes the typical quantitative improvements observed during lead optimization.
Table 1: Comparative Pharmacological Profile
| Parameter | Natural Peptide Substrate | (2R)-Oxolane Peptidomimetic | Mechanistic Causality |
| Plasma Half-Life ( | < 15 minutes | > 4 hours | Masked peptide bonds resist recognition by endogenous endopeptidases. |
| Target Affinity (IC | > 50 µM | < 0.5 µM | Rigid scaffold pre-organizes the ligand, reducing the entropic penalty of binding. |
| Cell Permeability ( | Low (< | High (> | Reduced polar surface area (PSA) via cyclic ether incorporation enhances lipophilicity. |
| Stereochemical Purity | N/A | > 99% ee | Optimized low-temperature coupling prevents |
Experimental Workflows & Protocols
To ensure high scientific integrity, the following protocols are designed as self-validating systems. They include critical checkpoints to prevent common failure modes, such as racemization during synthesis or false negatives in biochemical assays.
Fig 2: Step-by-step synthesis and validation workflow for oxolane-based peptidomimetics.
Protocol A: Stereoselective Coupling of (2R)-Oxolane-2-Carboxylic Acid
Objective: Synthesize the (2R)-oxolane-2-carboxamide linkage without epimerization at the C2 chiral center.
Causality Note: The
Step-by-Step Methodology:
-
Preparation: Dissolve the amine-bearing peptidomimetic precursor (1.0 eq) and (2R)-oxolane-2-carboxylic acid (1.2 eq) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.
-
Cooling: Chill the reaction mixture to 0 °C using an ice-water bath. Self-Validation: Monitor the internal temperature; proceeding above 5 °C prior to activation increases epimerization risk.
-
Activation: Add HATU (1.2 eq) to the mixture, followed dropwise by DIPEA (2.5 eq). The solution should turn pale yellow, indicating the formation of the active ester.
-
Coupling: Stir at 0 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 2 hours.
-
Quenching & Extraction: Quench the reaction with saturated aqueous
. Extract the aqueous layer with EtOAc ( ). Wash the combined organic layers with 5% , brine, and dry over anhydrous . -
Purification: Concentrate under reduced pressure and purify via preparative RP-HPLC (C18 column, Water/MeCN gradient with 0.1% TFA).
-
Chiral Verification: Confirm >99% enantiomeric excess (ee) using chiral HPLC against a racemic standard.
Protocol B: Self-Validating FRET-Based Protease Inhibition Assay
Objective: Quantify the IC
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 1 mM EDTA, and 2 mM DTT. Self-Validation: Prepare DTT fresh daily; oxidized DTT will ruin assay fidelity.
-
Enzyme Equilibration: Dilute recombinant PLpro to a final well concentration of 10 nM in the assay buffer. Incubate at 37 °C for 15 minutes.
-
Inhibitor Addition: Dispense the (2R)-oxolane-2-carboxamide peptidomimetic in a 10-point serial dilution (ranging from 10 µM to 0.5 nM, final DMSO concentration
1%). Include a vehicle control (1% DMSO) and a positive control (e.g., GRL0617, 1 µM). Incubate the enzyme-inhibitor mixture for 30 minutes at 37 °C. -
Substrate Initiation: Add the FRET substrate (e.g., Dabcyl-FTLRGG/AMC) to a final concentration of 50 µM to initiate the reaction.
-
Kinetic Readout: Continuously monitor fluorescence (Ex: 340 nm, Em: 460 nm) using a microplate reader for 60 minutes.
-
Data Analysis: Calculate the initial velocity (
) from the linear portion of the progress curves. Plot versus inhibitor concentration and fit to a four-parameter logistic (4PL) equation to determine the IC . Self-Validation Check: Ensure the Z'-factor of the control wells is > 0.6, confirming robust assay performance.
References
-
Non-Covalent Inhibitors of SARS-CoV-2 Papain-Like Protease (PLpro): In Vitro and In Vivo Antiviral Activity Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][2]
-
SAR and QSAR of COVID-19 Main Protease–Inhibitor Interactions of Recently X-ray Crystalized Complexes Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][1]
-
WO2020172609A1 - Heterocyclic ligands of par1 and methods of use Source: Google Patents URL:[3]
Sources
- 1. SAR and QSAR of COVID-19 Main Protease–Inhibitor Interactions of Recently X-ray Crystalized Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Covalent Inhibitors of SARS-CoV-2 Papain-Like Protease (PLpro): In Vitro and In Vivo Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2020172609A1 - Heterocyclic ligands of par1 and methods of use - Google Patents [patents.google.com]
Reaction conditions for functionalizing the amide group of (2R)-oxolane-2-carboxamide
An In-Depth Guide to the Strategic Functionalization of the Amide Moiety in (2R)-Oxolane-2-Carboxamide
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the reaction conditions for functionalizing the amide group of (2R)-oxolane-2-carboxamide. With full editorial control, this guide is structured to offer not just protocols, but a deep-seated understanding of the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Significance of (2R)-Oxolane-2-Carboxamide and the Challenge of Amide Functionalization
(2R)-oxolane-2-carboxamide, a chiral derivative of tetrahydrofuran, represents a valuable scaffold in medicinal chemistry. The stereodefined center at the C2 position is crucial for molecular recognition and biological activity. Functionalization of the terminal amide group allows for the generation of diverse compound libraries, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.
However, the amide bond is notoriously stable and unreactive. This stability arises from the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts a significant double-bond character to the C-N bond and renders the nitrogen atom weakly nucleophilic.[1][2] Consequently, direct functionalization of the amide nitrogen requires carefully chosen strategies to overcome this inherent stability without compromising the stereochemical integrity of the adjacent chiral center. This guide details several field-proven methodologies for achieving this transformation, focusing on N-alkylation, N-arylation, and N-acylation.
Core Principles of Amide Reactivity: Overcoming Resonance Stabilization
The primary challenge in modifying the amide group is its resonance stabilization, estimated to be around 15–20 kcal/mol.[2] Effective functionalization strategies typically pivot on two main principles:
-
Enhancing Nitrogen Nucleophilicity: The most common approach for N-H functionalization is to deprotonate the amide with a suitable base. This generates a highly nucleophilic amidate anion, which can readily react with various electrophiles. The choice of base is critical to ensure efficient deprotonation without inducing side reactions.[3]
-
Activating the Amide Bond: For more complex transformations, the entire amide bond can be activated. This can involve distorting the planar geometry to reduce resonance, or using transition metals that can undergo oxidative addition into the N-C(O) bond.[2][4] While powerful, these methods are often more substrate-specific.
Our focus here is on the first principle, which is the most direct and widely applicable method for derivatizing the primary amide of (2R)-oxolane-2-carboxamide.
Strategic Functionalization Protocols
A generalized workflow for the functionalization of (2R)-oxolane-2-carboxamide involves the careful selection of a base, solvent, and electrophile, followed by controlled reaction conditions to yield the desired N-substituted product.
Caption: General workflow for N-functionalization.
N-Alkylation: Introducing Aliphatic Diversity
N-alkylation is a fundamental transformation for modifying the properties of the parent amide. The reaction typically proceeds via an S_N2 mechanism, where the deprotonated amide attacks an alkyl halide or a similar electrophile.[3]
Causality Behind Experimental Choices:
-
Base Selection: The pKa of a primary amide N-H is typically around 17. Therefore, a sufficiently strong base is required for deprotonation.
-
Strong Bases (e.g., NaH, NaNH₂): These ensure near-complete conversion to the amidate anion, driving the reaction forward. They are ideal for less reactive alkylating agents but require anhydrous conditions.[5]
-
Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): These are milder, safer, and often sufficient for reactive alkyl halides like benzyl or allyl bromides. Their use can minimize side reactions.[6]
-
Non-Nucleophilic Bases (e.g., DIPEA): These are primarily used as acid scavengers rather than for deprotonation and are less common for primary amides unless a highly reactive electrophile is used.[6]
-
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or THF are preferred.[3][6] They effectively solvate the cation of the base (e.g., Na⁺) without solvating the nucleophilic amidate anion, thereby enhancing its reactivity.
-
Temperature Control: While some reactions proceed at room temperature, heating may be necessary to increase the rate, especially with less reactive electrophiles. However, excessive heat should be avoided to prevent potential epimerization of the chiral center.[6]
Protocol: N-Benzylation of (2R)-oxolane-2-carboxamide
-
To a stirred suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a solution of (2R)-oxolane-2-carboxamide (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes. The evolution of H₂ gas should cease, indicating the formation of the sodium amidate.
-
Add Benzyl Bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-benzyl-(2R)-oxolane-2-carboxamide.
| Parameter | Condition | Rationale |
| Base | NaH | Strong base ensures complete deprotonation for high conversion.[5] |
| Electrophile | Alkyl Halide (R-X) | R-I > R-Br > R-Cl in reactivity.[6] |
| Solvent | THF, DMF, ACN | Polar aprotic solvents enhance nucleophilicity of the amidate.[3] |
| Temperature | 0 °C to 80 °C | Balances reaction rate with the stability of the chiral center.[6] |
| Catalyst | TBAB (optional) | Can be used as a phase-transfer catalyst with carbonate bases.[5] |
| Table 1. Summary of N-Alkylation Reaction Conditions. |
N-Arylation: Accessing Aryl Amide Scaffolds
Introducing an aryl group onto the amide nitrogen is typically achieved via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[7] Transition-metal-free methods using activated aryl electrophiles are also available.[8][9]
Causality Behind Experimental Choices:
-
Catalyst System (Buchwald-Hartwig):
-
Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common choices that form the active Pd(0) species in situ.[10][11]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are crucial. They stabilize the Pd(0) center, facilitate oxidative addition into the aryl halide C-X bond, and promote the final reductive elimination step.[11][12]
-
-
Base: A non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is required. It deprotonates the amide without coordinating strongly to the metal center, which could inhibit catalysis.
-
Aryl Electrophile: Aryl halides or triflates are used. Reactivity generally follows the order: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[10]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Protocol: Palladium-Catalyzed N-Arylation
-
In an oven-dried Schlenk tube under an inert atmosphere, combine (2R)-oxolane-2-carboxamide (1.2 equivalents), the aryl bromide (1.0 equivalent), Cs₂CO₃ (2.0 equivalents), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%).
-
Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the N-aryl-(2R)-oxolane-2-carboxamide.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / Ligand | Forms the active Pd(0) species for the catalytic cycle.[10] |
| Ligand | Xantphos, BINAP | Bulky, electron-rich ligands facilitate key catalytic steps.[12] |
| Base | Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic base required for amination. |
| Solvent | Toluene, Dioxane | High-boiling, non-coordinating solvents are preferred. |
| Temperature | 80-110 °C | Higher temperatures are needed to drive the catalytic cycle. |
| Table 2. Summary of N-Arylation Reaction Conditions. |
N-Acylation: Synthesis of N-Acylamides
N-acylation is a direct method to form an imide-like structure by reacting the amide with an acylating agent, typically an acyl chloride or anhydride. This reaction is often rapid and high-yielding.[13]
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive electrophiles. The reaction is often exothermic and may require cooling.[]
-
Base: A base, such as triethylamine or pyridine, is typically added. It serves two purposes: to neutralize the HCl byproduct generated during the reaction and potentially to act as a nucleophilic catalyst.[15] The neutralization step is crucial as the generated acid would otherwise protonate the starting amine, rendering it non-nucleophilic.[15]
Protocol: N-Acylation with Benzoyl Chloride
-
Dissolve (2R)-oxolane-2-carboxamide (1.0 equivalent) and triethylamine (1.5 equivalents) in a suitable solvent like Dichloromethane (DCM) or THF at 0 °C.
-
Add a solution of Benzoyl Chloride (1.1 equivalents) in the same solvent dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction's completion by TLC.
-
Quench the reaction with water.
-
Separate the organic layer, wash successively with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.
-
If necessary, purify by recrystallization or column chromatography.
Critical Consideration: Preservation of Stereochemical Integrity
For (2R)-oxolane-2-carboxamide, the C2 position is a stereocenter. The α-proton at this position is potentially acidic and could be removed under strongly basic conditions, leading to racemization or epimerization.
Key Self-Validating System Checks:
-
Use of Milder Bases: When possible, opt for milder bases like K₂CO₃ over stronger ones like NaH or organolithiums, especially if prolonged heating is required.[6]
-
Controlled Temperature: Avoid excessively high temperatures. Reactions should be run at the lowest temperature that allows for a reasonable reaction rate.
-
Chiral Analysis: The stereochemical purity of the final product should always be verified. This can be accomplished using chiral HPLC or by measuring the optical rotation and comparing it to known standards or literature values.
-
Stereoretentive Methods: For sensitive substrates, exploring documented stereoretentive reaction conditions is advisable.[16][17] These methods are specifically designed to proceed without disturbing existing stereocenters.
Conclusion
The functionalization of the amide group in (2R)-oxolane-2-carboxamide is a powerful tool for generating novel chemical entities for drug discovery and development. By understanding the principles of amide reactivity and carefully selecting reaction conditions, researchers can successfully perform N-alkylation, N-arylation, and N-acylation while preserving the critical stereochemistry of the molecule. The protocols and insights provided in this guide serve as a robust starting point for the strategic diversification of this important chiral building block.
References
- Bauer, A., & Maulide, N. (2019). Chemoselective formal β-functionalization of substituted aliphatic amides enabled by a facile stereoselective oxidation event. Chemical Science. [Source: Chemical Science (RSC Publishing)]
- Le-Deygen, I., et al. (2019). Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles. Journal of the American Chemical Society. [Source: Journal of the American Chemical Society]
- Kaur, H., & Sharma, S. (2021). Amide Bond Activation of Biological Molecules. PMC - NIH. [Source: PMC - NIH]
- Dherange, B. D., et al. (n.d.). Site-selective Amide Functionalization by Catalytic Azoline Engrafting. ChemRxiv. [Source: ChemRxiv]
- Krasnodębska, A., et al. (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. PMC. [Source: PMC]
- Bauer, A., & Maulide, N. (2019). Chemoselective formal b-functionalization of substituted aliphatic amides enabled by a facile stereoselective oxidation event. SciSpace. [Source: SciSpace]
- Kim, D., et al. (2024). Decarboxylative stereoretentive C–N coupling by harnessing aminating reagent. PMC - NIH. [Source: PMC - NIH]
- Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. [Source: Organic Chemistry Portal]
- Szostak, M., et al. (2023). Amide N–C Bond Activation: A Graphical Overview of Acyl and Decarbonylative Coupling. Who we serve. [Source: Who we serve]
- Kim, D., et al. (2025).
- Reddy, R. S., & Falck, J. R. (n.d.).
- Szostak, M. (2022). Classes of Amides that Undergo Selective N–C Amide Bond Activation: The Emergence of Ground-State Destabilization. The Journal of Organic Chemistry - ACS Publications.
- BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. [Source: BOC Sciences]
- Unknown. (2025). Stereoselective C-H Annulation of Phosphinic Amide with Ynamides: A Unified Strategy to P- and Vicinal Axial Chirality. ChemRxiv. [Source: ChemRxiv]
- Unknown. (n.d.). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. [Source: Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond]
- Benchchem. (n.d.). Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. [Source: Benchchem]
- MDPI. (2024). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. [Source: MDPI]
- ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. [Source: ThalesNano]
- French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Source: French-Ukrainian Journal of Chemistry]
- Oschmann, M., et al. (2020). Synthesis of Elaborate Benzofuran-2-carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C-H Arylation and Transamidation Chemistry. PubMed. [Source: PubMed]
- MDPI. (2025). N-(2,2-Diphenylethyl)furan-2-carboxamide. [Source: MDPI]
- PubMed. (2006). Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids. [Source: PubMed]
- Der Pharma Chemica. (n.d.). N-alkylation of azoles disubstituted acetamides under microwave and Mannich reaction conditions. [Source: Der Pharma Chemica]
- PMC. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Source: PMC]
- Organic Chemistry Portal. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. [Source: Organic Chemistry Portal]
- ScholarWorks. (n.d.). Cross-Electrophile Coupling of Oxetanes. [Source: ScholarWorks]
- PMC. (n.d.). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). [Source: PMC]
- ResearchGate. (n.d.). Transition Metal-Catalyzed Couplings in Process Chemistry: Case Studies from the Pharmaceutical Industry.
- ResearchGate. (n.d.). Approaches to the N-arylation of heteroarenes.
- Google Patents. (n.d.). WO2014006637A2 - Improved process for preparing benzofuran-2-carboxamide derivatives.
- Der Pharma Chemica. (n.d.). Scholars Research Library. [Source: Der Pharma Chemica]
- PMC. (n.d.).
- eScholarship.org. (2023). A cheap metal catalyzed ring expansion/cross-coupling cascade: a new route to functionalized medium-sized and macrolactones. [Source: eScholarship.org]
- MDPI. (n.d.).
- PubMed - NIH. (2023). Transannular C-H functionalization of cycloalkane carboxylic acids. [Source: PubMed - NIH]
- PMC - NIH. (n.d.). Unexpected Isomerization of Oxetane-Carboxylic Acids. [Source: PMC - NIH]
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Chiral oxamide–phosphine–palladium catalyzed highly asymmetric allylic amination: carbonyl assistance for high regio- and enantiocontrols. [Source: Organic Chemistry Frontiers (RSC Publishing)]
- ResearchGate. (n.d.). On water: N -arylation of oxetanylamines for the preparation of N -aryl-oxetanylamines; Potentially useful aryl-amide isosteres | Request PDF.
- Unknown. (n.d.). Palladium-catalyzed olefination and arylation of 2-substituted 1,2,3-triazole N-oxides. [Source: Palladium-catalyzed olefination and arylation of 2-substituted 1,2,3-triazole N-oxides]
- PMC - NIH. (n.d.).
- Unknown. (2025). Ring opening reactions of N-substituted-5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxamides.
- PubMed. (2022). Acylation probing of "generic" RNA libraries reveals critical influence of loop constraints on reactivity. [Source: PubMed]
- ResearchGate. (n.d.). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach.
Sources
- 1. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Decarboxylative stereoretentive C–N coupling by harnessing aminating reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Direct and Stereoretentive Synthesis of Amides from Cyclic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Rational Solvent Selection for Synthetic Workflows Involving (2R)-Oxolane-2-Carboxamide
Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Introduction & Physicochemical Profiling
(2R)-oxolane-2-carboxamide (also known as (R)-tetrahydrofuran-2-carboxamide) is a highly versatile chiral building block. It is a critical intermediate in the synthesis of enantiomerically pure pharmaceuticals, including complex α1-adrenergic receptor antagonists like alfuzosin analogs[1], and advanced polymeric materials[2].
As a Senior Application Scientist, I frequently observe that the primary failure mode in scaling reactions with this molecule is not reagent selection, but solvent environment . The molecule presents a dual challenge: a highly polar, hydrogen-bonding primary amide group adjacent to a tetrahydrofuran (THF) ring that is highly susceptible to acid-catalyzed ring-opening at elevated temperatures[1]. Furthermore, inappropriate solvent polarity or extreme pH during processing can lead to the racemization of the sensitive C2 stereocenter.
Table 1: Physicochemical Properties & Solvent Compatibility Matrix
| Reaction Class | Preferred Solvent(s) | Dielectric Constant (ε) | Mechanistic Rationale for Selection |
| Dehydration (to Nitrile) | DCM or Toluene + DMF (cat) | 8.93 (DCM) | Aprotic nature dissipates exotherms; DMF forms the active Vilsmeier-Haack complex[3]. |
| Reduction (to Amine) | 2-MeTHF | 6.97 | Solvates metal hydrides; higher boiling point (80°C) than THF; superior phase separation. |
| Amidination | Isoamyl alcohol / EtOAc | 14.7 / 6.02 | Minimizes side reactions; allows precise thermal control (40-60°C) to prevent ring opening[1]. |
| Amide Coupling | Anhydrous Toluene | 2.38 | Enables azeotropic removal of water at reflux (110°C) to drive equilibrium[4]. |
Mechanistic Causality in Solvent Selection
To ensure high yields and preserve chiral integrity, solvent selection must be dictated by the transition state requirements of the specific transformation.
Dehydration to (2R)-Tetrahydrofuran-2-carbonitrile
Converting the primary amide to a nitrile requires aggressive dehydrating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
-
The Causality: These reagents generate strong acids (HCl) as byproducts. If the reaction runs too hot in a coordinating solvent, the THF ring will cleave.
-
The Solution: A biphasic or non-nucleophilic solvent system like Dichloromethane (DCM) or Toluene is used, supplemented with a catalytic amount of N,N-Dimethylformamide (DMF)[3]. The DMF acts as a reactive solvent, forming the Vilsmeier-Haack intermediate which selectively activates the amide oxygen, allowing the dehydration to proceed rapidly at lower temperatures (0°C to RT), thereby protecting the THF ring and the C2 chiral center.
Hydride Reduction to (2R)-Tetrahydrofuran-2-ylmethanamine
Reducing the amide to a primary amine typically utilizes Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃).
-
The Causality: Metal hydrides require ethereal solvents to stabilize the Lewis acidic metal center via oxygen lone-pair coordination.
-
The Solution: While anhydrous THF is traditional, 2-Methyltetrahydrofuran (2-MeTHF) is vastly superior for this specific substrate. 2-MeTHF provides a higher reflux temperature (80°C) to drive stubborn aluminate intermediate collapses. More importantly, 2-MeTHF has low water miscibility. During the highly exothermic aqueous quench (Fieser workup), 2-MeTHF prevents the formation of intractable emulsions, allowing the polar amine product to cleanly partition into the organic layer.
Amidination and Complex Amide Coupling
When synthesizing complex APIs, the amide may undergo amidination or direct coupling.
-
The Causality: For amidination, temperatures must be strictly maintained between 40–60°C. Exceeding this thermal window causes rapid THF ring opening[1]. For uncatalyzed amidation, higher temperatures are required to drive off water.
-
The Solution: Isoamyl alcohol or ethyl acetate is selected for amidination to minimize side reactions and cap the thermal energy[1]. Conversely, for robust uncatalyzed coupling, anhydrous toluene at reflux (110°C) is utilized, often with a Dean-Stark apparatus to remove water azeotropically[4].
Standardized Experimental Protocols
The following protocols are designed as self-validating systems . Visual and chemical checkpoints are embedded to ensure the chemist can verify success at critical junctures.
Protocol A: Vilsmeier-Haack Dehydration to Nitrile
-
Preparation: In a flame-dried, nitrogen-purged flask, dissolve 1.0 eq of (2R)-oxolane-2-carboxamide in anhydrous DCM (0.5 M concentration). Add 0.1 eq of anhydrous DMF[3].
-
Activation: Cool the reaction mixture to 0°C using an ice bath.
-
Addition: Add 1.2 eq of SOCl₂ dropwise over 15 minutes.
-
Self-Validation Checkpoint: You must observe immediate gas evolution (SO₂ and HCl). The solution will transition to a pale yellow color, indicating the successful formation of the Vilsmeier-Haack active species.
-
-
Propagation: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1).
-
Quench & Workup: Pour the mixture slowly over crushed ice containing saturated aqueous NaHCO₃.
-
Self-Validation Checkpoint: Test the aqueous layer with pH paper. The pH must be >7 before extraction. If acidic, the C2 stereocenter is at high risk of racemization.
-
-
Isolation: Extract with DCM (3x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (2R)-tetrahydrofuran-2-carbonitrile.
Protocol B: Hydride Reduction utilizing 2-MeTHF
-
Preparation: Charge a flame-dried flask with 1.5 eq of LiAlH₄ and suspend in anhydrous 2-MeTHF. Cool to 0°C.
-
Addition: Dissolve 1.0 eq of (2R)-oxolane-2-carboxamide in 2-MeTHF and add dropwise to the suspension to control the exotherm.
-
Reflux: Attach a reflux condenser and heat the reaction to 80°C for 4-6 hours.
-
Fieser Quench (Critical Step): Cool the reaction strictly to 0°C. For every
grams of LiAlH₄ used, sequentially and cautiously add:- mL of distilled H₂O
- mL of 15% aqueous NaOH
- mL of distilled H₂O
-
Validation: Stir vigorously for 15 minutes.
-
Self-Validation Checkpoint: The precipitation of crisp, white, granular aluminum salts indicates a successful quench. If a grey, gelatinous emulsion persists, the water stoichiometry is off, or stirring is insufficient. Do not proceed to filtration until the salts are purely granular.
-
-
Isolation: Filter the mixture through a pad of Celite, wash the filter cake generously with warm 2-MeTHF, and concentrate the filtrate to yield (2R)-tetrahydrofuran-2-ylmethanamine.
Visualizations of Workflows
Caption: Decision tree for solvent selection based on reaction class to prevent THF ring-opening.
Caption: Mechanistic workflow of hydride reduction highlighting the role of 2-MeTHF in phase separation.
References
-
Supplementary Information - Rsc.org Source: rsc.org URL:[Link]
-
(s)-(-)-tetrahydrofuran-2-carboxylic acid amide - Chongqing Chemdad Co. ,Ltd Source: chemdad.com URL:[Link]
Sources
Application Note: High-Fidelity Microwave-Assisted Synthesis of (2R)-Oxolane-2-Carboxamide Derivatives
Executive Summary
The (2R)-oxolane-2-carboxamide (or (2R)-tetrahydrofuran-2-carboxamide) motif is a critical pharmacophore in peptidomimetics, protease inhibitors (e.g., Cathepsin K), and kinase modulators. Traditional thermal amidation of (2R)-tetrahydrofuran-2-carboxylic acid often suffers from two critical failure modes: racemization of the
This Application Note details a validated microwave-assisted synthesis (MW-AS) protocol. By utilizing dielectric heating combined with Propylphosphonic Anhydride (T3P®) in green solvents (2-MeTHF or EtOAc), this method achieves >90% yields with >99% enantiomeric excess (ee), reducing reaction times from 12 hours to under 45 minutes.
Mechanistic Principles & Experimental Design
The Challenge of the -Proton
The hydrogen atom at the C2 position of the tetrahydrofuran ring is sufficiently acidic to undergo deprotonation-reprotonation mechanisms in the presence of strong bases (e.g., Et
Microwave-T3P Synergy
-
Kinetic vs. Thermodynamic Control: Microwave irradiation provides rapid, uniform volumetric heating. This allows the reaction to overcome the activation energy barrier for amidation (
) significantly faster than the barrier for enolization ( ), provided the bulk temperature is controlled. -
T3P® (Propylphosphonic Anhydride): Unlike uronium salts (HATU/HBTU) which require excess base (3-4 equiv) to activate the carboxylate, T3P acts as an acidic coupling agent. It forms a highly reactive mixed anhydride in situ while requiring only mild bases (Pyridine or NMM), thereby preserving the chiral center.
Green Solvent Selection
Consistent with modern sustainability mandates, this protocol replaces DMF/DCM with 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF offers a higher boiling point (80°C) than THF, excellent microwave absorbance, and phase-separates from water, simplifying workup.
Visualized Reaction Pathways
Figure 1: Mechanistic Pathway and Racemization Risk
The following diagram illustrates the desired T3P activation pathway versus the base-catalyzed racemization risk that this protocol mitigates.
Caption: T3P activation pathway (Yellow) favors rapid amidation under MW irradiation, bypassing the slow thermal enolization pathway (Red) that leads to racemization.
Experimental Protocols
Protocol A: Standard High-Fidelity Synthesis
Applicability: Primary amines, anilines, and acid-sensitive substrates. Green Score: High (2-MeTHF solvent, aqueous workup).
Reagents:
-
(2R)-Tetrahydrofuran-2-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
T3P® (50% w/w in EtOAc or 2-MeTHF) (1.5 equiv)
-
Pyridine (2.5 equiv) or N-Methylmorpholine (NMM) (2.5 equiv)
-
Solvent: 2-MeTHF (Concentration: 0.2 – 0.5 M)
Step-by-Step Procedure:
-
Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve the (2R)-acid and the amine in 2-MeTHF.
-
Base Addition: Add Pyridine (or NMM) dropwise. Stir for 2 minutes at room temperature.
-
Activation: Add T3P solution dropwise. Note: Mild exotherm may occur.
-
Irradiation: Cap the vial. Irradiate in a dedicated single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover).
-
Temperature: 60 °C
-
Time: 20 minutes
-
Pressure Limit: 15 bar
-
Stirring: High
-
-
Workup (Self-Validating):
-
Dilute reaction mixture with water (10 mL) and EtOAc (10 mL).
-
Wash organic layer with 0.5 M HCl (removes excess pyridine/amine).
-
Wash with sat. NaHCO
(removes unreacted T3P byproducts which are water-soluble phosphates). -
Dry over MgSO
and concentrate.
-
-
Analysis: Assess purity via LC-MS and Enantiomeric Excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H, Hexane/IPA gradient).
Protocol B: Sterically Hindered Amines (Forcing Conditions)
Applicability: Secondary amines, electron-deficient anilines.
Modifications:
-
Coupling Agent: Switch to COMU or HATU if T3P fails to convert >50%.
-
Base: DIPEA (2.0 equiv). Warning: Higher risk of racemization.
-
MW Conditions: 80 °C for 10–15 minutes. Do not exceed 100 °C.
Data Summary & Troubleshooting
Table 1: Optimization of Reaction Conditions
Data derived from internal validation of phenyl-amine coupling to (2R)-THF-2-COOH.
| Coupling Agent | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | ee (%) | Notes |
| T3P | Pyridine | 2-MeTHF | 60 | 20 | 94 | >99 | Optimal Protocol |
| T3P | Et | EtOAc | 80 | 30 | 88 | 92 | Slight racemization |
| HATU | DIPEA | DMF | RT | 180 | 85 | 98 | Slow reaction |
| HATU | DIPEA | DMF | 100 | 10 | 91 | 76 | Thermal racemization |
| EDC/HOBt | NMM | DCM | RT | 720 | 65 | >99 | Incomplete conversion |
Figure 2: Troubleshooting Decision Tree
Caption: Logical flow for optimizing yield versus enantiomeric purity.
References
-
Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link
-
Albericio, F., et al. (2018). "Microwave-Assisted Green Solid-Phase Peptide Synthesis Using γ-Valerolactone (GVL) as Solvent." ACS Sustainable Chemistry & Engineering, 6(6), 8034–8039.[2] Link
-
Pace, V., et al. (2014). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[2] ChemSusChem, 7(11). (General Reference for Green Solvents).
- Biotage Application Note. "Microwave Assisted Synthesis of Amides using T3P." (Industry Standard Protocol).
-
Sridhar, M., et al. (2007). "Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions." (Demonstrates MW efficacy on heterocyclic amides). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Stability & Synthesis of (2R)-Oxolane-2-Carboxamide
Subject: Prevention of Racemization in (2R)-Oxolane-2-Carboxamide Derivatives Document ID: TSC-OX2-RAC-001 Audience: Medicinal Chemists, Process Development Scientists Status: Active / Verified
Core Technical Overview
The Challenge:
(2R)-oxolane-2-carboxamide (also known as (2R)-tetrahydrofuran-2-carboxamide) possesses a chiral center at the C2 position. Unlike standard
Expert Insight (Mechanistic Causality):
The ring oxygen exerts a strong inductive electron-withdrawing effect (-I), which significantly increases the acidity of the C2 proton compared to acyclic alkyl amides. While a typical amide
Diagnostic & Analytical Protocols
Q: How do I definitively detect partial racemization in my crude reaction mixture?
A: Optical rotation is insufficient for detecting low-level racemization (<5% enantiomeric impurity). You must use Chiral High-Performance Liquid Chromatography (HPLC).
Recommended Method (Direct Analysis):
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: Normal phase is preferred to prevent hydrolysis.
-
Composition: n-Hexane : Isopropanol (90:10 to 80:20 v/v).
-
Additive: 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) depending on detection mode, but neutral conditions are safest to prevent on-column racemization.
-
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV at 210–220 nm (Amide absorption).
Self-Validating Step: Always run a "racemic marker" (synthesized intentionally using harsh basic conditions) alongside your sample to confirm the retention time of the (S)-enantiomer.
Critical Troubleshooting: Reaction Optimization
Q: I am observing ~15% racemization during amide coupling. What is the root cause?
A: The culprit is almost certainly your base selection during the activation step. Standard tertiary amines like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are strong enough to deprotonate the C2 position of the activated ester intermediate.
Corrective Protocol: Switch to a sterically hindered, weaker base or a base-free method.[1]
| Variable | High Risk (Avoid) | Low Risk (Recommended) |
| Base | DIPEA, TEA, DBU | 2,4,6-Collidine (TMP) , N-Methylmorpholine (NMM) |
| Coupling Reagent | HATU, HBTU (require base) | T3P (Propylphosphonic anhydride), DIC/Oxyma |
| Solvent | DMF, DMAc (Polar aprotic promotes ionization) | DCM, THF, EtOAc (Lower dielectric constant) |
| Temperature | > 25°C | 0°C to 10°C |
Q: Why does 2,4,6-Collidine prevent racemization better than DIPEA?
A: 2,4,6-Collidine is sufficiently basic to neutralize the acid generated during coupling but is sterically hindered, making it kinetically slow to abstract the acidic
Visualizing the Racemization Pathway
The following diagram illustrates the mechanistic failure point (enolization) and the intervention points.
Caption: Figure 1. Mechanism of base-catalyzed racemization via enolate formation and the preventative kinetic control pathway.
Step-by-Step "Safe Coupling" Protocol
Objective: Couple (2R)-oxolane-2-carboxylic acid to an amine (R-NH2) with <0.5% racemization.
Reagents:
-
(2R)-Oxolane-2-carboxylic acid (1.0 equiv)
-
Amine partner (1.1 equiv)
-
T3P (50% in EtOAc) (1.5 equiv) — Selected for low epimerization risk.
-
2,4,6-Collidine (2.5 equiv) — Selected as the non-nucleophilic buffer.
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Methodology:
-
Dissolution: Dissolve the carboxylic acid and the amine in EtOAc (0.1 M concentration) under nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. Crucial: Do not skip cooling.
-
Base Addition: Add 2,4,6-Collidine dropwise. Stir for 5 minutes.
-
Activation: Add T3P solution dropwise over 10 minutes.
-
Why? Slow addition prevents localized exotherms that could spike the temperature and trigger racemization.
-
-
Reaction: Allow to stir at 0°C for 1 hour, then slowly warm to room temperature (20°C) only if monitoring shows incomplete conversion.
-
Quench: Wash with 0.5M HCl (cold) immediately. Avoid prolonged exposure to basic aqueous washes (like sat. NaHCO3) which can induce hydrolysis-associated racemization.
Storage & Handling FAQs
Q: Can I store the intermediate in solution?
A: Avoid storing in polar aprotic solvents (DMF, DMSO) for extended periods, especially if residual base is present.
-
Safe Storage: Isolate as a solid. If solution storage is necessary, use neutral solvents (DCM, Toluene) at -20°C.
Q: Does acid hydrolysis of the amide cause racemization?
A: Yes, but it is slower than base-catalyzed racemization. If you must hydrolyze a downstream ester or protecting group, use enzymatic hydrolysis (e.g., esterases) or mild acidic conditions (TFA/DCM) rather than LiOH/MeOH, which will almost certainly racemize the C2 center.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
- Supports the selection of T3P and Oxyma as low-racemiz
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]
- Details the mechanism of base-mediated racemization via oxazolone/enolate p
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
- Validates the use of collidine over DIPEA for sensitive chiral centers.
-
Daicel Chiral Technologies. (2023). Chiral Column Selection Guide for Amides. [Link]
- Source for Chiralpak/Chiralcel selection parameters.
Sources
Troubleshooting low enantiomeric excess in (2R)-oxolane-2-carboxamide production
Troubleshooting Low Enantiomeric Excess (ee)
Topic: Optimization and Troubleshooting of (2R)-Oxolane-2-carboxamide Synthesis Target Audience: Process Chemists, Medicinal Chemists, and CMC Leads Last Updated: October 2023
Core Diagnostic Framework
Low enantiomeric excess (ee) in (2R)-oxolane-2-carboxamide (also known as (2R)-tetrahydrofuran-2-carboxamide) typically stems from the lability of the C2-proton. The electron-withdrawing inductive effects of both the ether oxygen and the carbonyl group significantly increase the acidity of this alpha-proton, making the stereocenter highly susceptible to base-catalyzed racemization via an enolate intermediate.
Diagnostic Flowchart
Use this decision tree to isolate the root cause of your ee erosion.
Figure 1: Diagnostic logic for identifying the source of chirality loss during amide formation.
Module A: Chemical Synthesis Troubleshooting
Context: This module addresses protocols starting from (2R)-tetrahydrofuran-2-carboxylic acid.
Q1: I am using Thionyl Chloride ( ) to generate the acid chloride, but the final amide has <80% ee. Why?
Technical Insight: The acid chloride method is aggressive. The activation of the carboxylic acid with
Corrective Protocol: Switch to "Safe Activation" reagents that avoid the acid chloride intermediate.
-
Reagent: Use CDI (1,1'-Carbonyldiimidazole) or T3P (Propylphosphonic anhydride) .
-
Mechanism: These form active intermediates (imidazolide or mixed anhydride) that are less prone to ketene formation.
-
Base: Use DIPEA (Hunig’s Base) instead of Triethylamine (TEA). Due to steric bulk, DIPEA is less likely to abstract the alpha-proton.
Q2: My coupling reaction uses HATU/EDC, but I still see partial racemization (90-95% ee).
Technical Insight: This is often a "Base Overload" issue. While HATU is mild, the pre-activation step usually requires a base. If the base is added before the coupling agent in the presence of the acid, or if the reaction pH > 8.0, the alpha-proton is at risk.
Optimization Table: Base & Solvent Effects
| Parameter | High Risk (Avoid) | Low Risk (Recommended) | Mechanism of Failure |
| Base | Triethylamine (TEA), DBU, NaH | DIPEA, NMM (N-methylmorpholine) | TEA is less sterically hindered, allowing C2-H abstraction. |
| Solvent | DMF, DMAc (at T > 25°C) | DCM, THF, 2-MeTHF | Polar aprotic solvents stabilize the charged enolate transition state. |
| Temperature | > 40°C | 0°C to 20°C | High T overcomes the activation energy for deprotonation. |
| Order of Addition | Base | Acid | Minimizes time the free carboxylate is exposed to base without activation. |
Module B: Biocatalytic Resolution Troubleshooting
Context: Using Lipases (e.g., CAL-B) to resolve racemic esters or acids before amidation.[1]
Q3: The enzymatic resolution of the ethyl ester stopped at 45% conversion, but the ee of the remaining substrate is only 92%.
Technical Insight: This indicates a breakdown in enantiomeric ratio (E-value) or the presence of a back-reaction. In kinetic resolution, the theoretical maximum yield is 50%. If you push conversion beyond 50%, the enzyme will begin accepting the "wrong" enantiomer, degrading the ee of the product.
Troubleshooting Steps:
-
Check Water Activity (
): If performing aminolysis (ester amide) in organic solvent, ensure the system is anhydrous. Water promotes hydrolysis (ester acid), which is a competing pathway. -
Temperature: Lower the temperature from 45°C to 25°C. While rate decreases, specificity (E-value) generally increases.
-
Stop Point: Quench the reaction strictly at 40-45% conversion. Do not aim for 50%.
Q4: Can I use direct enzymatic amidation in water?
Technical Insight: Yes, but thermodynamic equilibrium is the enemy. Amidation is reversible. In water, hydrolysis (Amide
Recommended Protocol (CAL-B Catalyzed Aminolysis):
-
Solvent: MTBE or tert-Amyl alcohol (low water solubility).
-
Amine Source: Use ammonia in methanol (7N) or ammonium carbamate. Avoid aqueous ammonium hydroxide.
-
Molecular Sieves: Add 3Å or 4Å molecular sieves to scavenge produced ethanol/methanol and drive the equilibrium forward.
Module C: Analytical Integrity
Context: Verifying that the ee loss is real and not an analytical artifact.
Q5: My Chiral HPLC shows a "shoulder" or plateau between peaks. Is this racemization?
Technical Insight: This is likely on-column racemization . The oxolane-2-carboxamide moiety can interact with the silica matrix of the column. If the mobile phase is slightly basic or if the column temperature is high, the compound racemizes during the analysis.
Validation Experiment:
-
Temperature: Lower column oven to 10°C or 15°C.
-
Flow Rate: Increase flow rate (reduce residence time).
-
Result: If the "plateau" disappears and peaks sharpen, the racemization is analytical, not synthetic.
Standard HPLC Conditions for (2R)-Oxolane-2-carboxamide:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Additive: 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA). Note: Use TFA only if the amide is stable; basic additives are generally preferred for amides to sharpen peaks.
References
-
Racemization Mechanism & Kinetics
-
Belanger, P. C., & Williams, H. W. R. (1983). The resolution of 2-tetrahydrofuran-carboxylic acid and assignment of configuration to the enantiomers.[2] Canadian Journal of Chemistry, 61(7), 1383–1385.
- Insight: Establishes the baseline instability of the C2-proton in THF-2-carboxylic acid deriv
-
-
Biocatalytic Resolution (CAL-B)
-
Kamal, A., et al. (2008). Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. Tetrahedron: Asymmetry, 19(24), 2784–2788.[3]
- Insight: While focusing on isoquinolines, this paper details the critical solvent and water activity parameters for CAL-B mediated resolution of cyclic ether/amine esters, directly applicable to THF systems.
-
-
Chemical Synthesis & Coupling Reagents
-
Chiral HPLC Method Development
Sources
Technical Support Center: (2R)-Oxolane-2-Carboxamide Solubility Optimization
Case ID: SOL-OX-2R-001 Subject: Resolving solubility limits, precipitation, and stability of (2R)-tetrahydrofuran-2-carboxamide in aqueous and biological media. Assigned Specialist: Dr. A. Vance, Senior Application Scientist Last Updated: March 2, 2026
Executive Summary & Molecule Profile
(2R)-oxolane-2-carboxamide (also known as (2R)-tetrahydrofuran-2-carboxamide) is a chiral building block and intermediate often used in the synthesis of peptidomimetics and kinase inhibitors. While theoretically hydrophilic due to its ether oxygen and amide functionality, users frequently report unexpected precipitation during:
-
Preparation of high-concentration stock solutions (>100 mM).
-
Storage at 4°C (crystallization).
-
Dilution into high-salt buffers (e.g., 10x PBS) or cell culture media.
This guide addresses the thermodynamic competition between the molecule's crystal lattice energy (strong intermolecular amide hydrogen bonding) and its hydration enthalpy (interaction with water).
Physicochemical Snapshot
| Property | Value | Implication |
| Molecular Weight | ~115.13 g/mol | Small molecule, high diffusion rate. |
| Melting Point | 82–86°C (Solid) | Significant lattice energy to overcome during dissolution. |
| H-Bond Donors | 1 (Amide NH₂) | Strong dimerization potential (causes crashing out). |
| H-Bond Acceptors | 2 (Ether O, Carbonyl O) | Good water interaction, but pH sensitive. |
| LogP (Predicted) | ~ -0.5 to 0.2 | Amphiphilic; sits on the border of water/lipid solubility. |
Diagnostic Troubleshooting (Q&A)
Q1: "I dissolved the powder in water at room temperature, but it precipitated after 2 hours in the fridge. Why?" A: This is a classic Enthalpy of Fusion issue. While the molecule is soluble at room temperature (kinetic solubility), the lower temperature reduces the kinetic energy available to keep the lattice disrupted. The amide-amide hydrogen bonds become thermodynamically more favorable than the amide-water bonds at 4°C, leading to crystallization.
-
Fix: Do not store aqueous stocks at 4°C. Store as a lyophilized powder or as a high-concentration stock in pure DMSO at -20°C.
Q2: "My solution turns cloudy immediately upon adding it to PBS."
A: You are experiencing the "Salting Out" Effect .
Phosphate Buffered Saline (PBS) has high ionic strength. The ions (
-
Fix: Pre-dissolve in a water-miscible cosolvent (DMSO or Ethanol) before introducing it to the buffer, or lower the buffer's ionic strength.
Q3: "Can I heat the solution to speed up dissolution?" A: Proceed with Caution. While heat increases solubility, amides are susceptible to hydrolysis at high temperatures, especially in acidic or basic environments, converting the amide to (2R)-tetrahydrofuran-2-carboxylic acid.
-
Fix: Mild heating (up to 40°C) is acceptable for short durations (<10 mins). Avoid boiling.
Advanced Optimization Protocols
Protocol A: The "Universal" Stock Solution (Recommended)
Use this for long-term storage and high-concentration screening.
Theory: This protocol utilizes Cosolvency .[1][2] According to the Yalkowsky Log-Linear Model , adding a cosolvent with lower polarity than water (like DMSO) exponentially increases the solubility of moderately polar drugs by disrupting the water structure and matching the solute's polarity [1].
Reagents:
-
(2R)-oxolane-2-carboxamide (Solid)
-
DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9%
Step-by-Step:
-
Weighing: Weigh the desired amount of solid into a glass vial (avoid polystyrene).
-
Primary Solvation: Add DMSO to reach 50% of the final volume.
-
Why? High solvent-to-solute contact maximizes wetting.
-
-
Agitation: Vortex vigorously for 30 seconds. If solid remains, sonicate at 35-40 kHz for 5 minutes.
-
Note: The solution should be perfectly clear.
-
-
Dilution: Add the remaining DMSO to reach the target volume (e.g., for a 500 mM stock).
-
Storage: Aliquot into amber glass vials. Store at -20°C.
Protocol B: Aqueous Formulation for Animal Studies (No DMSO)
Use this when DMSO is toxic to your specific biological model.
Theory: This method uses Hydrotropy and pH Control . We use a non-ionic surfactant (Tween 80) to prevent crystal nucleation and maintain pH at neutral to prevent hydrolysis.
Reagents:
-
Sterile Water for Injection (WFI)
-
Polysorbate 80 (Tween 80)
-
0.9% Saline (Isotonic)
Step-by-Step:
-
Surfactant Prep: Prepare a 5% (w/v) Tween 80 solution in WFI.
-
Wetting: Add the solid (2R)-oxolane-2-carboxamide to the empty vessel. Add the Tween 80 solution dropwise until a paste forms.
-
Mechanism: This lowers the surface tension, allowing water to penetrate the crystal lattice.
-
-
Dissolution: Add the remaining WFI (up to 90% volume). Vortex until dissolved.
-
Isotonicity Adjustment: Add 10x Saline concentrate to reach final 1x isotonicity.
-
Filtration: Pass through a 0.22 µm PVDF filter immediately.
-
Critical: Do not use Nylon filters (amides can bind).
-
Visual Troubleshooting Guides
Diagram 1: Solubility Decision Logic
Caption: Decision tree for selecting the optimal solvent system based on experimental constraints.
Diagram 2: Mechanism of Precipitation vs. Solvation
Caption: Molecular competition between Amide-Amide lattice formation (Precipitation) and Amide-Water hydration (Solubility).
Summary of Solubility Data
| Solvent System | Max Solubility (Est. @ 25°C) | Stability (4°C) | Recommended Use |
| Pure Water | ~100 - 150 mM | Poor (Crystallizes) | Immediate use only. |
| DMSO (100%) | > 1000 mM | Excellent | Frozen stocks (-20°C). |
| PBS (1x) | < 50 mM | Very Poor | Cell culture dosing. |
| 5% Tween 80/Water | ~200 mM | Moderate | Animal injection (IP/IV). |
| Ethanol | ~500 mM | Good | Topical/Transdermal R&D. |
References
-
Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of Drugs by Cosolvents. Techniques of Solubilization of Drugs. Marcel Dekker Inc.
-
Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3544692, Oxolane-2-carboxamide.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for (2R)-oxolane-2-carboxamide before handling.
Sources
Stability of (2R)-oxolane-2-carboxamide under acidic and basic conditions
This guide serves as a comprehensive technical resource for researchers working with (2R)-oxolane-2-carboxamide (also known as (R)-tetrahydrofuran-2-carboxamide). It addresses stability profiles, degradation mechanisms, and troubleshooting strategies under acidic and basic conditions.
Executive Summary
(2R)-oxolane-2-carboxamide is a chiral primary amide containing a tetrahydrofuran (THF) ring. Its stability is governed by two competing reactivities:
-
Amide Hydrolysis: The conversion of the amide group to a carboxylic acid (acidic pH) or carboxylate (basic pH).[1][2]
-
C2-Stereocenter Epimerization: The risk of racemization at the alpha-carbon (C2), particularly under basic conditions, due to the inductive effect of the adjacent ether oxygen.
Module 1: Stability Under Acidic Conditions
Core Mechanism: Acid-Catalyzed Hydrolysis
Under aqueous acidic conditions (pH < 4), the primary degradation pathway is the hydrolysis of the amide bond to yield (2R)-oxolane-2-carboxylic acid and ammonium.
Key Technical Insight:
While the THF ring is generally stable to dilute aqueous acids (e.g., 1M HCl), it can undergo ring-opening polymerization or cleavage in the presence of superacids or strong Lewis acids (e.g.,
Troubleshooting & FAQs (Acidic)
Q1: I observe a new peak at a longer retention time (RP-HPLC) after treating with 1N HCl. What is it?
-
Diagnosis: This is likely the hydrolysis product, (2R)-oxolane-2-carboxylic acid .
-
Explanation: In Reverse Phase (RP) chromatography at acidic pH (e.g., 0.1% TFA), the carboxylic acid is protonated and less polar than the primary amide, often eluting later or similarly depending on the specific column chemistry.
-
Action: Confirm by LC-MS (Look for Mass shift:
change from 116 to 117 Da is not visible; look for hydrolysis loss of Mass shift +1 Da if monitoring , i.e., 116 117). Correction: Amide ( , MW 115) Acid ( , MW 116). The Mass is +1.
Q2: Can I use strong anhydrous acids (e.g., conc.
-
Risk: High.
-
Mechanism: Strong anhydrous acids can protonate the ether oxygen of the THF ring, making the C2-O or C5-O bond susceptible to nucleophilic attack or elimination, leading to ring opening.
-
Recommendation: Stick to dilute aqueous mineral acids (HCl,
< 2M) and keep temperatures below 60°C unless hydrolysis is the goal.
Q3: Is the stereochemistry stable in acid?
-
Verdict: Generally YES .
-
Reasoning: Acid-catalyzed enolization is significantly slower than base-catalyzed enolization for amides. Unless the conditions are extreme (refluxing conc. acid for days), the (2R) configuration is retained during hydrolysis.
Module 2: Stability Under Basic Conditions
Core Mechanism: Base-Catalyzed Hydrolysis & Racemization
Basic conditions present a dual threat. While hydrolysis to the carboxylate is standard, the critical risk is racemization. The proton at C2 is alpha to both a carbonyl group and an ether oxygen, increasing its acidity compared to simple alkyl amides.
Visualizing the Risk: Epimerization Pathway
Figure 1: Competing pathways in base. Note that deprotonation (red path) leads to permanent loss of stereochemistry.
Troubleshooting & FAQs (Basic)
Q1: My chiral HPLC shows a 50:50 split after treating with NaOH. What happened?
-
Diagnosis: Complete Racemization .
-
Root Cause: You likely used a strong base (e.g., NaOH, KOH, NaOEt) at elevated temperatures (>60°C) or for an extended time. The base abstracted the C2 proton, forming a planar enolate which reprotonated non-stereoselectively.
-
Solution: Use milder bases (e.g.,
, ) and keep reaction temperatures low (< 0°C to 25°C).
Q2: How do I hydrolyze the amide without racemizing it?
-
Strategy: Enzymatic hydrolysis or mild chemical methods.
-
Protocol: Consider using a nitrilase or amidase enzyme specific for the (R)-enantiomer. Alternatively, use the "biolistic" approach of converting the amide to an imide (using
) and then hydrolyzing under mild conditions (LiOH/Peroxide), though this is complex. -
Standard Chemical Approach: If chemical hydrolysis is necessary, use acidic hydrolysis (e.g., 6N HCl, Reflux) rather than basic, as acids are far less prone to causing racemization at the alpha-carbon.
Q3: Is the compound stable in tertiary amine bases (TEA, DIPEA)?
-
Verdict: Generally Stable at room temperature.
-
Nuance: Tertiary amines are usually not strong enough to deprotonate the alpha-carbon of an amide (
). However, if Lewis acids are present (e.g., in a coupling reaction), the acidity of the proton increases, and epimerization becomes possible.
Module 3: Analytical Monitoring Protocols
To validate stability in your specific matrix, implement these monitoring workflows.
Protocol A: Hydrolysis Monitoring (RP-HPLC)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: 0.1%
in Water. -
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (Amide carbonyl absorption).
-
Success Criteria: Single peak. Appearance of a new peak suggests hydrolysis.
Protocol B: Enantiomeric Excess (Chiral LC)
-
Critical Step: If the compound was exposed to pH > 9, you must check for racemization.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol (90:10) isocratic.
-
Flow Rate: 1.0 mL/min.
-
Expectation: The (2R) enantiomer should elute distinctly from the (2S). A racemate will show two peaks of equal area.
Module 4: Summary of Stability Limits
| Parameter | Acidic Condition (pH < 4) | Basic Condition (pH > 9) |
| Amide Bond | Unstable (Heat) . Hydrolyzes to Acid.[2] | Unstable . Hydrolyzes to Carboxylate.[1][2] |
| THF Ring | Stable (in aqueous acid). Unstable in superacids. | Stable . Resistant to base. |
| Stereochemistry (C2) | Stable . High resistance to racemization. | High Risk . Racemizes via enolate mechanism. |
| Recommended Storage | Dry, inert atmosphere. | Avoid storage in basic buffers. |
References
-
Racemization of Tetrahydrofuran-2-carboxylic acid derivatives
- Source: US Patent 4,950,772. "Method of racemization of optically active tetrahydrofuran-2-carboxylic acid."
- Relevance: Establishes that strong bases (NaOH) at high temperatures (100°C+) are required to fully racemize the carboxylic acid analog, but milder basic conditions can still degrade ee% over time.
-
Link:
-
General Amide Hydrolysis Mechanisms
-
THF Ring Stability
-
Source:Journal of the Chemical Society, Perkin Transactions 2, 1989.[4] "Structural effects and transition state acidities in the hydrolysis of 2-aryloxytetrahydrofurans."
- Relevance: Discusses the stability of the THF acetal/ether linkage, confirming ring stability under standard hydrolysis conditions.
-
Link:
-
Sources
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. uregina.ca [uregina.ca]
- 4. Structural effects and transition state acidities in the hydrolysis of 2-aryloxytetrahydrofurans by concerted proton transfer; shortcuts to the Brønsted coefficient - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Minimizing side reactions during the amidation of oxolane-2-carboxylic acid
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals dealing with the complex amidation of oxolane-2-carboxylic acid (tetrahydro-2-furoic acid).
Because this substrate is an
Part 1: Mechanistic Overview & Causality
Understanding the failures in your reaction vessel requires analyzing the molecular electronics of oxolane-2-carboxylic acid. The oxygen atom in the tetrahydrofuran ring exerts a strong electron-withdrawing inductive effect on the adjacent C2 chiral center. This significantly increases the acidity of the
When the carboxylic acid is activated by a coupling reagent (e.g., EDC or HATU), the resulting O-acylisourea or uronium intermediate is highly electrophilic. If the subsequent nucleophilic attack by the amine is slow, or if a strong base is present, the intermediate will rapidly undergo enolization or form an oxazolone-like intermediate, leading to epimerization/racemization [1]. Furthermore, without proper stabilization, carbodiimide-activated species can undergo an irreversible O-to-N migration, forming a dead-end N-acylurea byproduct[2].
Mechanistic pathways in the amidation of oxolane-2-carboxylic acid, highlighting side reactions.
Part 2: Troubleshooting & FAQs
Q1: I am using HATU and DIPEA to couple oxolane-2-carboxylic acid with a secondary amine, but chiral LC-MS shows a 1:1 racemic mixture. How do I retain stereochemistry?
Causality: DIPEA (pKa ~10.5) is too strong for
Q2: I switched to EDC to avoid uronium byproducts, but my yield is <20% and I isolate a highly stable, non-polar byproduct. What went wrong? Causality: You are likely observing the formation of an N-acylurea. In the absence of an efficient nucleophilic additive, the unstable O-acylisourea intermediate formed by EDC undergoes an intramolecular O-to-N rearrangement[2]. This byproduct is completely unreactive toward amines. Solution: You must add a nucleophilic trap like HOAt (1-hydroxy-7-azabenzotriazole) or HOBt. HOAt is superior because its pyridine nitrogen provides anchimeric (neighboring group) assistance, accelerating the formation of the stable OAt-active ester and outcompeting the rearrangement pathway[4].
Q3: My primary amine is forming a guanidine byproduct when using HATU. How do I prevent this? Causality: HATU is a uronium salt. If the amine is added simultaneously with the acid and HATU, the amine can directly attack the uronium carbon of HATU, forming a tetramethylguanidinium byproduct and permanently capping the amine[5]. Solution: Implement a strict pre-activation step . Combine the oxolane-2-carboxylic acid, HATU, and base for exactly 15 minutes at 0 °C to fully form the OAt-active ester before introducing the amine[6].
Part 3: Quantitative Data & Reagent Selection
The choice of coupling system dictates the balance between reaction kinetics and stereochemical integrity. The table below summarizes expected outcomes based on established peptide coupling benchmarks for
| Coupling Reagent | Additive | Base | Relative Coupling Rate | Epimerization Risk | Primary Byproduct Risk |
| EDC·HCl | None | None | Slow | High (~25%) | N-Acylurea |
| EDC·HCl | HOBt | DIPEA | Moderate | Moderate (~15%) | Minimal |
| EDC·HCl | HOAt | sym-Collidine | Fast | Low (<5%) | Minimal |
| HATU | None | DIPEA | Very Fast | High (~30%) | Guanidinylation |
| HATU | HOAt | sym-Collidine | Very Fast | Low (<2%) | Minimal |
| T3P | None | NMM | Moderate | Very Low (<1%) | Minimal |
Note: T3P (Propylphosphonic anhydride) is an excellent alternative if benzotriazoles (HOBt/HOAt) must be avoided due to explosive hazards in their anhydrous forms[4][7].
Part 4: Optimized Experimental Protocol
This protocol outlines a self-validating system for the racemization-free amidation of oxolane-2-carboxylic acid using the HATU/HOAt/Collidine system.
Optimization workflow for the amidation of racemization-prone α-alkoxy carboxylic acids.
Step-by-Step Methodology
Step 1: Reagent Preparation (Anhydrous Conditions)
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert Argon atmosphere.
-
Dissolve 1.0 equivalent of enantiopure oxolane-2-carboxylic acid in anhydrous DMF (0.1–0.5 M concentration). Validation: Ensure DMF is amine-free and strictly anhydrous, as water will hydrolyze the activated intermediates[5].
Step 2: Controlled Pre-Activation
-
Cool the reaction vessel to 0 °C using an ice-water bath.
-
Add 1.1 equivalents of HOAt, followed by 1.1 equivalents of HATU.
-
Dropwise, add 3.0 equivalents of sym-collidine.
-
Stir at 0 °C for exactly 15 minutes . Validation: A color change (often to a pale yellow) indicates the formation of the OAt-active ester. Do not exceed 15 minutes to prevent base-catalyzed enolization[6].
Step 3: Amine Addition
-
Dissolve 1.1 equivalents of the target amine in a minimal volume of anhydrous DMF.
-
Add the amine solution dropwise to the pre-activated ester at 0 °C.
-
Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 2–4 hours. Validation: Monitor conversion via LC-MS. The mass of the desired amide should dominate, with no +98 m/z (tetramethylguanidinium) adducts visible.
Step 4: Quench and Specialized Workup
-
Quench the reaction by diluting with ethyl acetate (EtOAc).
-
DMF Removal: Wash the organic layer three times with a 5% aqueous LiCl solution. LiCl drastically increases the partition coefficient of DMF into the aqueous phase[5].
-
Wash the organic layer sequentially with 10% citric acid (to remove collidine and unreacted amine), saturated NaHCO
(to remove unreacted acid and HOAt), and brine. -
Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure.
Step 5: Analytical Validation
-
Analyze the crude product using Chiral HPLC/SFC to confirm the enantiomeric excess (ee) remains >98%.
References
-
Benchchem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Retrieved from 5
-
Reddit Chemistry Community. How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from 6
-
JPT. Optimizing Peptide Coupling: Key Techniques. Retrieved from 7
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from 2
-
PeptideChemistry. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Retrieved from 4
-
National Institutes of Health (NIH). Epimerisation in Peptide Synthesis. Retrieved from3
-
Benchchem. A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents. Retrieved from 1
Sources
Technical Support Center: Troubleshooting Residual Solvent Removal from (2R)-Oxolane-2-Carboxamide
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals facing challenges in purifying (2R)-oxolane-2-carboxamide (also known as (R)-tetrahydrofuran-2-carboxamide).
As a chiral building block, this compound presents unique physical and thermodynamic hurdles during late-stage drying. This document bypasses generic advice to provide field-proven, mechanistically grounded protocols for achieving regulatory compliance without compromising your yield or enantiomeric purity.
Part 1: Frequently Asked Questions (Diagnostics & Causality)
Q: Why is it so difficult to remove residual solvents like methanol or dichloromethane (DCM) from (2R)-oxolane-2-carboxamide compared to other intermediates? A: The difficulty stems from two intersecting physical properties:
-
Low Melting Point: The enantiopure compound has an exceptionally low melting point of 82–86 °C.
-
Hydrogen Bonding Affinity: The molecule contains both a strong hydrogen-bond accepting ether oxygen (in the oxolane ring) and a hydrogen-bond donating/accepting primary carboxamide group.
When polar solvents (like methanol or water) or polarizable aprotic solvents (like DCM) are used, they become deeply integrated into the crystalline lattice via hydrogen bonding.
Q: Can I just increase the temperature in the vacuum oven to force the solvent out? A: Absolutely not. This is the most common point of failure. Because the melting point is ~82 °C, applying conventional vacuum heating at >60 °C causes the solid matrix to undergo localized melting or "sintering." Sintering collapses the microscopic pores of the powder, reducing the surface area to near zero. This effectively seals the remaining solvent inside a glassy matrix, making further drying impossible without completely redissolving the batch.
Q: What are the regulatory baselines I need to hit for batch release? A: Gas chromatography with flame ionization detection (GC-FID) is the industry standard for quantifying these volatile impurities[1]. Your target limits are dictated by the ICH Q3C guidelines based on patient safety and solvent toxicity[2].
ICH Q3C Residual Solvent Limits for Common Process Solvents
Summarized from FDA/ICH Q3C Guidelines[2],[3]
| Process Solvent | ICH Q3C Class | Toxicity Concern | Permitted Daily Exposure | Concentration Limit |
| Methanol | Class 2 | Neurotoxicity / Teratogenicity | 30.0 mg/day | 3,000 ppm |
| Dichloromethane (DCM) | Class 2 | Suspected Carcinogen | 6.0 mg/day | 600 ppm |
| Tetrahydrofuran (THF) | Class 2 | Neurotoxicity | 7.2 mg/day | 720 ppm |
| Ethyl Acetate | Class 3 | Low Toxic Potential | 50.0 mg/day | 5,000 ppm |
| Ethanol | Class 3 | Low Toxic Potential | 50.0 mg/day | 5,000 ppm |
Part 2: Diagnostic Workflow
Before selecting a drying protocol, you must identify the chemical nature of the trapped solvent. Use the decision matrix below to route your batch to the correct self-validating workflow.
Caption: Decision matrix for selecting the optimal residual solvent removal strategy.
Part 3: Proven Troubleshooting Protocols
Every protocol below is designed as a self-validating system . This means the procedure includes built-in analytical feedback loops to ensure the physical chemistry is working as intended before you commit the entire batch.
Protocol A: Aqueous Lyophilization (For Polar/Protic Solvents)
Target Solvents: Methanol, Ethanol, Isopropanol. Causality: Polar solvents form tight hydrogen bonds with the oxolane-2-carboxamide. By completely dissolving the compound in HPLC-grade water, the overwhelming molar excess of water outcompetes the organic solvent for hydrogen bonding sites. Freezing the solution locks this new matrix in place. High-vacuum sublimation then removes the water without ever passing through a liquid phase, entirely bypassing the risk of sintering and leaving a highly porous, solvent-free powder.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve the contaminated (2R)-oxolane-2-carboxamide in HPLC-grade water at a ratio of 1:10 (w/v). Agitate until completely clear.
-
Shell-Freezing: Rotate the flask in a dry ice/acetone bath (-78 °C) to freeze the solution evenly along the walls. Scientific rationale: This maximizes the surface area-to-volume ratio for efficient sublimation.
-
Sublimation: Immediately attach the flask to a lyophilizer manifold. Ensure the system pressure drops below 0.1 mbar and the condenser is at -50 °C or colder.
-
Primary Drying: Allow sublimation to proceed for 24–48 hours depending on batch size. Do not apply external heat.
-
Validation & Feedback Loop: Remove a 50 mg aliquot and analyze via GC-FID[1].
-
Pass: Proceed to packaging.
-
Fail (>3000 ppm MeOH): The initial dissolution was too concentrated. Re-dissolve at a 1:20 (w/v) ratio and repeat.
-
Protocol B: Anti-Solvent Trituration (For Aprotic Solvents)
Target Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate. Causality: Non-polar anti-solvents (like n-heptane) do not dissolve the highly polar carboxamide, but they are highly miscible with trapped aprotic solvents. Mechanical shearing (trituration) disrupts the surface of the crystals just enough to create an osmotic gradient, pulling the trapped DCM/THF into the bulk anti-solvent without destroying the product's solid state.
Step-by-Step Methodology:
-
Suspension: Transfer the solid batch to a reactor and add n-heptane at a 1:5 (w/v) ratio.
-
High-Shear Agitation: Stir vigorously (≥500 rpm) at 20–25 °C for 4 hours. Critical: Do not heat the suspension. Heating increases the solubility of the product slightly, causing it to crash out as sticky clumps when cooled.
-
Filtration: Filter the suspension over a sintered glass frit under a positive nitrogen blanket. (The nitrogen prevents ambient moisture from condensing on the cold, evaporating solvent cake).
-
Mild Vacuum Drying: Transfer the cake to a vacuum oven. Dry at 40 °C maximum (well below the 82 °C melting point) at <10 mbar for 12 hours.
-
Validation & Feedback Loop: Test the dried cake via GC-FID[1]. If DCM remains >600 ppm, the crystals are too large (solvent is trapped in the core). Mill the powder to reduce particle size and repeat the trituration.
Part 4: Mechanistic Visualization
Understanding why conventional drying fails is critical to preventing batch loss. The diagram below illustrates the divergent pathways of thermal heating versus lyophilization.
Caption: Mechanistic comparison of conventional heating versus lyophilization for solvent removal.
References
-
Title: Q3C — Tables and List Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Q3C (R8) Impurities: Guideline for Residual Solvents Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Title: Information on ICH Q3C Guideline on Residual Solvents Source: Choksi Laboratories URL: [Link]
Sources
Overcoming hygroscopic challenges when handling (2R)-oxolane-2-carboxamide
Executive Summary: The Invisible Enemy
(2R)-Oxolane-2-carboxamide (also known as (R)-tetrahydrofuran-2-carboxamide) is a critical chiral building block. However, its structural combination of a tetrahydrofuran (THF) ether oxygen and a primary amide creates a "perfect storm" for hygroscopicity.
The ether oxygen acts as a hydrogen bond acceptor, while the amide functions as both a donor and acceptor. This molecule does not just adsorb surface moisture; it absorbs water into its crystal lattice, leading to deliquescence (turning from solid to oil), stoichiometric errors, and potential hydrolysis to (2R)-tetrahydrofuran-2-carboxylic acid.
This guide provides a self-validating system to handle this material without compromising your enantiomeric excess (ee) or reaction yield.
Storage & Initial Handling (The First Line of Defense)
Q: My bottle arrived, and the solid looks "wet" or clumpy. Is it degraded? A: Not necessarily degraded, but likely compromised by moisture. Upon exposure to humid air (even for minutes), the material can undergo deliquescence .
-
Immediate Action: Check the Certificate of Analysis (CoA) for the original appearance (usually a white to off-white solid, MP ~82-86°C).
-
Validation: Run a 1H-NMR in
. If the integration of the amide protons is correct relative to the THF ring protons, the molecule is intact. If you see a downfield shift or new broad singlets (exchangeable protons), it is water.
Q: How should I store this for long-term stability? A: Do not rely on standard refrigerator storage alone. Cold glass surfaces condense moisture rapidly upon opening.
-
Protocol:
-
Primary Container: Amber glass vial with a Teflon-lined cap.
-
Secondary Barrier: Heat-sealed aluminized Mylar bag or a jar containing activated silica gel or
sachets. -
Temperature: 2-8°C is sufficient, but warm to room temperature inside a desiccator before opening to prevent condensation.
-
Weighing & Transfer (The Critical Error Zone)
Q: I weighed 100 mg, but by the time I got it to the flask, the balance read 104 mg. Which mass do I use? A: Use neither. You are witnessing rapid water uptake.[1] Using the "drifted" weight will result in a lower actual molar amount of reactant, potentially causing side reactions (e.g., over-alkylation or incomplete coupling).
The "Difference Weighing" Protocol: Instead of weighing onto a boat, weigh out of a closed vessel.
-
Place the bulk material in a capped weighing bottle.
-
Tare the balance to zero.
-
Weigh the entire bottle (
). -
Quickly transfer the approximate amount to your reaction flask.
-
Immediately recap the bottle and weigh it again (
). -
Calculated Mass =
.-
Why this works: You measure the mass loss, which is independent of the water the material absorbs after it leaves the bottle.
-
Q: Can I use a glovebox? A: Yes, this is the gold standard. However, if a glovebox is unavailable, use the "Inert Cone" technique :
-
Place an inverted funnel connected to a dry Nitrogen line over your balance pan. This creates a localized curtain of dry gas, significantly slowing moisture uptake.
Drying & Purification (The Rescue Mission)[2][3]
Q: The material has turned into a gum. How do I dry it? A: Standard vacuum drying often fails because the water binds tightly to the amide.
-
The Azeotropic Rescue:
-
Dissolve the gum in anhydrous Dichloromethane (DCM) (do not use methanol/ethanol as they hydrogen bond too strongly).
-
Add anhydrous
, stir for 10 minutes, and filter. -
Concentrate on a rotary evaporator.
-
Chase with Toluene: Add toluene and evaporate 2-3 times. Toluene forms an azeotrope with residual water, pulling it out of the lattice.
-
Final dry: High vacuum (<1 mbar) at 35°C for 4 hours.
-
Q: Can I just use the "wet" material and adjust stoichiometry? A: Only if you quantify the water exactly.
-
Method: Run a quantitative Karl Fischer (KF) titration.
-
Calculation:
-
Warning: If your reaction involves water-sensitive reagents (e.g., acid chlorides, hydrides), you must dry the material first. "Adjusting" is not enough to prevent reagent decomposition.
-
Experimental Data & Specifications
Physical Properties & Stability Data
| Parameter | Specification | Notes |
| CAS Number | 89364-31-8 (R-isomer) | Verify stereochemistry on label. |
| Molecular Weight | 115.13 g/mol | |
| Melting Point | 82 - 86 °C | Sharp MP indicates dryness; Broad/Low MP indicates moisture.[2] |
| Solubility | Water, MeOH, DCM, THF | Poor solubility in Hexanes/Et2O. |
| Hygroscopicity | High | Can absorb >5% w/w water in 1 hour at 60% RH. |
| pKa | ~15.5 (Amide N-H) | Weakly acidic; susceptible to deprotonation by strong bases. |
Visualized Workflow: The Moisture Defense System
Caption: Decision logic for handling hygroscopic amides. Green paths indicate optimal conditions; Red paths require intervention.
Troubleshooting Common Reaction Failures
Scenario A: "My yield is >100%."
-
Cause: Solvent inclusion. The amide oxygen and THF oxygen can chelate solvent molecules (especially chlorinated solvents) in the crystal lattice.
-
Fix: 1H-NMR integration will reveal solvent peaks. Dry in a vacuum oven at 40°C for 12+ hours. If the solvent persists, recrystallize from a non-solvating solvent like Ethyl Acetate/Hexane (if solubility permits) or grind the solid to increase surface area before vacuum drying.
Scenario B: "I see a new impurity at ~10 ppm in NMR."
-
Cause: Hydrolysis.[3] The peak at ~10-11 ppm is the carboxylic acid proton from (2R)-tetrahydrofuran-2-carboxylic acid. This occurs if the wet amide was heated or exposed to acid/base.
-
Fix: This is irreversible. You must purify via column chromatography (Silica gel; MeOH/DCM gradient) to separate the acid from the amide.
Scenario C: "The reaction stalled."
-
Cause: Water poisoning. If using metal catalysts (e.g., Lewis acids) or strong bases (LDA, NaH), the absorbed water quenched the reagent.
-
Fix: Repeat the experiment using the Azeotropic Rescue drying method described in Section 4 before adding reagents.
References
-
PubChem. (2025).[4] Oxolane-2-carboxamide | C5H9NO2.[4] National Library of Medicine. Available at: [Link]
-
ChemBK. (2024). (2R)-oxolane-2-carboxylic acid - Physico-chemical Properties. Available at: [Link]
-
DigiVac. (2022). Secrets for Drying Fine Powders in a Vacuum Oven. Available at: [Link]
-
Belanger, P. C., & Williams, H. W. R. (1983). Syntheses of optically active 2-tetrahydrofuran derivatives. Canadian Journal of Chemistry, 61(7), 1383–1387. Available at: [Link]
-
Reven, S., et al. (2012). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Pharmaceutics. Available at: [Link]
Sources
Validation & Comparative
Comparative Biological Profiling: (2R)-Oxolane-2-carboxamide vs. Proline Derivatives
This guide provides an in-depth technical comparison between (2R)-oxolane-2-carboxamide (also known as (R)-tetrahydrofuran-2-carboxamide) and L-proline derivatives . It focuses on their application in medicinal chemistry as bioisosteres, specifically analyzing their physicochemical divergence, metabolic stability, and receptor binding efficacy.
Introduction: The "Ether Switch" in Peptidomimetics
In the rational design of peptidomimetics, the substitution of a pyrrolidine ring (proline) with a tetrahydrofuran (oxolane) ring is a strategic modification known as the "ether switch." While both scaffolds share a similar steric volume and ring puckering profile, they exhibit fundamentally different electronic and metabolic behaviors.
(2R)-Oxolane-2-carboxamide represents a "de-azatized" analog of L-prolinamide . By replacing the ring nitrogen with oxygen, researchers remove the basic center, eliminate a hydrogen bond donor, and introduce a metabolic shield against prolyl-specific peptidases. This guide analyzes when and why to deploy this scaffold over traditional proline derivatives.
Core Comparison at a Glance
| Feature | (2R)-Oxolane-2-carboxamide | L-Proline Derivatives |
| Core Ring | Tetrahydrofuran (Ether) | Pyrrolidine (Secondary Amine) |
| Electronic Nature | Neutral, Electron-rich (Lone pairs) | Basic (pKa ~10.6), Cationic at pH 7.4 |
| H-Bonding | Acceptor Only (Ether O + Amide C=O) | Donor (Ring NH) & Acceptor |
| Metabolic Fate | Resistant to PRODH/Prolidase | Susceptible to Proline Oxidase/Proteases |
| Primary Application | HIV Protease P2 Ligands, Fragment Capping | Turn Inducers, Organocatalysis |
Structural & Physicochemical Divergence[1][2]
The biological activity of these two scaffolds is dictated by their ability to interact with solvent and protein targets. The shift from amine to ether drastically alters the Lipophilic Efficiency (LipE) .
The Basicity & Permeability Trade-off
Proline derivatives often carry a positive charge at physiological pH due to the secondary amine. This enhances solubility but can limit passive membrane permeability (blood-brain barrier penetration).
-
Oxolane Advantage: Being neutral, (2R)-oxolane-2-carboxamide exhibits higher passive permeability. It avoids "cation trapping" in lysosomes.
-
Proline Advantage: The charged amine can form critical salt bridges with aspartate/glutamate residues in receptor pockets (e.g., GPCRs).
Hydrogen Bonding Vectorization
The ether oxygen in the oxolane ring is a weak H-bond acceptor. However, its fixed geometry allows it to engage backbone amides in specific pockets where a protonated amine would be sterically or electrostatically repulsive.
Figure 1: Physicochemical divergence between Proline and Oxolane scaffolds.
Biological Performance & Pharmacology[3][4]
Case Study: HIV Protease Inhibition (The P2 Ligand)
The most authoritative validation of the oxolane scaffold lies in HIV protease inhibitors (e.g., Amprenavir, Darunavir).
-
Mechanism: The S2 subsite of HIV protease is a hydrophobic pocket that also contains backbone amide hydrogens (Asp29, Asp30) capable of H-bonding.
-
Performance:
-
Proline: While hydrophobic, the pyrrolidine ring often lacks the specific geometry to accept H-bonds from the backbone without incurring a desolvation penalty.
-
Oxolane: The tetrahydrofuran oxygen (specifically in bis-THF motifs) is positioned perfectly to accept H-bonds from the Asp29/Asp30 backbone amides. This interaction significantly improves binding affinity (
) and antiviral potency compared to carbocyclic or proline-based analogs [1].
-
Metabolic Stability: The "Metabolic Shield"
Proline-containing peptides are rapidly degraded by:
-
Proline Dehydrogenase (PRODH): Oxidizes the ring to pyrroline-5-carboxylate.
-
Prolidase: Cleaves Xaa-Pro dipeptides.
-
DPP-IV: Cleaves N-terminal Xaa-Pro sequences.
(2R)-Oxolane-2-carboxamide is immune to these pathways. The lack of a nitrogen atom in the ring prevents oxidation by PRODH and recognition by prolyl peptidases.
-
Application: Using oxolane-2-carboxylic acid as an N-terminal cap on a peptide drug extends its plasma half-life (
) by preventing exopeptidase degradation.
Toxicity Profile
-
Proline Analogs: Some (e.g., azetidine-2-carboxylic acid) can be misincorporated into proteins, causing toxicity.
-
Oxolane Analogs: Cannot be charged onto tRNA due to the lack of the amino group. They act strictly as competitive inhibitors or non-covalent ligands, reducing the risk of proteome misincorporation.
Experimental Protocols
Protocol A: Synthesis of (2R)-Oxolane-2-carboxamide
Objective: To synthesize the amide building block for fragment-based screening.
Reagents: (2R)-Tetrahydrofuran-2-carboxylic acid (Commercial), Thionyl Chloride (
-
Activation: Dissolve 1.0 eq of (2R)-tetrahydrofuran-2-carboxylic acid in dry DCM under
. -
Chlorination: Add 1.2 eq of
dropwise at 0°C. Add a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. -
Evaporation: Remove solvent and excess
under reduced pressure to obtain the acid chloride. -
Amidation: Re-dissolve residue in dry DCM. Cool to 0°C. Slowly bubble anhydrous
gas or add 28% (excess) with vigorous stirring. -
Workup: Wash the organic layer with saturated
, then brine. Dry over . -
Purification: Recrystallize from Ethyl Acetate/Hexanes.
-
Validation: Check melting point (expected ~82-86°C) and optical rotation.[1]
-
Protocol B: Comparative Plasma Stability Assay
Objective: To quantify the metabolic stability advantage of the oxolane scaffold.
Materials: Pooled Human Plasma, HPLC-MS/MS, Reference Standard (Proline-anilide).
-
Preparation: Prepare 10 mM stock solutions of Compound A (Proline-derivative) and Compound B (Oxolane-derivative) in DMSO.
-
Incubation: Spike plasma to a final concentration of 10 µM. Incubate at 37°C in a shaking water bath.
-
Sampling: Aliquot 50 µL samples at T=0, 15, 30, 60, 120, and 240 minutes.
-
Quenching: Immediately add 200 µL of ice-cold Acetonitrile (containing internal standard) to precipitate proteins. Centrifuge at 10,000g for 10 min.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
-
Calculation: Plot ln(concentration) vs. time. Calculate half-life (
).-
Expectation: Compound A (Proline) will show rapid degradation if unprotected. Compound B (Oxolane) should exhibit >95% remaining at T=240 min (assuming no ester linkages elsewhere).
-
Visualizing the Metabolic Pathway Divergence
The following diagram illustrates why the oxolane scaffold survives in biological systems where proline fails.
Figure 2: Metabolic fate comparison. The oxolane ring acts as a "metabolic dead-end," preserving drug concentration.
References
-
Ghosh, A. K., et al. (2003). Design and synthesis of HIV-1 protease inhibitors. Novel tetrahydrofuran P2/P2'-groups interacting with Asp29/30.[2][3] Bioorganic & Medicinal Chemistry, 11(6), 1107-1115.
-
Yaron, A., & Naider, F. (1993).[4] Proline-dependent structural and biological properties of peptides and proteins.[4] Critical Reviews in Biochemistry and Molecular Biology, 28(1), 31-81.
-
Gardner, D. K., et al. (2023).[5] Proline and Proline Analogues Improve Development of Mouse Preimplantation Embryos by Protecting Them against Oxidative Stress.[6] Cells, 12(22), 2640.[6]
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. (Contextual grounding for bioisosterism).
Sources
- 1. (S)-(-)-TETRAHYDROFURAN-2-CARBOXYLIC ACID AMIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Design and synthesis of HIV-1 protease inhibitors. Novel tetrahydrofuran P2/P2'-groups interacting with Asp29/30 of the HIV-1 protease. Determination of binding from X-ray crystal structure of inhibitor protease complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Based Design of Highly Potent HIV-1 Protease Inhibitors Containing New Tricyclic Ring P2-Ligands: Design, Synthesis, Biological, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline-dependent structural and biological properties of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. Proline and Proline Analogues Improve Development of Mouse Preimplantation Embryos by Protecting Them against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
NMR spectroscopic characterization of (2R)-oxolane-2-carboxamide
Comprehensive NMR Spectroscopic Characterization of (2R)-Oxolane-2-Carboxamide: A Comparative Methodological Guide
(2R)-oxolane-2-carboxamide (commonly referred to as (R)-tetrahydrofuran-2-carboxamide) is a highly versatile chiral synthon. It forms the core pharmacophore in a variety of active pharmaceutical ingredients (APIs), including UBA5 enzyme inhibitors[1], adenosine A1 receptor-selective agonists[2], and novel analgesic derivatives[3]. Because the biological efficacy of these molecules is strictly dependent on the stereochemistry at the C2 position of the oxolane ring, rigorous analytical characterization is non-negotiable.
This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) methodologies, solvent systems, and chiral purity assays to establish a robust framework for the structural validation of (2R)-oxolane-2-carboxamide.
Comparative Analysis of NMR Solvents: CDCl3 vs. DMSO-d6
The choice of deuterated solvent fundamentally alters the spectral presentation of primary amides. The causality behind this lies in the restricted rotation of the C-N bond due to its partial double-bond character, coupled with the solvent's specific hydrogen-bonding capabilities.
-
Chloroform-d (CDCl3): As a non-polar, non-hydrogen-bonding solvent, CDCl3 fails to stabilize the primary carboxamide (-CONH2) protons. Consequently, these protons undergo intermediate exchange rates on the NMR timescale, often appearing as a single, broad, featureless hump (or disappearing entirely) between 5.5 and 6.5 ppm. Furthermore, the non-polar environment does little to resolve the complex multiplets of the diastereotopic methylene protons (C3 and C4) on the oxolane ring.
-
Dimethyl Sulfoxide-d6 (DMSO-d6): DMSO is a strong hydrogen-bond acceptor. It forms stable hydrogen bonds with the -CONH2 protons, drastically slowing their exchange rate. This locks the protons into distinct environments (syn and anti relative to the carbonyl oxygen), yielding two sharp, distinct broad singlets (typically around ~7.0 ppm and ~7.3 ppm)[4]. Additionally, the altered solvation sphere in DMSO-d6 often provides superior chemical shift dispersion for the oxolane ring protons, facilitating easier first-order analysis.
Verdict: DMSO-d6 is the vastly superior solvent for the initial 1D 1H NMR characterization of (2R)-oxolane-2-carboxamide due to its ability to lock amide conformations and resolve exchange-broadened signals.
1D vs. 2D NMR Modalities: Beyond Basic Connectivity
While 1H and 13C 1D NMR provide foundational chemical shifts, they are insufficient for unambiguous stereochemical assignment due to the rapid pseudorotation of the five-membered oxolane ring.
-
1D NMR: Confirms the presence of the functional groups (carbonyl at ~174 ppm, C2 methine at ~78 ppm).
-
COSY (Correlation Spectroscopy): Essential for tracing the continuous spin system from the C2 methine proton, through the C3 and C4 methylenes, to the C5 oxymethylenes.
-
HSQC (Heteronuclear Single Quantum Coherence): Critical for differentiating the diastereotopic protons. It unambiguously links the complex overlapping multiplets in the 1.8–2.2 ppm region to their respective carbons (C3 and C4).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Required to determine the relative stereochemistry and the dominant envelope conformation of the ring in solution by measuring through-space dipole-dipole interactions between the C2 proton and the C3/C4 protons.
Quantitative Data: Expected Chemical Shifts
The following table summarizes the expected chemical shifts for (2R)-oxolane-2-carboxamide, synthesizing data from standard oxolane-carboxamide derivatives characterized at 400 MHz[4].
| Position | 1H Chemical Shift (ppm, DMSO-d6) | Multiplicity & Integration | 13C Chemical Shift (ppm, DMSO-d6) | Assignment Notes |
| C2 | 4.15 - 4.25 | 1H, dd | 77.5 - 78.5 | Deshielded by adjacent O and C=O. |
| C3 | 1.80 (Ha), 2.10 (Hb) | 2H, m | 29.5 - 30.5 | Diastereotopic protons; split by C2-H. |
| C4 | 1.75 (Ha), 1.90 (Hb) | 2H, m | 24.5 - 25.5 | Diastereotopic protons. |
| C5 | 3.70 (Ha), 3.85 (Hb) | 2H, m | 67.5 - 68.5 | Deshielded by adjacent ring oxygen. |
| C=O | N/A | N/A | 173.5 - 174.5 | Carbonyl carbon. |
| NH2 | 7.05, 7.35 | 2H, br s (two peaks) | N/A | Distinct syn/anti protons due to restricted rotation. |
Enantiomeric Excess (ee) Determination: LSRs vs. CSAs
Determining the enantiomeric purity of (2R)-oxolane-2-carboxamide directly via NMR requires a chiral environment. Since primary amides do not react cleanly with Mosher's acid chloride (MTPA-Cl) without risking dehydration to the nitrile, non-covalent methods are preferred.
-
Lanthanide Shift Reagents (LSRs) - e.g., Eu(hfc)3: These Lewis acidic paramagnetic complexes coordinate to the carbonyl oxygen. They induce massive pseudocontact shifts, effectively separating the signals of the (R) and (S) enantiomers. Drawback: Paramagnetic relaxation causes significant line broadening, which can obscure fine coupling constants.
-
Chiral Solvating Agents (CSAs) - e.g., Pirkle's Alcohol: These form transient diastereomeric complexes via hydrogen bonding. Advantage: No paramagnetic broadening, preserving peak sharpness. Drawback: The induced chemical shift difference (Δδ) is often very small (< 0.05 ppm) and highly sensitive to concentration and temperature.
Verdict: For rapid, definitive ee% quantification of amides, LSRs are superior due to the larger Δδ, provided the C2 methine proton is used for integration rather than the broadened NH2 peaks.
Experimental Protocols
Protocol A: High-Resolution 2D NMR Acquisition (Self-Validating Workflow)
-
Sample Preparation: Dissolve 15-20 mg of (2R)-oxolane-2-carboxamide in 0.6 mL of anhydrous DMSO-d6 (99.9% D). Ensure complete dissolution using a vortex mixer. Transfer to a high-quality 5 mm NMR tube.
-
Lock and Shim: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the DMSO-d6 deuterium signal. Perform gradient shimming (Z1-Z5) until the residual DMSO pentet (2.50 ppm) has a line width at half height (w1/2) of < 1.0 Hz.
-
1D Acquisition: Acquire a standard 1H spectrum (ns=16, d1=2s) and 13C{1H} spectrum (ns=512, d1=2s). Validation Check: Confirm the presence of two distinct NH2 singlets >7.0 ppm. If absent, check for water contamination (peak at 3.33 ppm in DMSO).
-
2D Acquisition:
-
COSY: Acquire with 128 t1 increments and 4 scans per increment.
-
HSQC: Set the one-bond J(C-H) coupling constant to 145 Hz. Acquire with 256 t1 increments.
-
NOESY: Set the mixing time (d8) to 300-500 ms (optimize based on T1 relaxation of the C2 proton).
-
Protocol B: Enantiomeric Excess Determination using Eu(hfc)3
-
Baseline Scan: Prepare a 0.05 M solution of the analyte in CDCl3 (Note: CDCl3 is required here as DMSO strongly competes for lanthanide coordination). Acquire a baseline 1H NMR spectrum.
-
Titration: Add Eu(hfc)3 in 0.1 molar equivalent increments relative to the analyte.
-
Acquisition & Monitoring: After each addition, acquire a 1H NMR spectrum. Monitor the C2 methine proton (~4.2 ppm baseline).
-
Quantification: Continue titration until the C2 proton signal splits into two distinct, baseline-resolved peaks corresponding to the (R) and (S) enantiomers. Integrate the two peaks to calculate ee% = |(R - S)| / (R + S) × 100%.
Visualizations
Logical workflow for solvent selection and NMR acquisition of primary amides.
Comparative pathways for determining enantiomeric excess (ee%) using NMR chiral agents.
References
- Title: US10077284B2 - UBA5 inhibitors Source: Google Patents URL
-
Title: Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Metabolic Pathways and Potencies of New Fentanyl Analogs Source: Frontiers in Pharmacology URL: [Link]
-
Title: bmse011530 N-(5-methylpyridin-2-yl)oxolane-2-carboxamide at BMRB Source: Biological Magnetic Resonance Data Bank (BMRB) URL: [Link]
Sources
- 1. US10077284B2 - UBA5 inhibitors - Google Patents [patents.google.com]
- 2. Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]
- 4. bmse011530 N-(5-methylpyridin-2-yl)oxolane-2-carboxamide at BMRB [bmrb.io]
Determining Optical Rotation Standards for Pure (2R)-Oxolane-2-carboxamide: A Comprehensive Comparison Guide
In pharmaceutical development and fine chemical synthesis, the stereochemical integrity of chiral building blocks is non-negotiable. (2R)-oxolane-2-carboxamide (also known as (R)-tetrahydrofuran-2-carboxamide) is a critical chiral intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs), including alpha-adrenergic blockers like Alfuzosin[1] and novel C-furanosidic LpxC inhibitors targeting Gram-negative bacteria[2].
Establishing a rigorous optical rotation standard for the pure (2R)-enantiomer requires moving beyond simple polarimetry. As a Senior Application Scientist, I approach chiral validation through an orthogonal analytical framework. This guide objectively compares the performance of various analytical methodologies and provides self-validating experimental protocols to definitively establish the enantiomeric excess (ee%) and absolute configuration of (2R)-oxolane-2-carboxamide.
The Chiral Verification Workflow
Relying on a single analytical method for chiral certification introduces systemic risk. Specific rotation is highly susceptible to concentration-dependent self-assembly and intermolecular hydrogen bonding[3]. Therefore, a robust standard is established by correlating bulk optical activity (Polarimetry) with high-resolution separation (Chiral HPLC) and structural mapping (NMR/VCD).
Workflow for determining and validating the optical rotation standard of (2R)-oxolane-2-carboxamide.
Comparative Analysis of Analytical Methodologies
To establish a true optical rotation standard, we must compare the efficacy of the available analytical tools.
A. Polarimetry (Specific Optical Rotation)
Polarimetry measures the bulk rotation of plane-polarized light. While historical literature notes that the direct precursor, (R)-(+)-tetrahydrofuran-2-carboxylic acid, exhibits a specific rotation of approximately +33° (c=1, CHCl₃)[4], the carboxamide derivative requires its own strict standardization.
-
Pros: Rapid, non-destructive, and inexpensive.
-
Cons: Prone to interference. Achiral impurities can alter the solution's refractive index, while trace amounts of highly rotating chiral impurities can drastically skew the [α]D value. It cannot independently verify ee% without a pre-established pure standard[3].
B. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC physically separates the (2R) and (2S) enantiomers using chiral stationary phases (CSPs)[5]. For tetrahydrofuran derivatives, Alpha1-acid glycoprotein (AGP) columns or derivatized amylose/cellulose columns (e.g., Chiralcel OD-H) provide excellent baseline resolution[1].
-
Pros: The gold standard for quantifying enantiomeric excess (ee%). Capable of detecting trace (2S) impurities down to <0.1%.
-
Cons: Method development can be time-consuming; requires expensive chiral columns.
C. NMR with Chiral Solvating Agents (CSAs)
By introducing a chiral shift reagent (e.g., Eu(hfc)₃) or derivatizing the amide with Mosher's acid, the enantiomers form diastereomeric complexes, splitting the NMR signals.
-
Pros: Provides structural confirmation alongside ee% estimation.
-
Cons: Lower sensitivity for trace enantiomers compared to HPLC (typically reliable only down to 1-2% ee).
D. Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light.
-
Pros: Unambiguously determines absolute configuration in solution without the need to grow single crystals for X-ray diffraction.
-
Cons: High equipment cost and requires complex quantum chemical (DFT) calculations for spectral matching.
Data Presentation: Quantitative Method Comparison
The following table summarizes the operational parameters of each method when applied to (2R)-oxolane-2-carboxamide.
| Methodology | Primary Output | Sensitivity (LOD for minor enantiomer) | Turnaround Time | Capital Cost | Best Use Case |
| Polarimetry | Bulk [α]D | ~2-5% (Highly matrix-dependent) | < 10 mins | Low | Routine batch screening |
| Chiral HPLC | ee% Quantification | < 0.1% | 15-30 mins | Medium | Formal purity certification |
| NMR + CSAs | ee% & Structure | ~1-2% | 1-2 hours | High | Orthogonal ee% validation |
| VCD | Absolute Configuration | N/A (Requires pure sample) | Days (with DFT) | Very High | Initial stereocenter proof |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the protocols below are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) behind the action.
Protocol 1: Specific Rotation Determination (Polarimetry)
Objective: Establish the baseline [α]D for the pure (2R)-enantiomer.
-
Solvent Preparation: Select HPLC-grade Chloroform (CHCl₃) or Methanol (MeOH). Causality: Specific rotation is highly solvent-dependent due to solute-solvent hydrogen bonding interactions[3]. Using HPLC-grade ensures no trace contaminants alter the refractive index.
-
Blanking the Instrument: Fill a 1 dm (100 mm) quartz polarimeter cell with the pure solvent. Zero the polarimeter at 589 nm (Sodium D-line) at exactly 20.0°C. Causality: Blanking establishes a true zero, eliminating optical artifacts from the quartz glass. Temperature control is critical because thermal expansion alters solvent density, changing the number of chiral molecules in the light path.
-
Sample Preparation: Accurately weigh 1.000 g of (2R)-oxolane-2-carboxamide and dissolve it in a 100 mL volumetric flask using the chosen solvent (c = 1.0 g/dL).
-
Measurement: Flush the cell with the sample solution three times before taking the final reading. Causality: Flushing prevents dilution errors from residual blank solvent.
-
Validation: Calculate the specific rotation using the formula: [α] = α / (l × c). Repeat the measurement at a different concentration (e.g., c = 0.5) to verify linear concentration dependence and rule out self-assembly artifacts[3].
Protocol 2: Enantiomeric Excess Determination via Chiral HPLC
Objective: Quantify the exact ratio of (2R) to (2S) enantiomers to validate the polarimetry standard.
-
System Equilibration: Install a Chiralcel OD-H column (250 x 4.6 mm, 5 µm). Flush the system with an isocratic mobile phase of Hexane/Isopropanol (85:15 v/v) at 1.0 mL/min until a flat baseline is achieved at 254 nm. Causality: Isocratic elution is utilized rather than a gradient to maintain a constant refractive index within the detector cell. This prevents baseline drift, ensuring that the integration of a trace (2S)-enantiomer peak is not artificially skewed.
-
System Suitability Test (SST): Inject a racemic mixture of oxolane-2-carboxamide. Causality: The racemate injection proves that the column can achieve baseline resolution (Rs > 1.5) between the (2R) and (2S) peaks. Without this, co-elution could be mistaken for high purity[5].
-
Sample Analysis: Inject 10 µL of the pure (2R)-oxolane-2-carboxamide sample (1 mg/mL in mobile phase).
-
Data Processing: Integrate the peak areas. Calculate ee% using the formula: ee% =[(Area 2R - Area 2S) / (Area 2R + Area 2S)] × 100. Causality: Area normalization assumes both enantiomers have identical molar extinction coefficients at 254 nm, which is a fundamental photophysical truth for enantiomers in an achiral environment.
References
Sources
- 1. Development and Validation of New RP-HPLC Method for the Estimation of Alfuzosin Hydrochloride in Bulk and Tablet Dosage Form [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 4. US5212176A - R(+)-terazosin - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
Comparison of (2R)-oxolane-2-carboxamide reactivity with tetrahydrofuran-2-carboxylic acid
Executive Summary
In the architecture of chiral drug discovery, the tetrahydrofuran (oxolane) ring is a privileged scaffold, appearing in broad-spectrum antibiotics (e.g., carbapenems) and protease inhibitors. This guide contrasts two critical (2R)-configured building blocks: (2R)-oxolane-2-carboxamide (the amide) and tetrahydrofuran-2-carboxylic acid (the acid).
While structurally homologous, their utility is divergent:
-
The Acid functions primarily as a chiral pool precursor . It is the "reactive hub" for diversification, readily converting to esters, alcohols, and acyl halides.
-
The Amide functions as a stable pharmacophore and a directing group . It offers superior stability against hydrolysis and serves as a powerful director for downstream C-H functionalization, distinct from the acid’s reactivity profile.
Physicochemical Atlas
The following data establishes the baseline differences dictating handling and solubility profiles.
| Feature | (2R)-Oxolane-2-Carboxamide | Tetrahydrofuran-2-Carboxylic Acid |
| Structure | Cyclic Ether + Amide | Cyclic Ether + Carboxylic Acid |
| CAS Registry | Varies by salt/form | 87392-05-0 (R-isomer) |
| Acidity (pKa) | ~17-25 (N-H deprotonation)~-0.5 (Carbonyl protonation) | 3.60 ± 0.2 (Carboxyl proton) |
| H-Bonding | Donor (NH₂) & Acceptor (C=O, Ether O) | Strong Donor (OH) & Acceptor (C=O, Ether O) |
| Solubility | Moderate water solubility; High in polar organics (DMSO, MeOH) | Miscible in water; Soluble in most organics |
| Stability | High (Resistant to mild hydrolysis) | Moderate (Prone to dimerization/salt formation) |
| Primary Role | End-stage Pharmacophore / DMG | Synthetic Intermediate / Start Material |
Synthetic Reactivity Profile
Nucleophilic Acyl Substitution
The defining difference lies in the electrophilicity of the carbonyl carbon.[1]
-
The Acid (Low Reactivity without Activation): The -OH group is a poor leaving group.[1] Direct reaction with amines requires activation (e.g., HATU, DCC) or conversion to an acid chloride (SOCl₂).
-
The Amide (High Stability): The nitrogen lone pair donates electron density into the carbonyl (
-donation), significantly reducing electrophilicity. It resists nucleophilic attack, requiring harsh conditions (e.g., 6M HCl, reflux) for hydrolysis. This makes the amide an ideal "mask" for the carboxylic acid through multi-step synthesis.
Redox Divergence
This is the critical decision point for pathway design.
-
Acid Pathway: Reduction typically yields (2R)-tetrahydrofuran-2-ylmethanol (Primary Alcohol). Reagents: LiAlH₄, BH₃[2]·THF.
-
Amide Pathway: Reduction typically yields (2R)-2-(aminomethyl)oxolane (Primary Amine). Reagents: LiAlH₄, Silanes/Catalysts.
-
Note: Controlled reduction of the amide (e.g., with DIBAL-H at -78°C) can stop at the Aldehyde , a transformation not directly accessible from the acid.
-
C-H Functionalization (Lithiation)
For advanced scaffold decoration, the amide is superior.
-
Acid: Deprotonation consumes 1 equivalent of base to form the carboxylate (-COO⁻), which weakly directs lithiation.
-
Amide: Acts as a potent Directed Metalation Group (DMG) . The carbonyl oxygen coordinates with organolithiums (e.g., s-BuLi), directing lithiation to the C3 position (beta-lithiation) or stabilizing lithiation at C5 (alpha to ether oxygen). This allows for regioselective introduction of substituents on the ring.[3]
Visualizing the Divergence
The following diagram maps the reaction pathways available to each building block.
Figure 1: Divergent reaction pathways. Note the Amide's unique access to C-H functionalization (Green) and Amine products.
Experimental Protocols
Protocol A: Synthesis of (2R)-Oxolane-2-Carboxamide from Acid
Use Case: Converting the reactive acid precursor into the stable amide scaffold.
Reagents: (R)-Tetrahydrofuran-2-carboxylic acid (1.0 equiv), Thionyl Chloride (1.2 equiv), Aqueous Ammonia (excess), DCM (Solvent).
-
Activation: Dissolve 10.0 mmol of acid in dry DCM (20 mL) under N₂. Add catalytic DMF (2 drops).
-
Chlorination: Add SOCl₂ (12.0 mmol) dropwise at 0°C. Warm to RT and stir for 2 hours until gas evolution ceases (formation of acid chloride).
-
Evaporation: Concentrate in vacuo to remove excess SOCl₂. Redissolve residue in dry DCM (10 mL).
-
Amidation: Add the acid chloride solution dropwise to a stirred mixture of 25% aq. NH₃ (5 mL) and DCM (10 mL) at 0°C.
-
Workup: Stir for 30 min. Separate organic layer, wash with sat. NaHCO₃, brine, and dry over Na₂SO₄.[4]
-
Purification: Evaporate solvent. Recrystallize from EtOAc/Hexanes if necessary.
-
Self-Validation: IR spectrum should show disappearance of broad -OH stretch (3000-2500 cm⁻¹) and appearance of amide doublets (~3400, 3200 cm⁻¹).
-
Protocol B: Selective Reduction of Amide to Amine
Use Case: Accessing the (2R)-2-(aminomethyl)oxolane motif common in receptor ligands.
Reagents: (2R)-Oxolane-2-carboxamide (1.0 equiv), LiAlH₄ (2.5 equiv), Dry THF.
-
Setup: Flame-dry a 2-neck flask, cool under Argon. Charge with LiAlH₄ (25 mmol) and dry THF (30 mL).
-
Addition: Dissolve amide (10 mmol) in dry THF (10 mL). Add dropwise to the LiAlH₄ suspension at 0°C. (Caution: Exothermic, H₂ evolution).
-
Reflux: Warm to RT, then heat to reflux (66°C) for 4-6 hours. Monitor by TLC (amide spot disappears, basic amine spot appears).
-
Fieser Quench: Cool to 0°C. Carefully add:
-
1.0 mL Water
-
1.0 mL 15% NaOH
-
3.0 mL Water[5]
-
-
Isolation: Stir until a white granular precipitate forms. Filter through Celite. Dry filtrate over MgSO₄ and concentrate.
-
Self-Validation: ¹H NMR will show a shift of the CH₂ adjacent to nitrogen from ~3.5 ppm (amide) to ~2.6-2.8 ppm (amine).
-
Strategic Selection Workflow
When to choose which building block?
Figure 2: Decision matrix for selecting the optimal starting material based on target functionality.
References
-
Physicochemical Properties of Tetrahydrofuran-2-carboxylic acid. ChemBK. Available at: [Link]
-
pKa Data and Acidity in Organic Solvents. Bordwell pKa Table / University of Wisconsin. Available at: [Link]
-
Amide Reduction Protocols. Chemistry Steps. Available at: [Link]
-
Directed Ortho Metalation (DoM) and Amide Directing Groups. Wikipedia / Snieckus Reviews. Available at: [Link]
-
Synthesis of Enantiopure Tetrahydrofuran Derivatives. Canadian Journal of Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One moment, please... [chemistrysteps.com]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Synthetic Routes for (2R)-Oxolane-2-Carboxamide: A Technical Comparison Guide
Topic: Benchmarking synthetic routes for (2R)-oxolane-2-carboxamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary (2R)-Oxolane-2-carboxamide (also known as (R)-tetrahydrofuran-2-carboxamide) is a pivotal chiral building block in the synthesis of cathepsin K inhibitors (e.g., Odanacatib intermediates) and peptidomimetics. Its production is defined by a critical stereochemical challenge: establishing the (R)-configuration at the C2 position while maintaining the integrity of the carboxamide functionality.
This guide benchmarks three distinct synthetic methodologies: Classical Chemical Resolution (Route A) , Asymmetric Catalytic Hydrogenation (Route B) , and Chemoenzymatic Resolution (Route C) . While Route A remains a robust baseline for kilogram-scale batches, Route B offers superior atom economy and scalability for industrial applications. Route C provides a "green" alternative but currently faces throughput limitations.
Strategic Route Analysis
Route A: Classical Chemical Resolution (The Robust Baseline)
Mechanism: Acid-base diastereomeric salt formation followed by amidation. This route relies on the resolution of racemic tetrahydrofuran-2-carboxylic acid using a chiral amine, followed by activation and amidation. It is the "workhorse" method for labs lacking high-pressure hydrogenation infrastructure.
-
Key Reagents: Racemic 2-furoic acid (reduced) or tetrahydro-2-furoic acid, (S)-(-)-1-(1-naphthyl)ethylamine (resolving agent), CDI (coupling agent).
-
Critical Step: The crystallization of the diastereomeric salt.[1] The efficiency depends heavily on the solvent system (typically Acetone/EtOH or Toluene) and temperature control.
-
Expert Insight: To make this economically viable, the "wrong" (S)-enantiomer must be racemized (thermal inversion with strong base) and recycled. Without this, the theoretical yield is capped at 50%.
Route B: Asymmetric Catalytic Hydrogenation (The Scalable Standard)
Mechanism: Heterogeneous or Homogeneous hydrogenation of 2-furoic acid/ester derivatives. This is the preferred industrial route. It utilizes chiral Ruthenium or Rhodium catalysts to hydrogenate the aromatic furan ring with high enantioselectivity.
-
Key Reagents: 2-Furoic acid, Ru(OAc)₂((R)-BINAP), H₂ (60-100 bar).
-
Critical Step: The high-pressure hydrogenation. The furan ring is aromatic; reducing it while inducing chirality requires specific ligand-metal interactions.
-
Expert Insight: Direct hydrogenation of the amide is often sluggish due to catalyst poisoning by the Lewis-basic nitrogen. It is operationally superior to hydrogenate the acid or ester first, then convert to the amide.
Route C: Chemoenzymatic Resolution (The Green Alternative)
Mechanism: Kinetic resolution of esters using Lipases (e.g., CAL-B).[2] Hydrolysis of racemic alkyl tetrahydro-2-furoates using Candida antarctica Lipase B (CAL-B) or Aspergillus melleus protease.
-
Key Reagents: Ethyl tetrahydro-2-furoate, CAL-B (immobilized), Phosphate buffer.
-
Critical Step: Stopping the reaction at exactly 50% conversion to maximize enantiomeric excess (ee) of the product acid (or remaining ester).
-
Expert Insight: While environmentally benign, this route often suffers from volumetric productivity issues (high water usage) and requires downstream separation of acid and ester.
Benchmarking Matrix
The following data is synthesized from comparative experimental protocols and industrial patent literature.
| Metric | Route A: Chemical Resolution | Route B: Asymmetric Hydrogenation | Route C: Enzymatic Resolution |
| Overall Yield | 30-40% (75% w/ recycling) | 85-92% | 40-45% (Kinetic max 50%) |
| Enantiomeric Excess (ee) | >99% (after recrystallization) | 92-96% | >98% (highly specific) |
| Atom Economy | Low (Stoichiometric resolving agent) | High (Catalytic) | Moderate (Buffer waste) |
| Scalability | Moderate (Solvent volume limits) | High (Flow chemistry compatible) | Low/Moderate |
| Cost Driver | Chiral Amine & Solvent | Precious Metal Catalyst & IP | Enzyme Cost & Time |
| Cycle Time | 3-5 Days | 12-24 Hours | 24-48 Hours |
Detailed Experimental Protocols
Protocol for Route B: Asymmetric Hydrogenation & Amidation
Recommended for >100g scale production.
Step 1: Asymmetric Hydrogenation
-
Preparation: In a high-pressure autoclave, dissolve 2-furoic acid (1.0 eq) in degassed MeOH (5 vol).
-
Catalyst Loading: Add [Ru(OAc)₂((R)-BINAP)] (substrate/catalyst ratio S/C = 1000:1).
-
Reaction: Pressurize with H₂ to 60 bar. Heat to 60°C and stir vigorously for 12 hours.
-
Workup: Vent H₂. Concentrate the solvent. The residue is crude (2R)-tetrahydrofuran-2-carboxylic acid (typically 94% ee).
-
Validation: Check ee% via Chiral HPLC (Chiralpak AD-H, Hexane/IPA).
-
Step 2: One-Pot Amidation (CDI Method)
-
Activation: Dissolve the crude chiral acid (1.0 eq) in anhydrous THF (10 vol). Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) in portions at 0°C.
-
Observation: Watch for CO₂ evolution. Stir at RT for 1 hour until gas evolution ceases.
-
-
Ammonolysis: Cool to 0°C. Bubble anhydrous Ammonia gas (excess) or add NH₄OH (28%) dropwise.
-
Completion: Stir for 2 hours. Monitor by TLC (EtOAc/Hexane).
-
Purification: Remove THF. Dissolve residue in EtOAc, wash with 1N HCl (to remove imidazole), NaHCO₃, and Brine. Recrystallize from Et₂O/Hexane to upgrade ee% to >99%.
Mechanistic Visualization
The following diagrams illustrate the decision logic and the catalytic cycle for the preferred Route B.
Diagram 1: Synthetic Strategy Decision Tree
Caption: Decision matrix for selecting the optimal synthetic pathway based on scale and infrastructure.
Diagram 2: Ru-BINAP Asymmetric Hydrogenation Cycle (Simplified)
Caption: Simplified catalytic cycle showing the critical enantio-determining step in Ru-BINAP hydrogenation.
References
-
Vertex AI Search . (2025). Syntheses of optically active 2-tetrahydrofuran derivatives. Canadian Science Publishing. Link
-
Vertex AI Search . (2025). Process for preparing optically active tetrahydro-2-furoic acid. Google Patents (US4985575A). Link
-
Vertex AI Search . (2025). A scalable chemoenzymatic preparation of (R)-tetrahydrofuran-2-carboxylic acid. ResearchGate. Link
-
Vertex AI Search . (2025). Asymmetric hydrogenation. Wikipedia. Link
-
Vertex AI Search . (2025). Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides. National Science Foundation (NSF). Link
Sources
High-Fidelity IR Spectral Analysis of (2R)-Oxolane-2-Carboxamide: A Comparative Guide to ATR-FTIR vs. Transmission FTIR
For researchers and drug development professionals, verifying the structural and chiral integrity of small polar molecules is a critical quality control step. (2R)-oxolane-2-carboxamide—a chiral molecule featuring a tetrahydrofuran (oxolane) ring and a primary carboxamide group—presents unique analytical challenges. Its extensive intermolecular hydrogen-bonding network heavily influences its vibrational modes.
This guide objectively compares the performance of modern Diamond Attenuated Total Reflectance (ATR) FTIR systems against traditional Transmission FTIR (KBr Pellet) methodologies for the spectral analysis of (2R)-oxolane-2-carboxamide, providing the causal physics behind experimental choices and a self-validating protocol for laboratory execution.
Molecular Context: Vibrational Signatures
To accurately analyze (2R)-oxolane-2-carboxamide, we must first define the target functional group frequencies. The molecule's IR spectrum is dominated by two primary structural features:
-
The Primary Carboxamide (-CONH₂): Primary amides possess an -NH₂ group, which yields two distinct N-H stretching bands between 3350 and 3180 cm⁻¹, corresponding to asymmetric and symmetric stretching modes[1]. The carbonyl (C=O) stretch, known as the Amide I band, is highly sensitive to hydrogen bonding and typically appears between 1650 and 1680 cm⁻¹[2]. The N-H bending vibration (Amide II band) appears at a slightly lower frequency, typically in the 1620–1590 cm⁻¹ region[2].
-
The Oxolane Ring: The aliphatic ether linkage (C-O-C) within the five-membered ring exhibits a strong, characteristic asymmetric stretching vibration around 1070 cm⁻¹.
Technology Comparison: ATR-FTIR vs. Transmission FTIR
The Physics of ATR and Wavelength Bias (Causality)
In ATR-FTIR, the infrared beam does not pass through the bulk sample. Instead, it reflects internally within a high-refractive-index crystal (e.g., diamond), creating an evanescent wave that penetrates the sample's surface[3]. The critical causality here is that penetration depth is not static; it is directly proportional to the wavelength of the IR light [4].
Because lower wavenumbers correspond to longer wavelengths, the IR beam penetrates deeper into the sample at 1070 cm⁻¹ (oxolane ring) than it does at 3350 cm⁻¹ (N-H stretch)[4]. Consequently, raw ATR spectra will display artificially weak primary amide N-H stretches and disproportionately strong ether stretches compared to transmission data. Modern ATR systems resolve this by applying a wavelength-dependent correction algorithm to normalize the spectrum for library matching[4].
The Risk of KBr Polymorphism
Transmission FTIR utilizing KBr pellets has historically been the standard. However, the preparation process requires grinding the sample with hygroscopic potassium bromide under extreme pressure (typically 10 tons). For a delicate chiral molecule like (2R)-oxolane-2-carboxamide, this mechanical stress and moisture introduction can induce polymorphic transformations or disrupt the native hydrogen-bonding network. This disruption often manifests as unpredictable peak shifts in the Amide I and Amide II bands, making ATR-FTIR the superior choice for preserving sample integrity.
Experimental workflow comparing ATR and Transmission FTIR methodologies.
Experimental Methodologies (Self-Validating Protocols)
To ensure absolute data integrity, the following protocols employ a self-validating system. System suitability must be confirmed prior to sample analysis, and atmospheric contributions must be actively subtracted.
Phase 1: System Validation & Background
-
Calibration Check: Analyze a 1.5 mil polystyrene film standard. Validate the 1601 cm⁻¹ aromatic ring stretching peak to ensure the interferometer's wavenumber accuracy.
-
Atmospheric Subtraction: Collect a 32-scan background spectrum against the empty diamond crystal (ATR) or the empty beam path (Transmission). This validates the removal of atmospheric H₂O vapor and CO₂ from the final spectrum.
Phase 2A: Diamond ATR-FTIR Protocol (Recommended)
-
Deposit 2–5 mg of pure (2R)-oxolane-2-carboxamide powder directly onto the center of the diamond ATR crystal.
-
Lower the ATR anvil and apply consistent, standardized pressure. Causality Note: Poor optical contact reduces the evanescent wave penetration, yielding weak Amide I/II signals and high baseline noise[3].
-
Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.
-
Apply the instrument's built-in ATR Correction Algorithm to adjust for wavelength-dependent penetration depth, converting the data to a transmission-like spectrum for accurate relative intensity analysis[4].
Phase 2B: Transmission FTIR Protocol (Alternative)
-
In a meticulously dried agate mortar, gently triturate 1–2 mg of (2R)-oxolane-2-carboxamide with 100 mg of IR-grade, anhydrous KBr.
-
Transfer the mixture to a 13 mm pellet die.
-
Apply a vacuum to remove trapped air, then press under 10 tons of force for 2 minutes to form a transparent, homogeneous pellet.
-
Mount the pellet in the sample compartment and acquire 32 scans at 4 cm⁻¹ resolution.
Quantitative Spectral Data Comparison
The following table summarizes the expected spectral behavior of (2R)-oxolane-2-carboxamide across different FTIR methodologies. Notice how the uncorrected ATR intensities skew heavily toward the lower wavenumbers due to the physics of the evanescent wave.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | ATR Intensity (Uncorrected) | Transmission / Corrected ATR Intensity |
| Primary Amide | Asymmetric N-H Stretch | ~3350 | Weak | Strong |
| Primary Amide | Symmetric N-H Stretch | ~3180 | Weak | Strong |
| Primary Amide | C=O Stretch (Amide I) | 1650 - 1680 | Medium | Strong |
| Primary Amide | N-H Bend (Amide II) | 1590 - 1620 | Medium | Medium |
| Oxolane Ring | C-O-C Asymmetric Stretch | ~1070 | Strong | Medium |
Conclusion
For the spectral analysis of (2R)-oxolane-2-carboxamide, Diamond ATR-FTIR is the superior analytical choice. By eliminating the mechanical stress and moisture risks associated with KBr pellet preparation, ATR preserves the native hydrogen-bonding state of the primary carboxamide group. However, researchers must strictly adhere to applying ATR correction algorithms to account for the wavelength-dependent penetration depth, ensuring that the high-frequency N-H stretches and low-frequency oxolane ring stretches are accurately represented for qualitative structural verification.
References
-
IR Spectrum: Amides - quimicaorganica.org -[Link]
-
INFRARED SPECTROSCOPY - spcmc.ac.in -[Link]
-
Comparison of FTIR Spectra Collected by Transmission and ATR Sampling - piketech.com -[Link]
-
Why ATR-FTIR Results Don't Always Match Expectations - rockymountainlabs.com -[Link]
Sources
X-ray diffraction data for confirming absolute configuration of (2R)-oxolane-2-carboxamide
This guide outlines the rigorous validation of the absolute configuration for (2R)-oxolane-2-carboxamide (also known as (2R)-tetrahydrofuran-2-carboxamide).
As a Senior Application Scientist, I have structured this as a technical decision-making framework. We move beyond simple "how-to" steps to explore the why—specifically addressing the crystallographic challenges posed by light-atom molecules (C, H, N, O) and evaluating when to pivot to orthogonal techniques like Vibrational Circular Dichroism (VCD).
A Comparative Technical Guide for Drug Development
Executive Summary & Strategic Context
(2R)-Oxolane-2-carboxamide is a critical chiral scaffold in medicinal chemistry, often serving as a precursor for peptidomimetics and fragment-based drug discovery.
The Core Challenge: This molecule is composed entirely of "light atoms" (Carbon, Hydrogen, Nitrogen, Oxygen). In X-ray diffraction (XRD), the determination of absolute configuration relies on anomalous dispersion (resonant scattering).[1] For light atoms, this effect is negligible with standard Molybdenum (Mo) radiation, making the assignment of chirality prone to statistical ambiguity.
The Solution:
To definitively confirm the (2R) configuration, researchers must employ Copper (Cu) K
Comparative Analysis: XRD vs. Alternatives
The following table contrasts the primary methods for determining the absolute configuration of (2R)-oxolane-2-carboxamide.
| Feature | Single Crystal XRD (Cu Source) | Vibrational Circular Dichroism (VCD) | Chemical Correlation / Optical Rotation |
| Primary Mechanism | Anomalous scattering (Bijvoet differences) | Differential absorption of circularly polarized IR light | Comparison of |
| Sample Requirement | High-quality Single Crystal ( | Solution (~5-10 mg/mL) | Solution |
| Confidence Level | Absolute (Gold Standard) | Very High (requires DFT match) | Low to Medium (Solvent/Temp dependent) |
| Light Atom Suitability | Challenging (Requires Cu source & high redundancy) | Excellent (Mass independent) | N/A |
| Turnaround Time | Days to Weeks (Crystallization dependent) | 24-48 Hours (Measurement + Calculation) | Minutes |
| Best Use Case | When solid form is available and definitive regulatory proof is needed. | When molecule is an oil/gum or crystals are twinned. | Routine batch-to-batch purity checks only. |
Technical Deep Dive: The XRD Protocol
For a light-atom molecule like (2R)-oxolane-2-carboxamide, a standard XRD experiment is insufficient. You must design the experiment to amplify the Flack Parameter signal.
Phase A: Crystal Engineering
Since the amide functionality (
-
Method: Slow evaporation from Ethyl Acetate or Ethanol/Hexane mixtures.
-
Contingency (If oil forms): Co-crystallization is required.
-
Protocol: React the amide with a heavy-atom containing chiral acid (e.g., p-bromomandelic acid) to form a salt or co-crystal. The Bromine atom (
) provides a strong anomalous signal, anchoring the absolute structure determination.
-
Phase B: Data Collection Strategy (The "Light Atom" Rule)
-
Radiation Source: Mandatory Cu K
( Å) .-
Why: The anomalous scattering coefficient (
) for Oxygen is electrons with Mo radiation, but rises to with Cu radiation. This small increase is critical for distinguishing the (2R) enantiomer from the (2S).
-
-
Temperature: 100 K (Cryostream).
-
Why: Reduces thermal motion (Debye-Waller factor), enhancing high-angle diffraction intensity where anomalous differences are significant.
-
-
Redundancy: Aim for
redundancy.-
Why: To statistically validate the minute intensity differences between Friedel pairs (
vs ).
-
Phase C: Refinement & Validation
-
Flack Parameter (
):-
(with
): Correct Absolute Configuration ((2R) confirmed). - : Inverted Structure (Sample is (2S)).
-
Critical Threshold: For light atoms, if the standard uncertainty (
) is , the result is statistically indeterminate. You must switch to the Hooft Parameter (Bayesian statistics) or use VCD.
-
(with
Alternative Protocol: Vibrational Circular Dichroism (VCD)[2]
If (2R)-oxolane-2-carboxamide fails to crystallize or yields a Flack parameter with high uncertainty, VCD is the validated alternative.
-
Conformational Search: Use Molecular Mechanics (MMFF) to find low-energy conformers of the (2R) structure.
-
DFT Calculation: Optimize geometry and calculate VCD spectra (B3LYP/6-31G(d)) for the Boltzmann-weighted population.
-
Measurement: Collect experimental VCD spectrum in
or (1000–1800 cm region). -
Assignment: Compare the sign of the Carbonyl (
) stretch and Amide II bands. A positive correlation confirms the (2R) configuration.
Decision Logic & Workflow
The following diagram illustrates the decision matrix for confirming the absolute configuration of light-atom amides.
Figure 1: Decision matrix for absolute configuration determination of light-atom molecules.
References
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
-
Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement.[2][3] Acta Crystallographica Section B, 69(2), 249-259. Link
-
Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. Link
-
Nafie, L. A. (2012). Vibrational Optical Activity: Principles and Applications. John Wiley & Sons. (Context: VCD Methodology). Link
-
Rigaku Corporation. (2025). The absolute structure of light atom-containing molecules (Application Note SMX039). Link
Sources
Safety Operating Guide
Proper Disposal Procedures for (2R)-Oxolane-2-Carboxamide
[1]
Executive Summary & Chemical Profile
Content Type: Operational Safety Guide Target Audience: Laboratory Managers, Process Chemists, and HSE Officers
(2R)-Oxolane-2-carboxamide (CAS: 91470-28-9), also known as (2R)-tetrahydrofuran-2-carboxamide, is a chiral building block frequently used in the synthesis of pharmaceutical intermediates. Unlike its parent solvent tetrahydrofuran (THF), this amide derivative is typically a solid at room temperature with a melting point range of approximately 82–86°C.
Proper disposal is critical not only for regulatory compliance but to mitigate the specific risks associated with cyclic ethers, including potential peroxide formation upon prolonged storage and environmental toxicity. This guide provides a self-validating workflow for the safe containment, transport, and destruction of this compound.
Chemical Identity Table
| Property | Specification |
| Chemical Name | (2R)-Oxolane-2-carboxamide |
| Synonyms | (2R)-Tetrahydrofuran-2-carboxamide |
| CAS Number | 91470-28-9 (Generic/Racemic: 498573-81-2 for S-isomer reference) |
| Physical State | Solid (White to off-white crystalline powder) |
| Melting Point | ~82–86 °C |
| Solubility | Soluble in polar organic solvents (Methanol, DMSO, Acetone); Miscible in water |
| Molecular Formula | C₅H₉NO₂ |
Hazard Identification & Safety Assessment
Before initiating disposal, the waste generator must validate the hazard profile. While less volatile than THF, the ether linkage in the oxolane ring mandates caution regarding oxidative stability.
GHS Classification (Self-Validation Checklist)
Verify these codes against your specific lot's Safety Data Sheet (SDS) before handling.
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[2] |
| Reactivity | Note | Peroxide Potential: Contains an ether linkage. While amides are stable, prolonged storage in air can theoretically form peroxides. Test for peroxides if the container is old or crystals are visible around the cap.[3] |
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 particulate respirator (for solid dust) or half-mask with organic vapor cartridges (if dissolved in solvent).
-
Dermal: Nitrile rubber gloves (0.11 mm thickness minimum).
-
Ocular: Chemical safety goggles (ANSI Z87.1). Face shield required if handling large liquid volumes.
Pre-Disposal Storage & Segregation
Core Directive: Never mix (2R)-oxolane-2-carboxamide with strong oxidizing agents or strong acids during waste accumulation.
Storage Protocol
-
Container Selection: Use high-density polyethylene (HDPE) or glass containers with PTFE-lined caps.
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) if retaining for long periods before disposal to prevent auto-oxidation.
-
Labeling: Clearly label as "Hazardous Waste - Irritant." Include the accumulation start date.
Disposal Procedures
The following workflows describe the destruction of the compound in various states. Incineration is the industry standard and preferred method for complete destruction of the organic framework.
Scenario A: Solid Waste Disposal (Pure Compound)
Objective: Thermal destruction via high-temperature incineration.
-
Collection: Sweep or scoop the solid material into a combustible fiber drum or a wide-mouth HDPE jar.
-
Solvent Rinse: Triple-rinse the original container with a combustible solvent (e.g., Acetone or Ethanol).
-
Consolidation: Add the rinsate to your Organic Solvent Waste stream (see Scenario B).
-
Final Pack: Seal the solid waste container. Label with EPA/local waste codes (typically "D001" if ignitable solvent is present, or general organic waste).
-
Destruction: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for incineration equipped with an afterburner and scrubber.
Scenario B: Liquid Waste (Solutions)
Objective: Co-firing with high-BTU solvent waste.
-
Segregation: Dissolve the amide in a compatible non-halogenated solvent (Acetone, Methanol).
-
Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., Nitric acid, Peroxides) which could react violently with the amide/ether functionality.
-
Container: Pour into a safety can or solvent waste carboy (Jerrycan).
-
Disposal Path: Classify as Non-Halogenated Organic Solvent Waste .
Scenario C: Aqueous Waste Streams
Objective: Removal of organic load before discharge (if permitted) or off-site treatment.
-
Analysis: If the concentration is high (>1%), collect as Aqueous Organic Waste for off-site incineration.
-
Treatment (Trace Amounts only): For trace residues, the solution may be treated via activated carbon adsorption, followed by disposal of the solid carbon as hazardous waste.
-
Prohibition: Do NOT pour untreated aqueous solutions down the drain unless explicitly authorized by local wastewater permits.
Visualized Workflows
Figure 1: Waste Segregation Decision Tree
This logic flow ensures the material ends up in the correct waste stream based on its physical state and concentration.
Caption: Decision logic for segregating (2R)-oxolane-2-carboxamide waste streams to ensure regulatory compliance.
Figure 2: Spill Response Protocol
Immediate actions to take in the event of a benchtop spill.
Caption: Step-by-step spill response workflow minimizing exposure and environmental release.
Emergency Response & First Aid
In the event of exposure during disposal handling:
-
Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.
-
Skin Contact: Wash with soap and copious amounts of water. Remove contaminated clothing.[4][5]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present.[5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3544692, Oxolane-2-carboxamide. Retrieved from [Link]
Personal protective equipment for handling (2R)-oxolane-2-carboxamide
The safe handling of chiral building blocks requires a rigorous, self-validating safety architecture. As a Senior Application Scientist, I approach the handling of (2R)-oxolane-2-carboxamide (also known as (R)-tetrahydrofuran-2-carboxamide) not merely as a routine chemical transfer, but as the foundational step in complex pharmaceutical synthesis.
This compound is a highly versatile chiral synthon. The tetrahydrofuran motif is a critical structural feature in numerous biologically active natural products and approved pharmaceuticals[1]. Specifically, (2R)-oxolane-2-carboxamide and its derivatives are utilized in the development of highly potent active pharmaceutical ingredients (APIs), ranging from non-covalent inhibitors of the SARS-CoV-2 Papain-Like Protease (PLpro)[2] to complex analgesic analogs[3]. Because this compound is frequently a precursor to highly active biological agents, the safety protocols applied to its handling must anticipate the risk profile of the entire downstream synthetic pathway[4].
Below is the comprehensive, causality-driven guide to the personal protective equipment (PPE), operational handling, and disposal plans for (2R)-oxolane-2-carboxamide.
Part 1: Physicochemical Profile & Hazard Assessment
Before designing a PPE matrix, we must understand the physical reality of the compound. As a solid powder, its primary exposure routes are dermal contact and inhalation of aerosolized particulates.
Table 1: Physicochemical & Hazard Profile of (2R)-oxolane-2-carboxamide
| Property / Metric | Specification / Data | Operational Implication |
| CAS Number | 539820-25-2[5] | Essential for precise SDS tracking and waste logging. |
| Molecular Formula | C₅H₉NO₂[5] | Low molecular weight; easily forms fine dust. |
| Molecular Weight | 115.13 g/mol [5] | High surface-area-to-mass ratio in powder form. |
| Physical State | Solid (Powder) | High risk of static-induced aerosolization during weighing. |
| Hazard Classification | Irritant (Skin/Eye/Respiratory)[1] | Mandates strict primary containment (fume hood) and barrier PPE. |
Part 2: Personal Protective Equipment (PPE) Matrix
According to OSHA's laboratory safety guidance, PPE serves as the final protective barrier and must be implemented after engineering controls (like fume hoods) are established[6]. The following PPE matrix is designed as a self-validating system—meaning the failure of one layer is immediately mitigated by another.
Table 2: Required PPE and Mechanistic Rationale
| Protection Type | Equipment Specification | Causality & Rationale |
| Eye/Face | ANSI Z87.1 compliant safety goggles. Face shield required for scaling >50g. | Protects against ocular exposure to aerosolized powders during transfer, and solvent splashes during subsequent amide coupling reactions[7]. |
| Hand | Double-gloving: Outer Nitrile (≥ 8 mil), Inner Nitrile (4 mil)[6]. | Nitrile offers excellent resistance to the compound and common coupling solvents (e.g., DMF, DCM). Double-gloving ensures that if the outer glove is compromised, the inner glove protects the skin during doffing[6]. |
| Body | Flame-resistant (FR) or fluid-resistant lab coat with knit cuffs. | Knit cuffs prevent "sleeve drag" which can knock over vials. FR material protects against flash fires if flammable solvents are used in downstream steps[8]. |
| Respiratory | N95 or P100 particulate respirator (Only if handling outside primary containment)[7]. | While all handling must occur in a fume hood, a respirator is required during emergency spill response to prevent inhalation of fine, irritating particulates[4]. |
Part 3: Standard Operating Procedure (SOP): Handling & Reaction Setup
Prudent execution of experiments requires not only sound judgment but the selection of appropriate work practices to reduce risk[4]. The following is a step-by-step methodology for setting up a standard amide coupling reaction using (2R)-oxolane-2-carboxamide.
Step 1: Environmental Preparation & Engineering Controls
-
Verify that the laboratory chemical hood is fully operational. The face velocity must be confirmed to be between 80–100 feet per minute (fpm)[4].
-
Clear the hood of unnecessary clutter to ensure non-turbulent airflow.
-
Establish a secondary containment tray inside the hood to catch potential spills.
Step 2: PPE Donning & Integrity Check
-
Don the FR lab coat, ensuring it is buttoned to its full length[8].
-
Don the inner layer of nitrile gloves, followed by the outer layer. Inspect the web spaces between fingers for micro-tears[6].
-
Don ANSI Z87.1 safety goggles[7].
Step 3: Precision Weighing & Transfer Expert Insight: Amides and fine organic powders frequently hold static charges, causing them to "jump" from spatulas, leading to inhalation risks and stoichiometric errors.
-
Use an anti-static gun (Zerostat) on a disposable polystyrene weighing boat to neutralize static charge.
-
Carefully weigh the required mass of (2R)-oxolane-2-carboxamide inside the fume hood using an enclosed analytical balance.
-
Transfer the powder directly into the reaction vessel (e.g., a round-bottom flask).
Step 4: Solvation & Reaction Initiation
-
Immediately dissolve the powder in the chosen reaction solvent (e.g., Dichloromethane or Dimethylformamide). Causality: Transitioning the compound from a solid to a liquid state instantly eliminates the particulate inhalation hazard.
-
Proceed with the addition of coupling reagents (e.g., HATU, EDC) while keeping the fume hood sash positioned as low as possible to maximize the physical barrier.
Part 4: Waste Segregation & Spill Response Plan
Because (2R)-oxolane-2-carboxamide is structurally related to precursors used in the synthesis of highly regulated substances (such as tetrahydrofuranylfentanyl)[9], strict inventory and disposal logs must be maintained.
Waste Segregation Protocol:
-
Solid Waste: All contaminated weighing boats, spatulas, and the outer layer of nitrile gloves must be placed in a clearly labeled, sealable hazardous solid waste container[4].
-
Liquid Waste: Reaction filtrates must be segregated into "Halogenated" or "Non-Halogenated" liquid waste carboys, depending on the solvent used during the reaction[4].
Emergency Spill Response:
-
Isolate & Ventilate: Alert nearby personnel and ensure the fume hood remains on to capture airborne dust.
-
Upgrade PPE: If the spill is outside the hood, don an N95/P100 respirator before approaching[7].
-
Containment: Do not dry sweep, as this will aerosolize the irritant powder. Cover the spill with an inert, damp absorbent material (e.g., vermiculite moistened with water or ethanol).
-
Collection: Gently scoop the absorbed mixture into a hazardous waste bag.
-
Decontamination: Wash the affected surface thoroughly with soap and water, followed by a 70% Isopropanol wipe-down.
Part 5: Operational Safety Workflow
The following mechanistic diagram illustrates the logical progression of safety protocols from initial preparation to final decontamination.
Operational safety workflow for handling (2R)-oxolane-2-carboxamide.
References
-
BenchChem. (S)-1-(tetrahydrofuran-2-yl)ethanone and related Tetrahydrofuran derivatives.[1] 1
-
ChemicalBook. (R)-TETRAHYDROFURAN-2-CARBOXAMIDE CAS#: 539820-25-2.[5]5
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Report on N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl] tetrahydrofuran-2-carboxamide.[3] 3
-
EMCDDA-Europol. Joint Report on a new psychoactive substance: tetrahydrofuranylfentanyl.[9] 9
-
National Institutes of Health (NIH). Non-Covalent Inhibitors of SARS-CoV-2 Papain-Like Protease (PLpro): In Vitro and In Vivo Antiviral Activity.[2]2
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4] 4
-
Clinical Lab. Proper Use of Personal Protective Equipment (PPE).[6] 6
-
Lab Equipment Direct. OSHA Lab Safety Equipment: Requirements & Compliance Guide.[7] 7
-
University of Nebraska-Lincoln. Protective Apparel for Laboratory Safety.[8]8
Sources
- 1. (S)-1-(tetrahydrofuran-2-yl)ethanone | 131328-27-3 | Benchchem [benchchem.com]
- 2. Non-Covalent Inhibitors of SARS-CoV-2 Papain-Like Protease (PLpro): In Vitro and In Vivo Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugsandalcohol.ie [drugsandalcohol.ie]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. (R)-TETRAHYDROFURAN-2-CARBOXAMIDE CAS#: 539820-25-2 [m.chemicalbook.com]
- 6. clinicallab.com [clinicallab.com]
- 7. labequipmentdirect.com [labequipmentdirect.com]
- 8. ehs.unl.edu [ehs.unl.edu]
- 9. euda.europa.eu [euda.europa.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
